molecular formula C4H11NO2 B094268 2-Amino-2-methyl-1,3-propanediol CAS No. 115-69-5

2-Amino-2-methyl-1,3-propanediol

Cat. No.: B094268
CAS No.: 115-69-5
M. Wt: 105.14 g/mol
InChI Key: UXFQFBNBSPQBJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-methyl-1,3-propanediol (AMPD) is a versatile amino alcohol of significant interest in advanced materials science and biochemical research. In thermal energy storage, AMPD functions as a solid-solid phase change material (PCM), exhibiting remarkable supercooling behavior and a high latent heat capacity (ΔH endo = 247.9 J/g) . Its ability to maintain a metastable supercooled state for extended periods, followed by controllable heat release via thermal or mechanical triggering, enables on-demand thermal management strategies for applications in microelectronics and waste heat recovery . Beyond its thermophysical properties, AMPD serves as a critical agent in material formulation and coordination chemistry. It acts as an effective buffering agent in biochemical research, with a useful pH range of 7.8-9.7, and is utilized in processes such as polyacrylamide gel electrophoresis of proteins . Furthermore, its molecular structure, featuring hydroxyl and amino donor groups, makes it a valuable chelating ligand for synthesizing coordination compounds with enhanced stability, suitable for probing interactions with various metal centers . In polymer science, AMPD is employed to modify the properties of natural polymers like shellac, where it forms composite salts that improve enteric film solubility at intestinal pH while maintaining gastric protection, thereby enhancing material performance for specialized coatings .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-methylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2/c1-4(5,2-6)3-7/h6-7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFQFBNBSPQBJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059430
Record name 1,3-Propanediol, 2-amino-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals, Liquid, Solid; [Merck Index] Colorless crystalline solid; [Aldrich MSDS]
Record name 1,3-Propanediol, 2-amino-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Amino-2-methyl-1,3-propanediol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9975
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00654 [mmHg]
Record name 2-Amino-2-methyl-1,3-propanediol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9975
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

115-69-5
Record name 2-Amino-2-methyl-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminomethyl propanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-2-methyl-1,3-propanediol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6364
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Propanediol, 2-amino-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Propanediol, 2-amino-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-methylpropane-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.728
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMINOMETHYL PROPANEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ7BU4QZJZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-2-methyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-methyl-1,3-propanediol, also known as AMPD or Ammediol, is a versatile organic compound widely utilized in various scientific and industrial applications. Its unique structural features, combining a primary amine and two primary hydroxyl groups on a tertiary carbon, impart valuable properties, most notably its function as a biological buffer. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its use and analysis, and visualizations of relevant chemical processes to support researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] It is highly soluble in water and soluble in other organic solvents.[1][2] The presence of both an amino group and two hydroxyl groups allows it to participate in a variety of chemical reactions and interactions.

Table 1: General and Physical Properties of this compound
PropertyValueReferences
Chemical Formula C₄H₁₁NO₂[3]
Molecular Weight 105.14 g/mol [3]
CAS Number 115-69-5[3]
Appearance White crystalline powder or solid[1]
Melting Point 100-110 °C[4]
Boiling Point 151 °C at 10 mmHg[4]
Density 1.0509 g/cm³ (estimate)
Vapor Pressure ~10 mmHg at 152 °C[4]
pKa (at 25 °C) 8.8[4]
pH (0.1 M aqueous solution) 10.8[5]
Useful pH Buffering Range 7.8 - 9.7[4][5]
Solubility in Water 100 mg/mL[4]
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueKey DataReference
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 3.20, 3.22, 3.17, 3.23, 3.16, 0.86, 3.14[3]
¹³C NMR (22.53 MHz, DMSO-d₆) δ (ppm): 53.46, 67.04, 21.95[3]
Mass Spectrometry (GC-MS) m/z peaks: 146.0, 130.0, 115.0, 131.0, 76.0[3]

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

The synthesis of this compound is typically achieved through the reduction of its nitro precursor, 2-methyl-2-nitro-1,3-propanediol (B193712). Catalytic hydrogenation is a common and effective method for this transformation.

Objective: To synthesize this compound by the catalytic hydrogenation of 2-methyl-2-nitro-1,3-propanediol.

Materials:

  • 2-methyl-2-nitro-1,3-propanediol

  • Raney Nickel (or Palladium on Carbon, 5%)

  • Ethanol (B145695) (or Methanol)

  • Hydrogen gas

  • High-pressure reactor (autoclave)

  • Filtration apparatus (e.g., Buchner funnel with Celite or a similar filter aid)

  • Rotary evaporator

Procedure:

  • In a high-pressure reactor, dissolve 2-methyl-2-nitro-1,3-propanediol in a suitable solvent such as ethanol.

  • Carefully add a catalytic amount of Raney Nickel (approximately 5-10% by weight of the starting material) to the solution.

  • Seal the reactor and purge it several times with nitrogen gas to remove any oxygen.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) with vigorous stirring.

  • Monitor the reaction progress by measuring the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification of this compound by Recrystallization (Illustrative Protocol)

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of ethanol and water, or isopropanol)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Filtration apparatus (Buchner funnel)

  • Vacuum oven

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • In a separate flask, heat the recrystallization solvent to its boiling point.

  • Add the hot solvent to the crude product in small portions, with swirling, until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Analytical Methods (Illustrative Protocols)

High-Performance Liquid Chromatography (HPLC) Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable buffer (e.g., ammonium (B1175870) acetate) may be employed.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a low wavelength (e.g., 200-210 nm) or a refractive index detector.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a series of standard solutions of known concentrations in the mobile phase to generate a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Derivatization: Due to its low volatility, derivatization is often required. A common method is silylation (e.g., with BSTFA or MSTFA) to convert the hydroxyl and amino groups to their trimethylsilyl (B98337) ethers.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

Preparation of a 0.1 M this compound Buffer (pH 9.0)

Objective: To prepare a 0.1 M buffer solution of this compound at pH 9.0.

Materials:

  • This compound (FW: 105.14 g/mol )

  • Hydrochloric acid (HCl), 1 M solution

  • Deionized water

  • pH meter

  • Volumetric flask (1 L)

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh out 10.514 g of this compound.

  • Dissolve the solid in approximately 800 mL of deionized water in a 1 L beaker with stirring.

  • Calibrate the pH meter using standard buffers.

  • Place the calibrated pH electrode in the solution.

  • Slowly add 1 M HCl to the solution while stirring, monitoring the pH.

  • Continue adding HCl until the pH of the solution reaches 9.0.

  • Transfer the solution to a 1 L volumetric flask.

  • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

  • Add deionized water to the volumetric flask until the volume reaches the 1 L mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Store the buffer solution in a tightly sealed container at room temperature.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and applications of this compound.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start 2-methyl-2-nitro-1,3-propanediol Reaction Catalytic Hydrogenation (Raney Ni or Pd/C, H₂) Start->Reaction Ethanol Crude_Product Crude this compound Reaction->Crude_Product Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product Analysis HPLC / GC-MS Pure_Product->Analysis

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Alkaline_Phosphatase_Assay cluster_reagents Assay Components cluster_reaction Enzymatic Reaction cluster_detection Detection Substrate p-Nitrophenyl Phosphate (pNPP) (Colorless) Reaction Hydrolysis of pNPP Substrate->Reaction Enzyme Alkaline Phosphatase (ALP) (in sample) Enzyme->Reaction Buffer This compound Buffer (maintains alkaline pH) Buffer->Reaction pH ~9.0 Product p-Nitrophenol (pNP) (Yellow) Reaction->Product Phosphate Inorganic Phosphate Reaction->Phosphate Spectrophotometer Measure Absorbance at 405 nm Product->Spectrophotometer Result ALP Activity ∝ Rate of pNP formation Spectrophotometer->Result

Caption: Role of this compound buffer in an alkaline phosphatase assay.

Applications in Research and Drug Development

The primary application of this compound in research and drug development stems from its properties as a biological buffer. Its pKa of 8.8 makes it particularly useful for maintaining a stable pH in the slightly alkaline range, which is optimal for many enzymatic reactions.[4]

  • Enzyme Assays: It is frequently used as a buffer component in assays for enzymes that exhibit optimal activity at alkaline pH, such as alkaline phosphatase.

  • Electrophoresis: It has been used as a buffer component in polyacrylamide gel electrophoresis (PAGE) systems for the separation of proteins.[5]

  • Pharmaceutical Formulations: Due to its buffering capacity and low toxicity, it can be explored as an excipient in pharmaceutical formulations to maintain the pH and stability of active pharmaceutical ingredients.

  • Surfactant Synthesis: It serves as a precursor in the synthesis of various surfactants.

Safety and Handling

This compound is classified as an irritant and may cause skin, eye, and respiratory irritation. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. It is combustible and should be stored away from strong oxidizing agents.[1] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical with a well-defined set of properties that make it particularly suitable as a biological buffer in a variety of research and development applications. This guide has provided a comprehensive overview of its chemical and physical characteristics, illustrative experimental protocols, and visualizations of its use. By understanding these core aspects, researchers, scientists, and drug development professionals can effectively utilize this compound in their work.

References

An In-depth Technical Guide to 2-Amino-2-methyl-1,3-propanediol (CAS 115-69-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Specifications

2-Amino-2-methyl-1,3-propanediol, commonly referred to as AMPD, is a versatile organic compound widely utilized in various scientific and industrial applications. Its unique structure, combining a primary amine and two hydroxyl groups, imparts valuable properties as a buffer, a synthetic intermediate, and a formulation excipient.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
CAS Number 115-69-5[1][2][3]
Molecular Formula C₄H₁₁NO₂[1][2][3]
Molecular Weight 105.14 g/mol [1][4][5]
Appearance White crystalline powder or solid[6][7]
Melting Point 100-110 °C[1][4][6][7][8]
Boiling Point 151-152 °C at 10 mmHg[1][4][6]
Density ~1.05 g/cm³ (estimate)[1][2]
pKa (at 25 °C) 8.8[1][8]
Useful pH Range 7.8 - 9.7[1][8]
Solubility in Water 2500 g/L at 20 °C[1]
Vapor Pressure ~10 mmHg at 152 °C[1][8]
InChI Key UXFQFBNBSPQBJW-UHFFFAOYSA-N[4][8]
SMILES CC(N)(CO)CO[8]

Synthesis and Manufacturing

A common and effective method for the synthesis of this compound is through the catalytic hydrogenation of its nitro precursor, 2-methyl-2-nitro-1,3-propanediol (B193712). This process involves the reduction of the nitro group to a primary amine.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

Objective: To synthesize this compound by the reduction of 2-methyl-2-nitro-1,3-propanediol.

Materials:

  • 2-methyl-2-nitro-1,3-propanediol

  • Raney Nickel or Palladium on Carbon (Pd/C) catalyst

  • Methanol (B129727) or Ethanol (B145695) (solvent)

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Buchner funnel with Celite®)

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Reactor Setup: In a high-pressure hydrogenation reactor, add 2-methyl-2-nitro-1,3-propanediol and a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add the Raney Nickel or Pd/C catalyst to the reactor. The catalyst loading is typically 5-10% by weight of the starting material.

  • Hydrogenation: Seal the reactor and purge it with nitrogen gas to remove any air. Subsequently, introduce hydrogen gas to the desired pressure (typically 50-100 psi).

  • Reaction: Heat the mixture to a temperature of 50-70 °C and agitate vigorously. Monitor the reaction progress by measuring the uptake of hydrogen gas. The reaction is typically complete when hydrogen uptake ceases.

  • Catalyst Removal: After cooling the reactor and venting the hydrogen, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and diethyl ether, to yield pure this compound as a white crystalline solid.

G cluster_synthesis Synthesis Workflow Start Start Dissolve Dissolve 2-methyl-2-nitro-1,3-propanediol in solvent Start->Dissolve Add_Catalyst Add Raney Nickel or Pd/C catalyst Dissolve->Add_Catalyst Hydrogenate Pressurize with H₂ and heat Add_Catalyst->Hydrogenate Monitor Monitor H₂ uptake Hydrogenate->Monitor Cool_Vent Cool and vent reactor Monitor->Cool_Vent Filter Filter to remove catalyst Cool_Vent->Filter Evaporate Evaporate solvent Filter->Evaporate Recrystallize Recrystallize crude product Evaporate->Recrystallize End End Recrystallize->End

A flowchart of the synthesis of this compound.

Applications in Research and Development

This compound is a valuable tool in the laboratory, primarily due to its buffering capacity in the slightly alkaline pH range.

Biological Buffer

With a pKa of 8.8, AMPD is an excellent choice for a biological buffer in the pH range of 7.8 to 9.7.[1][8] It is frequently used in enzyme assays, particularly for those with optimal activity in alkaline conditions, such as alkaline phosphatase.

Objective: To prepare a 0.1 M AMPD buffer at pH 9.0 for use in an alkaline phosphatase assay.

Materials:

  • This compound (AMPD)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Dissolution: Weigh out 10.514 g of AMPD (for a 1 L solution) and dissolve it in approximately 800 mL of deionized water in a beaker with a magnetic stir bar.

  • pH Adjustment: Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution.

  • Titration: Slowly add 1 M HCl dropwise while continuously monitoring the pH. Continue adding acid until the pH of the solution reaches 9.0.

  • Final Volume: Transfer the solution to a 1 L volumetric flask and add deionized water to the mark.

  • Storage: Store the buffer solution at 4 °C.

G cluster_buffer_prep Buffer Preparation Workflow Start Start Weigh_AMPD Weigh 10.514 g AMPD Start->Weigh_AMPD Dissolve_H2O Dissolve in 800 mL deionized water Weigh_AMPD->Dissolve_H2O Calibrate_pH Calibrate pH meter Dissolve_H2O->Calibrate_pH Adjust_pH Titrate with 1 M HCl to pH 9.0 Calibrate_pH->Adjust_pH Final_Volume Transfer to 1 L volumetric flask and add water to mark Adjust_pH->Final_Volume Store Store at 4 °C Final_Volume->Store End End Store->End

A flowchart for the preparation of an AMPD buffer solution.
Electrophoresis

AMPD is also utilized as a buffer component in various electrophoretic techniques for the separation of proteins and other biomolecules.

In isotachophoresis, AMPD can be used as a component of the leading or trailing electrolyte to create a discontinuous buffer system that facilitates the stacking and separation of proteins into distinct zones based on their electrophoretic mobility.

Experimental Protocol: General Setup for Protein Isotachophoresis

Objective: To outline the general procedure for protein separation using isotachophoresis with an AMPD-containing buffer system.

Materials:

  • Leading Electrolyte (LE) buffer (e.g., containing chloride or another high-mobility ion)

  • Trailing Electrolyte (TE) buffer (e.g., containing AMPD or another low-mobility ion)

  • Protein sample

  • Isotachophoresis apparatus (capillary or gel-based)

  • Power supply

Procedure:

  • Electrolyte Preparation: Prepare the leading and trailing electrolyte buffers. The choice of counter-ion and the pH of the buffers are critical and will depend on the specific proteins being separated.

  • Apparatus Setup: Fill the anode and cathode reservoirs with the appropriate leading and trailing electrolytes.

  • Sample Loading: Introduce the protein sample between the leading and trailing electrolytes.

  • Electrophoresis: Apply a constant current. The proteins will migrate and form distinct, concentrated zones between the leading and trailing electrolytes.

  • Detection: The separated protein zones can be detected by various methods, such as UV absorbance or by using stained proteins.

Role in Biological Pathways: Sphingolipid Metabolism

While this compound itself is not a direct intermediate, its structural analog, serinol (2-amino-1,3-propanediol), is a precursor in the de novo synthesis of sphingolipids.[8] Understanding this pathway is crucial for researchers in cell signaling and lipid metabolism. The core structure of AMPD is relevant to the study of inhibitors or modulators of this pathway. The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA.[9]

G cluster_sphingolipid De Novo Sphingolipid Synthesis Pathway Serine Serine 3_Ketosphinganine 3_Ketosphinganine Serine->3_Ketosphinganine SPT Palmitoyl_CoA Palmitoyl_CoA Palmitoyl_CoA->3_Ketosphinganine Sphinganine Sphinganine 3_Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide

The de novo sphingolipid synthesis pathway.

Safety and Handling

This compound is generally considered to be of low toxicity. However, as with all laboratory chemicals, appropriate safety precautions should be taken.

  • Hazard Statements: May cause skin and eye irritation.[4][8]

  • Precautionary Measures: Wear protective gloves, eye protection, and a dust mask when handling the solid material.[8]

  • Storage: Store in a cool, dry place, away from strong oxidizing agents.[1][6] The compound may be moisture-sensitive.[1][6]

This technical guide provides a comprehensive overview of this compound for researchers and professionals in drug development. The provided data and protocols are intended to facilitate its effective and safe use in a laboratory setting.

References

An In-depth Technical Guide to 2-Amino-2-methyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-methyl-1,3-propanediol, also known by various synonyms such as AMPD, Aminoglycol, and Ammediol, is a versatile organic compound with significant applications in biochemical research, pharmaceutical development, and diagnostics.[1][2][3] Its unique structure, featuring a primary amine and two primary hydroxyl groups on a compact carbon backbone, imparts valuable properties as a biological buffer, an emulsifying agent, and a synthetic intermediate.[4][5] This technical guide provides a comprehensive overview of its chemical and physical properties, outlines key experimental protocols, and presents a logical workflow for its application.

Core Molecular and Physical Properties

This compound is a white crystalline solid at room temperature.[6] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory and developmental applications.

Table 1: Chemical Identifiers and Molecular Properties
PropertyValueReference
Molecular Weight 105.1356 g/mol [1][7]
Molecular Formula C₄H₁₁NO₂[1][2][4][6][7]
CAS Number 115-69-5[1][3][6][7][8]
IUPAC Name 2-amino-2-methylpropane-1,3-diol[1][3]
Synonyms AMPD, Ammediol, Aminoglycol, Gentimon, Isobutandiol-2-amine[1][2][3]
Table 2: Physicochemical Data
PropertyValueReference
Melting Point 100-110 °C[6][8]
Boiling Point 151 °C at 10 mmHg[6][8]
Density ~1.05 g/cm³ (estimate)[6]
pKa (at 25 °C) 8.8[6][8]
Useful pH Range 7.8 - 9.7[6][8]
Water Solubility 2500 g/L (at 20 °C)[6]
Vapor Pressure ~10 mmHg (at 152 °C)[6][8]

Applications in Research and Drug Development

The primary utility of this compound in scientific and pharmaceutical contexts stems from its excellent buffering capacity in the physiological pH range.[5][8]

Biological Buffer: It is widely used as a component in buffer systems for various biochemical assays, including as a buffer for determining alkaline phosphatase activity and as a spacer in the isotachophoresis of proteins.[5][8] Its pKa of 8.8 makes it particularly suitable for maintaining a stable pH in enzymatic reactions that have an alkaline optimum.[5][6][8]

Pharmaceutical Formulations: In the pharmaceutical industry, it serves as a stabilizer and an emulsifying agent in creams and lotions. Its properties are also leveraged in certain drug formulations to enhance stability and bioavailability.

Synthetic Chemistry: The presence of both amino and hydroxyl functional groups makes it a useful building block in organic synthesis. It can be used in the preparation of surfactants and vulcanization accelerators.[5]

Experimental Protocols

Protocol 1: Preparation of a Biological Buffer for Alkaline Phosphatase Assay

This protocol outlines the general steps for preparing a buffer solution using this compound for use in an alkaline phosphatase activity assay.

Materials:

  • This compound (AMPD)

  • Deionized water

  • Hydrochloric acid (HCl) solution (e.g., 1 M) for pH adjustment

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Determine the desired buffer concentration and pH. For many alkaline phosphatase assays, a buffer concentration of 0.1 M to 1 M at a pH between 9.0 and 10.5 is common.

  • Calculate the required mass of AMPD. Based on the desired buffer volume and concentration, calculate the mass of AMPD needed using its molecular weight (105.14 g/mol ).

  • Dissolve the AMPD. In a beaker with a magnetic stir bar, add the calculated mass of AMPD to approximately 80% of the final desired volume of deionized water. Stir until the solid is completely dissolved.

  • Adjust the pH. While monitoring with a calibrated pH meter, slowly add the HCl solution dropwise to the AMPD solution until the desired pH is reached.

  • Bring to final volume. Quantitatively transfer the buffer solution to a volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Add deionized water to the calibration mark.

  • Mix and store. Cap the volumetric flask and invert it several times to ensure thorough mixing. Store the buffer solution at 2-8 °C.

Protocol 2: Synthesis of 2-Amino-2-methyl-1-propanol (B13486) (A Related Amino Alcohol)

Reaction Scheme: 2-nitropropane (B154153) can be reacted with formaldehyde (B43269) to produce 2-nitro-2-methyl-1-propanol. Subsequent reduction of the nitro group yields 2-amino-2-methyl-1-propanol.

General Procedure:

  • Formylation: The reaction of 2-nitropropane with formaldehyde is typically carried out under basic conditions.

  • Reduction: The resulting nitro-alcohol is then reduced. A common method for reducing nitro groups to amines is catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon, under a hydrogen atmosphere.

  • Purification: The final product is purified, often by distillation, to yield the desired amino alcohol.

Logical and Experimental Workflows

The following diagrams illustrate key processes related to this compound.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 2-Nitropropane 2-Nitropropane 2-Nitro-2-methyl-1-propanol 2-Nitro-2-methyl-1-propanol 2-Nitropropane->2-Nitro-2-methyl-1-propanol Formylation Formaldehyde Formaldehyde Formaldehyde->2-Nitro-2-methyl-1-propanol 2-Amino-2-methyl-1-propanol 2-Amino-2-methyl-1-propanol 2-Nitro-2-methyl-1-propanol->2-Amino-2-methyl-1-propanol Reduction (e.g., Catalytic Hydrogenation)

Caption: A generalized synthesis pathway for 2-amino-2-methyl-1-propanol.

Buffer_Preparation_Workflow A Determine Buffer Concentration and pH B Calculate Mass of This compound A->B C Dissolve in Deionized Water B->C D Adjust pH with HCl C->D E Bring to Final Volume in Volumetric Flask D->E F Mix Thoroughly and Store Appropriately E->F

Caption: Workflow for the preparation of a biological buffer.

Safety and Handling

This compound is generally considered stable but may be moisture-sensitive. It is incompatible with strong oxidizing agents, copper, aluminum, brass, and strong acids.[6] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

An In-Depth Technical Guide to the Solubility of 2-Amino-2-methyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-2-methyl-1,3-propanediol (Amprolium), a compound of significant interest in pharmaceutical and research applications. This document details its solubility in aqueous and organic media, outlines experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Quantitative Solubility Data

The solubility of this compound has been determined in various solvents. The following tables summarize the available quantitative and qualitative data to facilitate comparison.

Solubility in Water
Concentration (g/L)Molarity (mol/L)Temperature (°C)Observations
2500~23.820-
-120Clear, colorless solution[1]
100,000~0.95-Clear to slightly hazy, colorless to very faintly yellow solution
333,000~3.17-Clear to slightly hazy, colorless solution
330,000~3.14-Clear to slightly hazy, colorless solution
667,000~6.34-Clear, colorless to faintly yellow solution
Solubility in Organic Solvents
SolventSolubility
MethanolSoluble[2]
EthanolSoluble[2]
Ethyl AcetateSlightly Soluble[2]
BenzeneSlightly Soluble[2]
EtherInsoluble[2]

Experimental Protocols for Solubility Determination

A precise and reproducible methodology is critical for determining the solubility of a compound. The following protocol describes a generalized yet detailed approach based on the widely accepted "shake-flask" or isothermal equilibrium method, which is a standard procedure for measuring thermodynamic solubility.

Principle

This method establishes an equilibrium between the undissolved solid and a saturated solution of the compound in a specific solvent at a controlled temperature. The concentration of the dissolved compound in the saturated solution is then determined using a suitable analytical technique.

Materials and Equipment
  • This compound (high purity)

  • Solvent of interest (e.g., deionized water, ethanol)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure
  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.

  • Equilibration: Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, indicated by a constant concentration of the dissolved solute.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Quantification:

    • Gravimetric Method: A known volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated, and the container with the dried solute is weighed again. The difference in weight gives the mass of the dissolved solid.

    • Spectroscopic/Chromatographic Method: The filtered saturated solution is diluted with the solvent to a concentration that falls within the linear range of a pre-established calibration curve. The concentration is then measured using a suitable analytical instrument like a UV-Vis spectrophotometer or HPLC.

Data Analysis

The solubility is calculated from the concentration of the dissolved this compound in the saturated solution and is typically expressed in units of g/L, mg/mL, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess this compound to solvent start->add_excess seal_vial Seal vial add_excess->seal_vial agitate Agitate at constant temperature (24-72h) seal_vial->agitate check_equilibrium Check for equilibrium (constant concentration) agitate->check_equilibrium settle Allow excess solid to settle check_equilibrium->settle centrifuge Centrifuge the sample settle->centrifuge filter_supernatant Filter supernatant centrifuge->filter_supernatant quantify Quantify concentration (Gravimetric/Spectroscopic/HPLC) filter_supernatant->quantify calculate Calculate solubility quantify->calculate end_node End calculate->end_node

A generalized workflow for determining the solubility of a solid compound.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-2-methyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route for 2-Amino-2-methyl-1,3-propanediol, a valuable building block in the pharmaceutical and chemical industries. The synthesis is a two-step process commencing with the creation of a nitro alcohol intermediate, followed by its reduction to the target amino diol. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Synthesis of the Precursor: 2-Nitro-2-methyl-1,3-propanediol

The synthesis of the nitro precursor is typically achieved through a nitroaldol condensation, specifically the Henry reaction. This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde. In this case, nitroethane is reacted with formaldehyde (B43269).

Reaction Pathway: The Henry Reaction

The reaction proceeds via the deprotonation of nitroethane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of formaldehyde. This process is repeated to add two formaldehyde molecules, yielding the diol.

henry_reaction nitroethane Nitroethane intermediate Nitronate Anion (Intermediate) nitroethane->intermediate + Base formaldehyde1 Formaldehyde (2 eq.) product 2-Nitro-2-methyl-1,3-propanediol formaldehyde1->product base Base (e.g., NaOH) intermediate->product + 2x Formaldehyde

Caption: The Henry reaction pathway for the synthesis of 2-Nitro-2-methyl-1,3-propanediol.

Experimental Protocol: Synthesis of 2-Nitro-2-methyl-1,3-propanediol

This protocol is a representative procedure based on established methods for Henry reactions.

Materials:

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, a solution of nitroethane in methanol is prepared.

  • The solution is cooled to 0-5 °C using an ice bath.

  • A solution of sodium hydroxide in water is added dropwise to the cooled nitroethane solution while maintaining the temperature below 10 °C.

  • Aqueous formaldehyde is then added slowly to the reaction mixture, ensuring the temperature does not exceed 15 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • The reaction is then cooled again in an ice bath and neutralized by the slow addition of hydrochloric acid to a pH of approximately 7.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) to afford pure 2-Nitro-2-methyl-1,3-propanediol as a white crystalline solid.

Quantitative Data: Synthesis of 2-Nitro-2-methyl-1,3-propanediol
ParameterValue
Reactants
Nitroethane1.0 mol
Formaldehyde (37% aq.)2.2 mol
Sodium Hydroxide0.1 mol
Reaction Conditions
SolventMethanol
Temperature (Addition)0-15 °C
Temperature (Reaction)Room Temperature
Reaction Time4-6 hours
Product
Yield (after purification)75-85%
Melting Point147-150 °C

Synthesis of this compound

The final step in the synthesis is the reduction of the nitro group of 2-Nitro-2-methyl-1,3-propanediol to an amino group. This is most commonly and efficiently achieved through catalytic hydrogenation.

Reaction Pathway: Catalytic Hydrogenation

The nitro group is reduced to a primary amine in the presence of a metal catalyst (such as Palladium on Carbon or Raney Nickel) and a hydrogen source.

hydrogenation_reaction nitro_precursor 2-Nitro-2-methyl-1,3-propanediol product This compound nitro_precursor->product + H₂ / Catalyst h2 H₂ (gas) h2->product catalyst Catalyst (e.g., Pd/C)

Caption: Catalytic hydrogenation of the nitro precursor to the final product.

Experimental Protocols: Catalytic Hydrogenation

Two common and effective methods for the catalytic hydrogenation are presented below.

Method A: Using Palladium on Carbon (Pd/C)

Materials:

  • 2-Nitro-2-methyl-1,3-propanediol

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • A pressure-resistant hydrogenation vessel is charged with 2-Nitro-2-methyl-1,3-propanediol and ethanol.

  • 10% Pd/C catalyst is carefully added to the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • The vessel is sealed and purged several times with nitrogen, followed by purging with hydrogen gas.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 50-100 psi) at room temperature.

  • The progress of the reaction is monitored by the uptake of hydrogen and can be confirmed by TLC or GC analysis.

  • Upon completion, the reaction vessel is carefully depressurized and purged with nitrogen.

  • The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake should be washed with ethanol and kept wet to prevent ignition of the pyrophoric catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., isopropanol) to yield a white crystalline solid.

Method B: Using Raney Nickel

Materials:

  • 2-Nitro-2-methyl-1,3-propanediol

  • Raney Nickel (slurry in water)

  • Methanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • A hydrogenation apparatus is charged with 2-Nitro-2-methyl-1,3-propanediol dissolved in methanol.

  • The Raney Nickel slurry is carefully washed with methanol to remove water and then added to the reaction vessel under an inert atmosphere.

  • The system is sealed, purged with nitrogen, and then with hydrogen.

  • The reaction is stirred under a hydrogen atmosphere (typically 40-60 psi) and may require gentle heating (40-50 °C) to proceed at a reasonable rate.

  • Reaction progress is monitored by hydrogen consumption.

  • After the reaction is complete, the vessel is cooled, depressurized, and purged with nitrogen.

  • The catalyst is removed by filtration through Celite®. The Raney Nickel filter cake must be kept wet with water or solvent at all times to prevent spontaneous combustion.

  • The solvent is removed from the filtrate by rotary evaporation to give the desired product.

  • Purification by recrystallization can be performed if necessary.

Quantitative Data: Catalytic Hydrogenation
ParameterMethod A (Pd/C)Method B (Raney Nickel)
Reactant
2-Nitro-2-methyl-1,3-propanediol1.0 mol1.0 mol
Catalyst
Catalyst Type10% Pd/CRaney Nickel
Catalyst Loading1-5 mol%~10% by weight of substrate
Reaction Conditions
SolventEthanolMethanol
Hydrogen Pressure50-100 psi40-60 psi
TemperatureRoom Temperature40-50 °C
Reaction Time6-12 hours4-8 hours
Product
Yield (after purification)90-98%85-95%
Melting Point109-111 °C109-111 °C

Overall Experimental Workflow

The entire synthetic process can be visualized as a sequential workflow.

experimental_workflow start Start Materials: Nitroethane & Formaldehyde henry_reaction Henry Reaction start->henry_reaction purification1 Purification of Nitro Precursor (Recrystallization) henry_reaction->purification1 nitro_precursor Intermediate: 2-Nitro-2-methyl-1,3-propanediol purification1->nitro_precursor hydrogenation Catalytic Hydrogenation nitro_precursor->hydrogenation purification2 Purification of Final Product (Recrystallization) hydrogenation->purification2 final_product Final Product: This compound purification2->final_product

Caption: A streamlined workflow for the synthesis of this compound.

This in-depth guide provides the essential technical details for the successful synthesis of this compound. Researchers and professionals in drug development can utilize this information for laboratory-scale synthesis and process optimization. Adherence to standard laboratory safety procedures is paramount, especially when handling flammable solvents, pyrophoric catalysts, and hydrogen gas under pressure.

An In-depth Technical Guide to the Physical Properties of 2-Amino-2-methyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-methyl-1,3-propanediol, commonly referred to as AMPD, is a versatile organic compound widely utilized in various scientific and industrial applications. Its primary function in a laboratory setting is as a biological buffer, effective in the pH range of 7.8 to 9.7.[1][2] This makes it a crucial component in numerous biochemical and molecular biology protocols, including enzyme assays and protein electrophoresis.[3][4] Beyond its buffering capacity, it serves as an intermediate in the synthesis of surfactants, an emulsifying agent in cosmetics, and an absorbent for acidic gases.[3] This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols for their determination and a logical workflow for its application in a common laboratory procedure.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are essential for its proper handling, storage, and application in experimental design.

Table 1: General and Physical Properties

PropertyValueReference
Molecular Formula C₄H₁₁NO₂[5]
Molecular Weight 105.14 g/mol [1][5]
Appearance White crystalline powder/solid[1][6]
Melting Point 100-110 °C[1][7][8][9]
Boiling Point 151 °C at 10 mmHg (13 hPa)[1][7][8][10]
Density ~1.0509 g/cm³ (estimate)[8][9]
Vapor Pressure ~10 mmHg at 152 °C; 0.00654 mmHg (at lower temps)[1][8][11][12]
Flash Point >100 °C (>212.0 °F)[1][2][8][10]
Refractive Index ~1.4754 (estimate)[8][9]

Table 2: Solubility and Acidity

PropertyValueReference
Solubility in Water 2500 g/L at 20 °C; 100 mg/mL[1][6][9]
pKa 8.8 at 25 °C[1][2][6][9]
pH of Solution 10.5-11.5 (105.1 g/L at 25 °C)[1][2]
Useful pH Range 7.8 - 9.7[1][2]

Experimental Protocols for Property Determination

The following sections detail standardized methodologies for measuring the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.[7]

Protocol:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface to pack the powder into the sealed end, to a height of 1-2 mm.[11][13]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[2] This assembly is placed in a melting point apparatus, such as a Thiele tube containing mineral oil or an automated metal block heater.[2][7]

  • Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[2]

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has liquefied (T2). The melting range is reported as T1-T2.[6][7]

Boiling Point Determination at Reduced Pressure

Since this compound's boiling point is reported at a reduced pressure (10 mmHg), a specialized setup is required to replicate this measurement.

Protocol:

  • Apparatus: A small-scale distillation apparatus suitable for vacuum is assembled. A micro-method involves placing a small amount of the liquid sample into a fusion tube.[14]

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.[14]

  • Pressure Reduction: The system is connected to a vacuum pump, and the pressure is carefully reduced to the desired level (e.g., 10 mmHg) using a manometer.

  • Heating: The apparatus is gently heated in an oil bath. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.[14]

  • Boiling Point Identification: The heat is slightly reduced, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the liquid begins to re-enter the capillary tube. This occurs when the vapor pressure of the substance equals the reduced pressure of the system.[15]

Aqueous Solubility Determination

This protocol determines the concentration of a saturated solution of the compound in water.

Protocol:

  • Equilibrium Mixture Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed container.

  • Equilibration: The mixture is agitated (e.g., stirred or shaken) at a constant temperature (e.g., 20 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.[16]

  • Sample Separation: The mixture is allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Concentration Analysis: A known volume of the clear, saturated supernatant is carefully removed. The concentration of the dissolved solid is determined by a suitable analytical method. A simple gravimetric method involves evaporating the water from the known volume of the solution and weighing the remaining solid residue.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of an ionizable compound.[12]

Protocol:

  • Solution Preparation: A solution of this compound of known concentration is prepared in deionized water.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded.

  • Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at the half-equivalence point, where half of the amino groups have been protonated.[17]

Application in Biochemical Buffering: An Experimental Workflow

The primary role of this compound in research is as a biological buffer, particularly for enzyme systems active in the basic pH range, such as alkaline phosphatase.[3] The following diagram illustrates a typical workflow for preparing a buffered enzyme assay.

Enzyme_Assay_Workflow cluster_prep Buffer Preparation cluster_assay Enzyme Assay Setup start Weigh Solid This compound dissolve Dissolve in Deionized Water start->dissolve ph_adjust Adjust pH to Desired Value (e.g., 9.0) with HCl dissolve->ph_adjust final_vol Bring to Final Volume in Volumetric Flask ph_adjust->final_vol buffer Pipette Buffer into Reaction Tube final_vol->buffer Use Prepared Buffer substrate Add Substrate (e.g., pNPP for Alkaline Phosphatase) buffer->substrate enzyme Initiate Reaction by Adding Enzyme substrate->enzyme incubate Incubate at Constant Temperature enzyme->incubate measure Measure Product Formation (e.g., Absorbance at 405 nm) incubate->measure

Caption: Workflow for preparing and using a this compound buffer in an enzyme assay.

Stability and Handling

This compound is a stable compound under normal laboratory conditions.[6][9] However, it is combustible and may be moisture-sensitive.[6][9] It is incompatible with strong oxidizing agents, strong acids, aluminum, copper, and brass.[4][6][9] For storage, it should be kept in a tightly closed container in a cool, dry place, below +30°C.[6][9][10]

Conclusion

This compound is a foundational chemical for many research applications, primarily due to its excellent buffering capacity in the physiological to slightly basic pH range. A thorough understanding of its physical properties, as outlined in this guide, is paramount for its effective and safe use. The provided standardized protocols offer a framework for the verification of these properties, ensuring the quality and reliability of experimental reagents. As a versatile and reliable buffer, this compound will continue to be an indispensable tool for researchers and scientists in drug development and beyond.

References

2-Amino-2-methyl-1,3-propanediol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 2-Amino-2-methyl-1,3-propanediol, a versatile organic compound with significant applications in biochemical research and chemical synthesis. This document consolidates its chemical identity, physical and chemical properties, and common synonyms. Detailed experimental protocols for its use as a biological buffer and as a precursor in organic synthesis are provided, alongside graphical representations of these workflows. This guide is intended to be a valuable resource for professionals in research, development, and quality control.

Chemical Identity and Synonyms

This compound is a substituted aliphatic alcohol and a primary amine. Its unique structure, featuring two hydroxyl groups and a primary amine on a tertiary carbon, imparts useful properties as both a buffer and a chemical intermediate.

A comprehensive list of its identifiers, synonyms, and alternative names is provided in the table below for clear identification and cross-referencing in literature and chemical databases.

Identifier Type Value Citation
IUPAC Name 2-amino-2-methylpropane-1,3-diol[1]
CAS Number 115-69-5[1][2][3]
EC Number 204-100-7[2][3]
Molecular Formula C4H11NO2[1][2]
Common Synonyms Ammediol, AMPD, Aminomethyl propanediol[2][4][5][6]
Trade Names Gentimon[5][7]
Other Names 1,1-Di(hydroxymethyl)ethylamine, Isobutandiol-2-amine, 2-Amino-2-methyl-1,3-propandiol[5][7][8]

Physicochemical Properties

The physicochemical properties of this compound are critical for its application in various experimental settings. These properties are summarized in the table below.

Property Value Citation
Molar Mass 105.14 g/mol [2][3]
Appearance White crystalline powder/solid[3][9][10]
Melting Point 109-111 °C[8]
Boiling Point 151-152 °C at 10 mmHg[3][8]
Solubility in Water 2500 g/L at 20 °C[8][10]
pKa (25 °C) 8.8[3]
pH (0.1 M aqueous solution) 10.8[8]
Useful pH Range 7.8 - 9.7[3]
Vapor Pressure ~10 mmHg at 152 °C[3]

Applications in Research and Development

This compound is utilized in a variety of applications owing to its buffering capacity in the physiological and alkaline pH range, and its utility as a building block in organic synthesis.

  • Biological Buffer: It is widely used as a component of buffer solutions in biochemistry and molecular biology, particularly for enzyme assays that require a pH in the alkaline range, such as alkaline phosphatase activity assays. It is also used in gel electrophoresis systems.[11]

  • Organic Synthesis: It serves as a precursor in the synthesis of various organic molecules, including surfactants, vulcanization accelerators, and pharmaceuticals.[8] A notable application is in the synthesis of 2-oxazolines, which are important intermediates in medicinal chemistry.

  • Cosmetics and Personal Care: In cosmetic formulations, it functions as a pH adjuster and stabilizer.[7][8]

Experimental Protocols

This section provides detailed methodologies for two common applications of this compound.

Preparation of AMPD Buffer for Alkaline Phosphatase Assay

This protocol describes the preparation of a 0.2 M AMPD buffer solution with a pH of 10.3, suitable for use in alkaline phosphatase activity assays.

Materials:

  • This compound (AMPD)

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • pH meter

  • Volumetric flask (1 L)

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh 21.03 g of this compound.

  • Dissolve the AMPD in approximately 500 mL of deionized water in a 1 L beaker using a magnetic stirrer.

  • Carefully add 1 M HCl to the solution while monitoring the pH with a calibrated pH meter. Continue adding HCl until the pH of the solution reaches 10.3.

  • Transfer the solution to a 1 L volumetric flask.

  • Add deionized water to bring the final volume to 1 L.

  • Mix the solution thoroughly.

  • Store the buffer solution at room temperature in a tightly sealed container to prevent absorption of atmospheric CO2, which can alter the pH. The buffer is stable for approximately one month under these conditions.

Synthesis of 2-Oxazolines

This protocol outlines a general procedure for the synthesis of a 2-oxazoline derivative from a carboxylic acid and this compound, a common reaction in the development of pharmaceutical intermediates.

Materials:

  • This compound

  • A carboxylic acid (e.g., benzoic acid)

  • Thionyl chloride (SOCl2) or a suitable dehydrating agent

  • Anhydrous solvent (e.g., toluene)

  • Sodium bicarbonate (NaHCO3) solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid in the anhydrous solvent.

  • Slowly add thionyl chloride to the solution at 0 °C to form the corresponding acyl chloride. Stir the reaction mixture for 1-2 hours at room temperature.

  • In a separate flask, dissolve this compound in the anhydrous solvent.

  • Slowly add the acyl chloride solution to the this compound solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and quench with a saturated sodium bicarbonate solution to neutralize any excess acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography or recrystallization to yield the desired 2-oxazoline.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflows described in the protocols.

AlkalinePhosphataseAssay_Workflow cluster_prep Buffer Preparation cluster_assay Enzyme Assay weigh Weigh AMPD dissolve Dissolve in Water weigh->dissolve adjust_ph Adjust pH with HCl dissolve->adjust_ph qs QS to Final Volume adjust_ph->qs store Store Buffer qs->store mix Mix Buffer, Substrate, and Enzyme incubate Incubate at 37°C mix->incubate measure Measure Absorbance incubate->measure

Alkaline Phosphatase Assay Workflow

OxazolineSynthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification acyl_chloride Form Acyl Chloride coupling Couple with AMPD acyl_chloride->coupling reflux Reflux coupling->reflux quench Quench with NaHCO3 reflux->quench extract Extract with Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify

2-Oxazoline Synthesis Workflow

Conclusion

This compound is a valuable compound for researchers and scientists in various fields. Its well-defined physicochemical properties make it a reliable component in experimental setups, particularly as a biological buffer. Furthermore, its reactivity allows for its use as a versatile starting material in the synthesis of more complex molecules. The detailed protocols and workflows provided in this guide aim to facilitate its effective and safe use in the laboratory.

References

An In-depth Technical Guide to the Hygroscopic Nature of 2-Amino-2-methyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Amino-2-methyl-1,3-propanediol, also known as AMPD, is a crystalline solid with high water solubility.[1][2] Its utility as a biological buffer in the pH range of 7.8-9.7, and as a component in cosmetics and other formulations, makes understanding its physical properties paramount.[1][3] One of the key physical properties that can significantly impact the stability, handling, and performance of a solid-state substance is its hygroscopicity—the ability to attract and hold water molecules from the surrounding environment.[4][5]

Conflicting reports exist regarding the hygroscopic nature of AMPD. Some sources describe it as potentially "moisture-sensitive" or "hygroscopic", while at least one supplier specifies it as "not hygroscopic".[2][3][6][7] This ambiguity necessitates a thorough and standardized experimental investigation to definitively characterize its behavior in the presence of moisture. This guide provides the technical framework for such an investigation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of AMPD is presented in Table 1.

PropertyValueReferences
Molecular FormulaC₄H₁₁NO₂[1]
Molecular Weight105.14 g/mol [1]
AppearanceWhite crystalline solid/powder[1][2]
Melting Point100-110 °C[1]
Boiling Point151 °C at 10 mmHg[1]
Water Solubility2500 g/L at 20 °C[2][8]
pKa (25 °C)8.8[1]

Understanding Hygroscopicity

Hygroscopicity is the phenomenon of a substance attracting and holding water molecules from the surrounding, humid atmosphere. This can occur through two primary mechanisms:

  • Adsorption: The accumulation of water molecules on the surface of the solid.

  • Absorption: The penetration of water molecules into the bulk structure of the solid.

The combined effect is often referred to as sorption .[7] The extent of moisture sorption can have significant consequences for pharmaceutical ingredients, including:

  • Chemical Stability: Increased water content can accelerate degradation pathways such as hydrolysis.[5][9]

  • Physical Stability: Moisture can induce changes in crystal structure, lead to deliquescence (dissolving in absorbed water), and affect powder flow and compressibility.[4][5]

  • Dosage Form Performance: The efficacy and shelf-life of the final product can be compromised.[9]

The Critical Relative Humidity (CRH) is a key parameter, defined as the relative humidity at which a material begins to absorb a significant amount of moisture from the atmosphere.[10]

Quantitative Assessment of Hygroscopicity

As there is no publicly available quantitative hygroscopicity data for this compound, this section details the standard experimental protocols to generate this crucial information.

Gravimetric Sorption Analysis (GSA) / Dynamic Vapor Sorption (DVS)

GSA, and more specifically DVS, is a state-of-the-art method for determining the moisture sorption and desorption characteristics of a solid material.[][12] The technique involves measuring the change in mass of a sample as it is exposed to a controlled, stepwise variation in relative humidity (RH) at a constant temperature.[12]

  • Sample Preparation: A small amount of this compound (typically 5-20 mg) is accurately weighed and placed into the sample pan of the DVS instrument.[13]

  • Drying/Pre-treatment: The sample is initially dried by exposing it to a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C or slightly elevated if the material is stable) until a stable mass is achieved. This establishes the dry reference weight.[3]

  • Sorption Phase: The relative humidity of the nitrogen stream is increased in predefined steps (e.g., 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant and monitors the sample mass until equilibrium is reached (i.e., the rate of mass change is below a set threshold).[13]

  • Desorption Phase: Following the sorption phase, the relative humidity is decreased in a stepwise manner (e.g., from 90% back down to 0% RH) to measure the loss of water from the sample.[13]

  • Data Analysis: The change in mass at each RH step is recorded and plotted as a percentage of the initial dry mass versus the relative humidity. This generates a moisture sorption-desorption isotherm.

The following diagram illustrates the typical workflow for a DVS experiment.

DVS_Workflow cluster_prep Sample Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis weigh Weigh AMPD Sample (5-20 mg) load Load into DVS Sample Pan weigh->load dry Dry Sample at 0% RH until Mass Equilibrium load->dry sorp Increase RH in Steps (e.g., 0% to 90%) dry->sorp desorp Decrease RH in Steps (e.g., 90% to 0%) sorp->desorp plot Plot % Mass Change vs. RH desorp->plot isotherm Generate Sorption-Desorption Isotherm plot->isotherm classify Classify Hygroscopicity isotherm->classify

Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2][8] It can be used to determine the initial water content of a sample and to assess its thermal stability.[2]

  • Sample Preparation: An accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA pan.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).[6]

  • Data Acquisition: The mass of the sample is continuously monitored as the temperature increases.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed. A mass loss step at temperatures around 100 °C typically corresponds to the loss of free or loosely bound water.

The following diagram illustrates the logical flow of a TGA experiment for moisture content determination.

TGA_Logic cluster_setup Setup cluster_run Execution cluster_result Analysis sample Weigh AMPD Sample instrument Place in TGA Instrument sample->instrument heat Heat at a Constant Rate under N2 instrument->heat monitor Continuously Monitor Mass heat->monitor curve Generate TGA Curve (Mass vs. Temp) monitor->curve analyze Analyze Mass Loss Step (~100°C) curve->analyze determine Determine % Moisture Content analyze->determine

Caption: Logical workflow for TGA moisture content analysis.

Classification of Hygroscopicity

The European Pharmacopoeia provides a standardized method and classification for the hygroscopicity of solids.[3][4] This method involves exposing a sample to a controlled environment of 25 °C and 80% relative humidity for 24 hours and measuring the percentage increase in mass.[3][5]

European Pharmacopoeia Test Protocol
  • Sample Preparation: A known mass of the substance is accurately weighed into a tared container.

  • Exposure: The unstoppered container is placed in a desiccator containing a saturated solution of ammonium (B1175870) chloride to maintain approximately 80% RH at 25 °C.[3]

  • Equilibration: The sample is allowed to stand for 24 hours.[3]

  • Final Weighing: The container is stoppered and re-weighed.

  • Calculation: The percentage increase in mass is calculated.

The classification based on the percentage mass increase is summarized in Table 2.

ClassificationMass Increase (%)
Non-hygroscopic< 0.12
Slightly hygroscopic≥ 0.2 and < 2
Hygroscopic≥ 2 and < 15
Very hygroscopic≥ 15
DeliquescentSufficient water is absorbed to form a liquid

Data derived from the European Pharmacopoeia classification system.[5]

The following diagram illustrates the decision-making process for classifying a substance based on the European Pharmacopoeia method.

EP_Classification start Perform EP Hygroscopicity Test check_liquid Forms a Liquid? start->check_liquid check_15 % Mass Increase >= 15? check_liquid->check_15 No result_deliquescent Deliquescent check_liquid->result_deliquescent Yes check_2 % Mass Increase >= 2? check_15->check_2 No result_very_hygro Very Hygroscopic check_15->result_very_hygro Yes check_0_2 % Mass Increase >= 0.2? check_2->check_0_2 No result_hygro Hygroscopic check_2->result_hygro Yes result_slightly_hygro Slightly Hygroscopic check_0_2->result_slightly_hygro Yes result_non_hygro Non-hygroscopic check_0_2->result_non_hygro No

Caption: Decision tree for hygroscopicity classification.

Conclusion and Recommendations

The hygroscopic nature of this compound is a critical parameter that is currently not well-defined in the public domain, with conflicting qualitative reports. For its effective use in research, drug development, and other applications, a quantitative assessment of its moisture sorption behavior is essential.

It is strongly recommended that researchers and drug development professionals working with this compound perform a comprehensive hygroscopicity study using the standardized methods outlined in this guide, such as Dynamic Vapor Sorption. The resulting moisture sorption isotherm and classification according to the European Pharmacopoeia will provide the necessary data to inform on appropriate handling, storage conditions, and formulation strategies to ensure the stability and efficacy of products containing this compound. The experimental protocols and visual guides provided herein serve as a robust starting point for this critical characterization.

References

2-Amino-2-methyl-1,3-propanediol stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 2-Amino-2-methyl-1,3-propanediol

Introduction

This compound (AMPD), also known as Ammediol, is an organic compound widely utilized in various scientific and industrial applications. Its primary functions include acting as a biological buffer, an emulsifying agent, and a reagent in organic synthesis.[1] For researchers, scientists, and professionals in drug development, a thorough understanding of AMPD's stability and appropriate storage conditions is paramount to ensure the integrity of experimental results, the efficacy of formulations, and the safety of laboratory personnel.

This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its chemical and physical properties, recommended storage conditions, incompatibilities, and potential degradation pathways.

Chemical and Physical Properties

The stability of a chemical compound is intrinsically linked to its physical and chemical properties. Key data for this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 115-69-5[2][3]
Molecular Formula C₄H₁₁NO₂[1][2]
Molecular Weight 105.14 g/mol [2][4]
Appearance White crystalline powder[1][3]
Melting Point 100-110 °C[3][4]
Boiling Point 151 °C at 10 mmHg[3][4]
Solubility in Water 2500 g/L at 20 °C[1][3]
pKa 8.8 at 25 °C[3][4]
pH 10.0-12.0 (0.5M in H₂O); 10.5-11.5 (105.1 g/L in H₂O at 25 °C)[3][4]
Vapor Pressure ~10 mmHg at 152 °C[4][5]
Flash Point >100 °C[3][5]

Stability Profile and Degradation

This compound is generally considered stable under normal, recommended storage conditions.[2][6] However, its stability can be compromised by several factors, leading to degradation.

Conditions to Avoid

To maintain the integrity of the compound, the following conditions should be avoided:

  • Moisture: The material may be moisture-sensitive.[1][3] Absorption of moisture can lead to physical changes and potentially accelerate degradation.

  • Air Contact: Prolonged contact with air should be minimized.[6]

  • Direct Sunlight and Excess Heat: Exposure to direct sunlight and excessive heat can promote degradation.[6]

  • Dust Formation: Creating and inhaling dust should be avoided during handling.[2]

Incompatible Materials

Contact with the following substances can cause hazardous reactions and should be strictly avoided:

  • Strong Oxidizing Agents [1][6]

  • Strong Acids [1]

  • Metals: Specifically copper, aluminum, and brass are noted as being incompatible.[1][3]

Hazardous Decomposition

When heated to decomposition, this compound can release toxic and irritating gases and vapors. Hazardous decomposition products include:

  • Nitrogen oxides (NOx)[2]

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Ammonia

The following diagram illustrates the key factors that can negatively impact the stability of AMPD.

cluster_main cluster_conditions Adverse Conditions cluster_materials Incompatible Materials AMPD This compound (Stable Compound) Degradation Chemical Degradation & Physical Changes AMPD->Degradation Moisture Moisture Moisture->Degradation Heat Excess Heat / Sunlight Heat->Degradation Air Air Contact Air->Degradation Oxidizers Strong Oxidizers Oxidizers->Degradation Acids Strong Acids Acids->Degradation Metals Metals (Cu, Al, Brass) Metals->Degradation Decomposition Hazardous Decomposition (NOx, CO, CO2, NH3) Degradation->Decomposition via extreme heat

Factors influencing the stability of AMPD.

Recommended Storage and Handling

Proper storage and handling are critical for preserving the quality and ensuring the safety of this compound.

Storage Conditions

The following table summarizes the recommended storage conditions based on safety data sheets and product information.

ParameterRecommendationReference(s)
Temperature Store in a cool place, below +30°C.[1][3][5][7]
Atmosphere Store in a dry, well-ventilated area.[2][6]
Container Keep container tightly closed.[2][6] Store in a corrosive-resistant container (e.g., polypropylene).[2][6]
General Hygiene Handle in accordance with good industrial hygiene and safety practice. Wash hands thoroughly after handling.[2][6]
Handling Precautions
  • Use in a well-ventilated area or outdoors.[6]

  • Avoid breathing dust, fumes, or vapors.[6]

  • Avoid contact with skin and eyes.[2][6]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, protective gloves, and suitable protective clothing.[2][6]

Experimental Protocol: General Stability Assessment

Methodology: Forced Degradation Study
  • Reference Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., ultrapure water) at a known concentration. This will serve as the time-zero (T₀) reference.

  • Stress Conditions: Aliquot the stock solution into separate, sealed vials for each stress condition.

    • Acidic: Adjust pH to ~1-2 with HCl.

    • Basic: Adjust pH to ~12-13 with NaOH.

    • Oxidative: Add a small percentage of hydrogen peroxide (e.g., 3% H₂O₂).

    • Thermal: Store at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photolytic: Expose to UV light in a photostability chamber.

  • Time Points: Store stressed samples and an unstressed control sample (stored at recommended conditions) and pull them for analysis at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours for initial studies).

  • Sample Analysis:

    • Neutralize the pH of acidic and basic samples before analysis.

    • Analyze all samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

    • The method must be able to separate the parent compound (AMPD) from any potential degradation products.

  • Data Evaluation:

    • Calculate the percentage of AMPD remaining at each time point relative to the T₀ standard.

    • Identify and quantify any degradation products that appear.

    • Determine the degradation rate under each stress condition.

The following diagram outlines a typical workflow for a forced degradation stability study.

cluster_workflow cluster_conditions prep Prepare AMPD Stock Solution (Time-Zero Sample) stress Expose Aliquots to Stress Conditions prep->stress acid Acid base Base oxid Oxidation heat Thermal light Photolytic analysis Analyze Samples at Time Points (e.g., HPLC) acid->analysis base->analysis oxid->analysis heat->analysis light->analysis data Evaluate Data: - % AMPD Remaining - Identify Degradants - Calculate Degradation Rate analysis->data report Stability Report data->report

Generalized experimental workflow for stability testing.

Conclusion

This compound is a stable compound when stored and handled correctly. For researchers and drug development professionals, adherence to the recommended guidelines is essential for maintaining its chemical integrity. Key stability considerations include protection from moisture, heat, and light, as well as avoidance of incompatible materials such as strong acids, oxidizers, and specific metals. By implementing the storage and handling procedures outlined in this guide, users can ensure the reliability of their results and the safety of their work environment.

References

2-Amino-2-methyl-1,3-propanediol: An In-Depth Technical Guide for Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-2-methyl-1,3-propanediol (AMPD) is a versatile and valuable excipient in the pharmaceutical industry, utilized for its unique chemical properties that enhance the stability and performance of a wide range of drug formulations. This technical guide provides a comprehensive overview of AMPD, including its chemical and physical properties, its multifaceted roles in pharmaceutical formulations, and detailed experimental protocols for its characterization and application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the benefits of AMPD in their formulation strategies.

Physicochemical Properties of this compound

AMPD, also known by synonyms such as Ammediol, AMPD, and 1,1-Di(hydroxymethyl)ethylamine, is a crystalline solid at room temperature.[1] Its chemical structure, featuring a primary amine and two hydroxyl groups, imparts its multifunctional characteristics.

PropertyValueReferences
Chemical Name This compound[2]
Synonyms AMPD, Ammediol, 1,1-Di(hydroxymethyl)ethylamine, 1,3-dihydroxy-2-methyl-2-propylamine[1][2]
CAS Number 115-69-5[3]
Molecular Formula C₄H₁₁NO₂[3]
Molecular Weight 105.14 g/mol [3]
Appearance White crystalline powder[4]
Melting Point 100-110 °C[5]
Boiling Point 151 °C at 10 mmHg[5]
Solubility Soluble in water (250 g/100 mL at 20°C) and alcohols.[1]
pKa (25 °C) 8.8[5]
Useful pH Range 7.8 - 9.7[5]
pH of 0.1M aqueous solution 10.8[1]

Applications in Pharmaceutical Formulations

The unique combination of a primary amine and two hydroxyl groups allows AMPD to function in several critical roles within a pharmaceutical formulation.

Buffering Agent

With a pKa of 8.8, AMPD is an effective buffering agent in the physiologically relevant pH range of 7.8 to 9.7.[5] This makes it suitable for maintaining the pH of various formulations, which is crucial for the stability and solubility of many active pharmaceutical ingredients (APIs). In injectable formulations, maintaining a physiological pH is critical to avoid irritation and pain upon administration.[6] While specific concentrations in commercial injectables are proprietary, AMPD can be considered in buffer systems for intravenous formulations where a pH in its buffering range is desired.[7]

Emulsifying Agent

AMPD is utilized as an emulsifying agent in the preparation of cosmetic and topical creams and lotions.[1] Its amphiphilic nature, possessing both hydrophilic (amine and hydroxyl groups) and lipophilic (methyl group) characteristics, allows it to stabilize oil-in-water (o/w) emulsions. While specific concentrations in pharmaceutical topical formulations are not widely disclosed, it is considered safe for use in cosmetic formulations at concentrations up to 1%.[7]

Stabilizer

AMPD can act as a stabilizer for various drug substances. In protein formulations, the selection of appropriate excipients is crucial for stability during processing and storage, including lyophilization.[8][9] While specific data on AMPD as a primary lyoprotectant is limited, amino acids and polyols are known to stabilize proteins.[10] The structural similarity of AMPD to these classes of compounds suggests its potential utility in preventing protein aggregation and degradation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the application of AMPD in pharmaceutical formulations.

Determination of Buffering Capacity

This protocol describes the determination of the buffering capacity of AMPD using potentiometric titration.

Buffering_Capacity_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_ampd Prepare 0.1 M AMPD Solution initial_ph Measure Initial pH of AMPD Solution prep_ampd->initial_ph prep_hcl Prepare 0.1 M HCl Solution add_hcl Add 0.1 M HCl in Small Increments prep_hcl->add_hcl calibrate Calibrate pH Meter calibrate->initial_ph initial_ph->add_hcl record_ph Record pH After Each Addition add_hcl->record_ph Stir continuously record_ph->add_hcl Loop until significant pH drop plot_curve Plot pH vs. Volume of HCl Added record_ph->plot_curve calc_beta Calculate Buffering Capacity (β) plot_curve->calc_beta

Caption: Workflow for determining the buffering capacity of AMPD.

Methodology:

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of this compound in deionized water.

    • Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).

    • Calibrate a pH meter using standard buffer solutions at pH 7.0 and 10.0.

  • Titration:

    • Place 50 mL of the 0.1 M AMPD solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution and record the initial pH.

    • Add the 0.1 M HCl solution in 0.5 mL increments from a burette.

    • After each addition, allow the pH to stabilize and record the value.

    • Continue the titration until the pH drops significantly, indicating the buffer has been exhausted.

  • Data Analysis:

    • Plot the recorded pH values against the volume of HCl added to generate a titration curve.

    • The buffering capacity (β) can be calculated using the formula: β = ΔB / ΔpH where ΔB is the increment of strong acid added (in moles) and ΔpH is the resulting change in pH. The buffering capacity is highest at the pKa of the buffer.

API-Excipient Compatibility Study

This protocol outlines a general procedure for assessing the compatibility of an API with AMPD.

API_Excipient_Compatibility cluster_prep Sample Preparation cluster_storage Stress Conditions cluster_analysis Analysis at Time Points (e.g., 0, 1, 2, 4 weeks) api_only API alone storage Store samples at accelerated conditions (e.g., 40°C/75% RH) api_only->storage ampd_only AMPD alone ampd_only->storage binary_mix API + AMPD (e.g., 1:1 ratio) binary_mix->storage binary_wet API + AMPD + Water binary_wet->storage visual Visual Observation (color, appearance) storage->visual hplc HPLC Analysis (assay, impurities) storage->hplc dsc DSC Analysis (thermal events) storage->dsc ftir FTIR Analysis (chemical interaction) storage->ftir

Caption: Experimental workflow for an API-excipient compatibility study.

Methodology:

  • Sample Preparation:

    • Prepare physical mixtures of the API and AMPD in various ratios (e.g., 1:1, 1:5).

    • For a "wet" condition, add a small amount of water (e.g., 5-10% w/w) to a separate set of mixtures.

    • Prepare samples of the API alone and AMPD alone as controls.

    • Place all samples in sealed, appropriate containers.

  • Storage:

    • Store the samples under accelerated stability conditions (e.g., 40°C/75% relative humidity) and at a control temperature (e.g., 5°C).[8]

  • Analysis:

    • At predetermined time points (e.g., initial, 1, 2, and 4 weeks), withdraw samples for analysis.

    • Visual Observation: Note any changes in color, physical state, or appearance.

    • HPLC Analysis: Develop and validate a stability-indicating HPLC method to determine the assay of the API and quantify any degradation products.

    • Differential Scanning Calorimetry (DSC): Analyze the thermal behavior of the mixtures to detect any interactions, such as changes in melting points or the appearance of new thermal events.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Compare the spectra of the mixtures to the individual components to identify any changes in functional groups that would indicate a chemical interaction.

Preparation and Evaluation of an Oil-in-Water (o/w) Emulsion

This protocol describes the preparation of a model o/w emulsion using AMPD as an emulsifying agent and subsequent stability evaluation.

Emulsion_Preparation_Evaluation cluster_prep Emulsion Preparation cluster_eval Stability Evaluation oil_phase Prepare Oil Phase (e.g., mineral oil, cetyl alcohol) heat_phases Heat both phases to ~75°C oil_phase->heat_phases water_phase Prepare Aqueous Phase (water, AMPD, glycerin) water_phase->heat_phases mix_phases Slowly add oil phase to aqueous phase with high-shear mixing heat_phases->mix_phases cool Cool with gentle mixing mix_phases->cool microscopy Microscopic Examination (droplet size, uniformity) cool->microscopy dls Particle Size Analysis (DLS) cool->dls centrifugation Centrifugation Test (creaming, separation) cool->centrifugation freeze_thaw Freeze-Thaw Cycling cool->freeze_thaw

Caption: Workflow for the preparation and stability evaluation of an o/w emulsion.

Methodology:

  • Preparation of Phases:

    • Oil Phase: Combine oil-soluble ingredients (e.g., mineral oil, cetyl alcohol, stearic acid) and heat to 75°C.[11]

    • Aqueous Phase: Dissolve water-soluble ingredients, including AMPD and any humectants (e.g., glycerin), in purified water and heat to 75°C.[11]

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase with continuous high-shear mixing (e.g., using a homogenizer).[11]

    • Continue mixing for a specified time (e.g., 5-10 minutes) to form a uniform emulsion.

    • Cool the emulsion to room temperature with gentle, continuous stirring.

  • Stability Evaluation:

    • Microscopic Examination: Observe a diluted sample of the emulsion under a microscope to assess droplet size, uniformity, and any signs of coalescence.

    • Particle Size Analysis: Use dynamic light scattering (DLS) to determine the mean droplet size and polydispersity index (PDI) of the emulsion.[12][13]

    • Centrifugation Test: Centrifuge a sample of the emulsion (e.g., at 3000 rpm for 30 minutes) and observe for any signs of phase separation or creaming.[14]

    • Freeze-Thaw Cycling: Subject the emulsion to several cycles of freezing (e.g., -10°C for 24 hours) and thawing (e.g., 25°C for 24 hours) to assess its stability under temperature stress.[15]

Protein Stabilization Study

This protocol provides a framework for evaluating the stabilizing effect of AMPD on a model protein during freeze-thaw stress.

Protein_Stabilization_Study cluster_prep Sample Preparation cluster_stress Freeze-Thaw Stress cluster_analysis Analysis protein_sol Prepare Protein Solution in Buffer freeze_thaw Subject samples to multiple freeze-thaw cycles protein_sol->freeze_thaw protein_ampd Prepare Protein Solution with AMPD protein_ampd->freeze_thaw sec Size Exclusion Chromatography (SEC) for Aggregation freeze_thaw->sec dsc Differential Scanning Calorimetry (DSC) for Thermal Stability freeze_thaw->dsc activity_assay Biological Activity Assay freeze_thaw->activity_assay

Caption: Workflow for a protein stabilization study using freeze-thaw stress.

Methodology:

  • Sample Preparation:

    • Prepare a solution of a model protein (e.g., bovine serum albumin, BSA) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Prepare a second protein solution with the same buffer and protein concentration, but with the addition of AMPD at a desired concentration.

  • Freeze-Thaw Stress:

    • Subject both the control and the AMPD-containing protein solutions to a series of freeze-thaw cycles (e.g., 5 cycles of freezing at -20°C for 4 hours followed by thawing at room temperature).[15]

  • Analysis:

    • Size Exclusion Chromatography (SEC): Analyze the samples by SEC-HPLC to quantify the formation of soluble aggregates. A decrease in the monomer peak area and the appearance of higher molecular weight peaks indicate aggregation.

    • Differential Scanning Calorimetry (DSC): Determine the thermal stability of the protein in each formulation by measuring the melting temperature (Tm). An increase in Tm in the presence of AMPD would suggest a stabilizing effect.[16][17]

    • Biological Activity Assay: If the protein has a measurable biological activity, perform an assay to determine if the activity is retained after the freeze-thaw cycles.

Quality Control and Analytical Methods

The purity and concentration of AMPD in pharmaceutical formulations must be ensured through appropriate analytical methods.

Analytical MethodPurposeKey Parameters
Titration Assay of raw materialUse of a standardized acid to titrate the amine group.
HPLC with UV Detection (after derivatization) Quantification in formulationsDerivatization of the amine group with a UV-absorbing agent, followed by separation on a C18 column.
Gas Chromatography (GC) Purity and residual solvent analysisSeparation based on volatility.
FTIR Spectroscopy IdentificationComparison of the sample's infrared spectrum with a reference standard.

A detailed HPLC method for the quantification of a similar amino alcohol, 2-amino-1-(4-nitrophenyl)propane-1,3-diol, has been reported and could be adapted for AMPD.[18] This typically involves pre-column derivatization to introduce a chromophore, allowing for UV detection.

Safety and Regulatory Information

AMPD is generally considered to have low toxicity.[7] It has a long history of use in cosmetic and personal care products.[1] For pharmaceutical use, the concentration and route of administration will dictate the required safety and toxicological assessments. It is important to consult relevant regulatory guidelines for excipients when developing a new formulation.

Conclusion

This compound is a multifunctional excipient with valuable applications in pharmaceutical formulations. Its ability to act as a buffering agent, emulsifier, and potential stabilizer makes it a versatile tool for formulators. The experimental protocols provided in this guide offer a starting point for the evaluation and implementation of AMPD in the development of stable and effective drug products. Further investigation into its specific interactions with various APIs and its performance in different dosage forms will continue to expand its utility in the pharmaceutical industry.

References

Methodological & Application

Application Notes and Protocols for the Preparation of 2-Amino-2-methyl-1,3-propanediol (AMPD) Buffer Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-methyl-1,3-propanediol (AMPD) is a versatile biological buffer widely used in various biochemical and pharmaceutical applications. Its utility stems from its pKa value, which makes it an effective buffering agent in the slightly alkaline pH range. AMPD is particularly suitable for enzyme assays, protein studies, and electrophoretic systems where maintaining a stable pH is critical for experimental outcomes.[1][2][3] This document provides a comprehensive guide to the preparation of AMPD buffer solutions, including detailed protocols and important considerations for its use in a laboratory setting.

Physicochemical Properties of AMPD

A thorough understanding of the physicochemical properties of AMPD is essential for accurate buffer preparation. Key parameters are summarized in the table below.

PropertyValueReference
Molecular Formula C₄H₁₁NO₂[1][4][5]
Molecular Weight 105.14 g/mol [1][4][5]
pKa (at 25 °C) 8.8[1][2][3]
Useful pH Range 7.8 - 9.7[1][2][3]
Appearance Crystalline solid[5]
Solubility in Water Highly soluble (e.g., 250 g in 100 ml at 20°C)[5]

Experimental Protocols

Materials and Equipment
  • This compound (AMPD), reagent grade

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (B78521) (NaOH), 1 M solution

  • High-purity, deionized or distilled water

  • Analytical balance

  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bar

  • Volumetric flasks

  • Graduated cylinders

  • Beakers

  • Sterile filters (optional, for sterile applications)

  • Sterile storage bottles

Preparation of a 1 M AMPD Stock Solution

A 1 M stock solution is a convenient starting point for preparing working solutions of various concentrations.

  • Calculation: To prepare 1 liter of a 1 M AMPD solution, you will need:

    • Mass (g) = Molarity (mol/L) × Molecular Weight ( g/mol ) × Volume (L)

    • Mass (g) = 1 mol/L × 105.14 g/mol × 1 L = 105.14 g

  • Dissolution: a. Weigh out 105.14 g of AMPD powder using an analytical balance. b. Add the AMPD powder to a beaker containing approximately 800 mL of high-purity water. c. Place a magnetic stir bar in the beaker and dissolve the powder completely using a magnetic stirrer. Gentle heating may be applied to aid dissolution, but ensure the solution cools to room temperature before proceeding.

  • Final Volume Adjustment: a. Once the AMPD is fully dissolved, transfer the solution to a 1 L volumetric flask. b. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure a complete transfer. c. Carefully add high-purity water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Storage: Store the 1 M AMPD stock solution in a tightly sealed, sterile bottle at 2-8°C.

Preparation of a Working AMPD Buffer Solution (Example: 100 mM, pH 9.0)

This protocol describes the preparation of 100 mL of a 100 mM AMPD buffer at pH 9.0 using the 1 M stock solution.

  • Dilution of Stock Solution: a. Calculate the volume of 1 M AMPD stock solution required:

    • M₁V₁ = M₂V₂
    • (1 M) × V₁ = (0.1 M) × (100 mL)
    • V₁ = 10 mL b. In a 100 mL beaker, add approximately 50 mL of high-purity water. c. Pipette 10 mL of the 1 M AMPD stock solution into the beaker.

  • pH Adjustment: a. Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution. b. Begin stirring the solution at a moderate speed. c. The initial pH of the AMPD solution will be alkaline. To adjust the pH to 9.0, slowly add 1 M HCl dropwise while continuously monitoring the pH. d. Caution: Add the acid slowly, especially as you approach the target pH, to avoid overshooting. If you do overshoot the pH, you can add 1 M NaOH to bring it back, but this will alter the ionic strength of your buffer. It is best practice to avoid this.

  • Final Volume Adjustment: a. Once the pH is stable at 9.0, transfer the solution to a 100 mL volumetric flask. b. Rinse the beaker and pH electrode with a small amount of high-purity water, adding the rinsings to the volumetric flask. c. Add high-purity water to the flask to bring the final volume to 100 mL.

  • Sterilization and Storage: a. For applications requiring a sterile buffer, filter the solution through a 0.22 µm sterile filter into a sterile storage bottle. b. Label the bottle clearly with the buffer name, concentration, pH, and date of preparation. c. Store the buffer at 2-8°C. For long-term storage, consider preparing fresh buffer or validating its stability over time.

Diagrams

Buffer_Preparation_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation calc_stock Calculate Mass of AMPD for Stock Solution weigh_ampd Weigh AMPD Powder calc_stock->weigh_ampd dissolve_ampd Dissolve in Water weigh_ampd->dissolve_ampd adjust_vol_stock Adjust to Final Volume dissolve_ampd->adjust_vol_stock store_stock Store Stock Solution adjust_vol_stock->store_stock calc_dil Calculate Dilution of Stock Solution store_stock->calc_dil dilute_stock Dilute Stock Solution calc_dil->dilute_stock adjust_ph Adjust pH with HCl/NaOH dilute_stock->adjust_ph adjust_vol_working Adjust to Final Volume adjust_ph->adjust_vol_working store_working Store Working Solution adjust_vol_working->store_working

Caption: Workflow for preparing AMPD buffer solutions.

Stability and Storage

The stability of AMPD buffer solutions is influenced by storage conditions. To ensure the integrity of the buffer:

  • Storage Temperature: Store AMPD buffer solutions at 2-8°C to minimize microbial growth and degradation.

  • Protection from CO₂: Carbon dioxide from the atmosphere can dissolve in alkaline buffers and lower the pH. Always keep buffer containers tightly sealed when not in use.

  • Shelf Life: For critical applications, it is recommended to use freshly prepared buffer. The shelf life of an opened buffer solution is generally considered to be limited. For alkaline buffers like AMPD, a shelf life of 3-6 months when stored properly is a general guideline, but this should be validated for specific applications.

  • Visual Inspection: Before use, always inspect the buffer for any signs of microbial contamination (e.g., turbidity) or precipitation. Discard the buffer if any of these are observed.

Conclusion

Properly prepared this compound buffer is a reliable component in many research and development settings. By following the detailed protocols and adhering to the best practices for preparation and storage outlined in these application notes, researchers can ensure the consistency and accuracy of their experimental results.

References

Application Notes and Protocols for the Use of 2-Amino-2-methyl-1,3-propanediol in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Amino-2-methyl-1,3-propanediol (AMPD)

This compound, commonly known as AMPD, is a versatile biological buffer widely employed in a variety of biochemical and molecular biology applications. Its primary function in enzyme assays is to maintain a stable pH in the alkaline range, which is critical for the optimal activity and stability of many enzymes. With a pKa of 8.8 at 25°C, AMPD is particularly effective in the pH range of 7.8 to 9.7.

AMPD is frequently utilized as a component in reaction buffers for enzymes that exhibit maximal activity in basic conditions, with a notable application in assays for alkaline phosphatase (ALP).[1][2] Beyond its buffering capacity, it is also used in electrophoretic systems, such as SDS-gradient gel electrophoresis and isotachophoresis, for the separation of proteins and polypeptides.[3]

Key Applications in Enzyme Assays

The principal application of AMPD in enzyme assays is as a buffering agent. It is particularly well-suited for the study of enzymes like alkaline phosphatase, which catalyzes the hydrolysis of phosphate (B84403) esters at an alkaline pH. The use of AMPD buffer in these assays helps to ensure that the reaction proceeds at a constant and optimal pH, allowing for accurate determination of enzyme activity.

Advantages of Using AMPD Buffer:
  • Effective Buffering in the Alkaline Range: Its pKa of 8.8 makes it an excellent choice for maintaining pH between 7.8 and 9.7.

  • Enzyme Compatibility: It is well-tolerated by a variety of enzymes, most notably alkaline phosphatase.

  • Commercial Availability: AMPD is readily available from various chemical suppliers in high purity.

Considerations for Use:
  • Purity: The purity of commercially available AMPD can vary, and some lots may contain impurities that could inhibit enzyme activity. It is advisable to use high-purity AMPD or to purify the buffer if enzyme inhibition is observed.

  • Chelation: Like other amine-containing buffers, AMPD may chelate metal ions, which could affect the activity of metalloenzymes.

Quantitative Data: Performance of AMPD in Enzyme Assays

The choice of buffer can significantly influence the measured activity of an enzyme. The following tables summarize comparative data for AMPD in alkaline phosphatase assays.

Table 1: Comparison of Alkaline Phosphatase (ALP) Activity in AMPD and Diethanolamine (DEA) Buffers
Buffer SystemRelative ALP ActivityConversion Factor (AMPD to DEA)Reference
AMPDLower2.06 - 2.47[2][4]
DEAHigher-[2][4]

Note: The observed higher activity in DEA buffer is an important consideration when comparing results across different studies that may have used different buffer systems. A conversion factor is often necessary for such comparisons.

Table 2: Kinetic Parameters of Alkaline Phosphatase in Different Buffer Systems
Buffer SystemEnzyme SourceSubstrateKmVmaxReference
Amino-propanol buffers (incl. AMPD) Human tissue isoenzymesp-Nitrophenyl phosphate (pNPP)Lowest among 7 buffers testedLowest among 7 buffers tested[1]
Tris-HCl (50 mM, pH 11)Calf IntestinalpNPP7.6 x 10⁻⁴ M3.12 µmoles min⁻¹ unit⁻¹
Glycine-NaOH (100 mM, pH 9.5)Calf IntestinalpNPP4.0 x 10⁻⁴ M1.6 µmoles min⁻¹ unit⁻¹

Experimental Protocols

The following are detailed protocols for the preparation of AMPD buffer and its use in a standard alkaline phosphatase (ALP) assay.

Protocol 1: Preparation of 0.2 M AMPD Buffer (pH 10.5)

Materials:

  • This compound (AMPD)

  • Hydrochloric acid (HCl), 6 N

  • Distilled or deionized water

  • pH meter

Procedure:

  • To prepare 100 mL of 0.2 M AMPD buffer, weigh out 2.10 g of AMPD (Molecular Weight: 105.14 g/mol ).

  • Dissolve the AMPD in approximately 60 mL of distilled water in a 100 mL beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • While monitoring the pH with a calibrated pH meter, slowly add 6 N HCl dropwise to adjust the pH to 10.5.

  • Once the desired pH is reached, transfer the solution to a 100 mL graduated cylinder.

  • Bring the final volume to 100 mL with distilled water.

  • Store the buffer at 4°C. The buffer is stable for up to 6 months.[1]

Protocol 2: Alkaline Phosphatase (ALP) Activity Assay using AMPD Buffer

This protocol is adapted for a 96-well microplate format and is based on the colorimetric detection of p-nitrophenol produced from the hydrolysis of p-nitrophenyl phosphate (pNPP).

Materials:

  • 0.2 M AMPD Buffer, pH 10.5 (from Protocol 1)

  • p-Nitrophenyl phosphate (pNPP) substrate solution (2 mg/mL in AMPD buffer, prepared fresh)

  • Enzyme sample (e.g., cell lysate, serum, or purified ALP)

  • 6 N Hydrochloric acid (HCl) for stopping the reaction

  • 1.0 N Sodium hydroxide (B78521) (NaOH) for color development

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

Assay Procedure:

  • Sample Preparation: Prepare serial dilutions of your enzyme sample in an appropriate dilution buffer (e.g., saline or a neutral buffer).

  • Assay Setup: To each well of the 96-well plate, add the following:

    • 100 µL of the freshly prepared pNPP substrate solution in AMPD buffer.

  • Reaction Initiation: Add 20 µL of the enzyme sample (or standard/control) to each well.

  • Incubation: Mix the contents of the wells gently and incubate the plate at 37°C for 15 minutes.[1]

  • Reaction Termination: After the incubation period, stop the enzymatic reaction by adding 6 µL of 6 N HCl to each well and mix.[1]

  • Color Development: Immediately add 104 µL of 1.0 N NaOH to each well to develop the yellow color of the p-nitrophenolate ion.[1]

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis: Calculate the ALP activity based on a standard curve generated with known concentrations of p-nitrophenol. Express the activity in appropriate units (e.g., U/L or U/mg of protein).

Visualizations

Experimental Workflow for Alkaline Phosphatase Assay

ALP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare AMPD Buffer (pH 10.5) prep_substrate Prepare pNPP Substrate (in AMPD Buffer) prep_buffer->prep_substrate add_substrate Add pNPP Substrate to 96-well plate prep_substrate->add_substrate prep_sample Prepare Enzyme Sample (Dilutions) add_enzyme Add Enzyme Sample to initiate reaction prep_sample->add_enzyme incubate Incubate at 37°C (15 minutes) add_enzyme->incubate stop_reaction Stop Reaction (add HCl) incubate->stop_reaction develop_color Develop Color (add NaOH) stop_reaction->develop_color read_abs Read Absorbance (405 nm) develop_color->read_abs calculate Calculate ALP Activity read_abs->calculate

Caption: Workflow for a typical alkaline phosphatase (ALP) assay.

Logical Relationship of Assay Components

Assay_Components cluster_enzyme_system Enzyme System cluster_reaction_env Reaction Environment Enzyme Alkaline Phosphatase Product p-Nitrophenol (Yellow) Enzyme->Product catalyzes Substrate p-Nitrophenyl Phosphate (Colorless) Substrate->Enzyme binds to Buffer AMPD Buffer (maintains pH 10.5) Buffer->Enzyme optimizes activity Temperature 37°C Temperature->Enzyme optimizes activity

Caption: Key components and their roles in the ALP assay.

References

Application Notes and Protocols for Alkaline Phosphatase Activity Determination using 2-Amino-2-methyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alkaline phosphatases (ALPs) are a group of enzymes that catalyze the hydrolysis of phosphate (B84403) monoesters at an alkaline pH.[1] They are widely distributed in nature and found in various tissues in the human body, including the liver, bone, intestine, and placenta.[2] The measurement of ALP activity is a crucial diagnostic marker for various pathological conditions, particularly hepatobiliary and bone diseases.[2] 2-Amino-2-methyl-1,3-propanediol (AMPD) is a buffering agent used in ALP activity assays to maintain the alkaline pH required for optimal enzyme function.[3] This document provides detailed application notes and protocols for the determination of alkaline phosphatase activity using AMPD buffer.

Principle of the Assay

The most common method for determining ALP activity involves a colorimetric assay using a chromogenic substrate such as p-nitrophenyl phosphate (pNPP). In an alkaline environment maintained by the AMPD buffer, ALP hydrolyzes pNPP to p-nitrophenol (pNP) and inorganic phosphate. The resulting p-nitrophenol is a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[4][5] The rate of p-nitrophenol formation is directly proportional to the ALP activity in the sample.

Data Presentation

The following tables summarize the key quantitative data for the preparation of reagents and the assay procedure for the determination of alkaline phosphatase activity using AMPD buffer.

Table 1: Reagent and Buffer Composition

ComponentConcentrationRole
This compound (AMPD)0.2 MBuffering agent to maintain alkaline pH
p-Nitrophenyl phosphate (pNPP)81.6 mmol/LSubstrate for the ALP enzyme
Magnesium Acetate2.55 mmol/LCofactor for ALP activity
Zinc Sulfate (ZnSO4)1.275 mmol/LEssential metal ion for the catalytic site
HEDTA2.55 mmol/LMetal ion buffer

Note: The concentrations are based on typical formulations and may require optimization depending on the specific application and instrumentation.[6]

Table 2: Experimental Parameters

ParameterValue
Wavelength405 nm (primary), 660 nm (secondary)
Temperature30/37°C
Assay TypeKinetic/Rate
pH10.75 ± 0.10 at 20°C
Sample to Reagent Ratio1:40

These parameters are based on recommendations for automated systems and may be adapted for manual procedures.[6]

Experimental Protocols

1. Preparation of AMPD Assay Buffer (0.2 M, pH 10.75)

  • Dissolve 21.02 g of this compound in approximately 800 mL of deionized water.

  • Add the necessary amounts of magnesium acetate, zinc sulfate, and HEDTA as specified in Table 1.

  • Adjust the pH to 10.75 at 20°C using 1 M HCl or 1 M NaOH. Care should be taken not to overshoot the desired pH.[7]

  • Bring the final volume to 1 L with deionized water.

  • Store the buffer at 2-8°C.

2. Preparation of Substrate Solution

  • Prepare the p-nitrophenyl phosphate solution in the AMPD assay buffer at the concentration specified in Table 1.

  • This solution should be prepared fresh or stored protected from light at -20°C.[8]

3. Sample Preparation

  • Serum or Plasma: Use fresh serum or heparinized plasma. Avoid using EDTA, oxalate, or fluoride (B91410) as anticoagulants as they can interfere with the assay.[6]

  • Cell Lysates:

    • Wash cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer.

    • Centrifuge the lysate to pellet cellular debris.

    • Collect the supernatant for the ALP assay.[8]

4. Assay Procedure (Automated or Manual)

  • Set the spectrophotometer or microplate reader to the appropriate wavelength (405 nm) and temperature (37°C).[6]

  • Pipette the required volume of the sample (e.g., serum, plasma, or cell lysate supernatant) into a cuvette or microplate well.

  • Add the pre-warmed AMPD assay buffer containing the pNPP substrate to the sample. The final reaction volume and sample-to-reagent ratio should be consistent with the parameters in Table 2.

  • Immediately start monitoring the change in absorbance at 405 nm over a specific period. The reaction should be monitored in the linear range.

  • The rate of increase in absorbance is proportional to the ALP activity in the sample.[6]

Calculation of ALP Activity

The ALP activity is calculated using the following formula:

Activity (U/L) = (ΔA/min) * (Total Volume / Sample Volume) * (1 / Molar Extinction Coefficient of pNP) * 10^6

Where:

  • ΔA/min is the change in absorbance per minute.

  • The molar extinction coefficient of p-nitrophenol at 405 nm is 18.75 x 10^3 L·mol⁻¹·cm⁻¹.

Mandatory Visualizations

ALP_Assay_Workflow Workflow for ALP Activity Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Prepare AMPD Buffer and Substrate Solution Incubation Mix Sample with Reagent and Incubate at 37°C Reagent_Prep->Incubation Sample_Prep Prepare Sample (Serum, Plasma, or Cell Lysate) Sample_Prep->Incubation Measurement Measure Absorbance at 405 nm (Kinetic) Incubation->Measurement Calculation Calculate ALP Activity Measurement->Calculation

Caption: Experimental workflow for ALP activity determination.

ALP_Catalytic_Mechanism Catalytic Mechanism of Alkaline Phosphatase ALP Alkaline Phosphatase pNP p-Nitrophenol (Yellow Product) ALP->pNP hydrolyzes to Pi Inorganic Phosphate ALP->Pi releases pNPP p-Nitrophenyl Phosphate (Substrate) pNPP->ALP binds to AMPD AMPD Buffer (Alkaline pH) AMPD->ALP provides optimal pH

Caption: Simplified mechanism of ALP catalysis.

Discussion and Considerations

  • Purity of AMPD: It is crucial to use high-purity this compound, as impurities in some preparations of related compounds like 2-amino-2-methyl-1-propanol (B13486) (AMP) have been shown to inhibit ALP activity.[9][10] This inhibition can occur through the chelation of essential metal ions like zinc from the enzyme's active site.[11]

  • Metal Ion Concentration: The presence of optimal concentrations of Mg²⁺ and Zn²⁺ is critical for the catalytic activity of alkaline phosphatase.[6] The AMPD buffer formulation should include these ions to ensure maximal enzyme activity.

  • Buffer Comparison: While AMPD is an effective buffer, other buffers like diethanolamine (B148213) (DEA) are also used for ALP assays. It is important to note that different buffer systems can yield different absolute activity values. If switching between buffer systems, a conversion factor may need to be established.[2]

  • Interferences: Hemoglobin, bilirubin, and lipemia can potentially interfere with the assay. The use of a secondary wavelength can help to minimize some of these interferences.[6] Additionally, certain drugs and other substances may affect ALP activity.[6]

These application notes and protocols provide a comprehensive guide for the determination of alkaline phosphatase activity using this compound as a buffering agent. Adherence to these guidelines will help ensure accurate and reproducible results in research and clinical settings.

References

Application Notes and Protocols for 2-Amino-2-methyl-1,3-propanediol in SDS-PAGE Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the use of 2-Amino-2-methyl-1,3-propanediol (AMPD) in Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). This document outlines an alternative discontinuous buffer system to the conventional Laemmli (Tris-glycine) system, designed to offer improved gel stability and potentially enhanced resolution for protein separation.

Introduction

This compound (AMPD) is a biological buffer with a pKa of 8.8 at 25°C, making it suitable for electrophoresis applications in the basic pH range. In SDS-PAGE, AMPD can be utilized as a component in a discontinuous buffer system, offering an alternative to the commonly used Tris-HCl buffer. A patented buffer system utilizes an AMPD-salt in the gel buffer and an AMPD-taurine electrolyte (running) buffer. This system is designed to provide stable polyacrylamide gels with a longer shelf life and is suitable for separating polypeptides in the molecular weight range of 1,500 to 100,000 Daltons.

The principle of this discontinuous system involves a gel buffer with a pH range of 6.4 to 7.3 and a running buffer with a pH of approximately 8.0 to 10.0. This pH difference, along with the use of different trailing (taurine) and leading (chloride or sulfate) ions, creates a stacking effect, concentrating the protein sample into a narrow band before it enters the resolving gel, leading to sharper bands and improved resolution.

Application Advantages

While direct quantitative comparisons in peer-reviewed literature are limited, the AMPD-taurine buffer system is purported to offer the following advantages over the traditional Tris-glycine system:

  • Improved Gel Stability and Shelf-Life: The near-neutral pH of the AMPD-salt gel buffer (pH 6.4-7.3) can reduce the rate of polyacrylamide hydrolysis, contributing to a longer shelf-life for pre-cast gels.

  • Enhanced Resolution of Polypeptides: The specific combination of AMPD, a leading ion (chloride or sulfate), and a trailing ion (taurine) in a discontinuous system is designed to provide high resolution of polypeptides across a broad molecular weight range.

Experimental Protocols

This section provides detailed protocols for preparing and running an SDS-PAGE using the AMPD-taurine discontinuous buffer system, based on the system described in U.S. Patent 4,481,094 A.

I. Reagent Preparation

A. Buffer Stock Solutions

Buffer ComponentStock ConcentrationPreparation Instructions
AMPD-Chloride Gel Buffer 0.3 M AMPD, pH 6.7-6.9Dissolve 31.54 g of this compound in ~800 mL of deionized water. Adjust the pH to 6.7-6.9 with concentrated HCl. Bring the final volume to 1 L with deionized water. Store at 4°C.
AMPD-Taurine Running Buffer (10X) 0.25 M AMPD, 1.92 M TaurineDissolve 26.3 g of this compound and 240.2 g of Taurine in ~800 mL of deionized water. Adjust the volume to 1 L with deionized water. The pH should be between 8.0 and 10.0. Store at room temperature.
Acrylamide (B121943)/Bis-acrylamide Solution 30% T, 2.67% C (37.5:1)Dissolve 29.2 g of acrylamide and 0.8 g of N,N'-methylenebisacrylamide in deionized water to a final volume of 100 mL. Caution: Acrylamide is a neurotoxin. Wear gloves and a mask when handling. Store at 4°C in the dark.
10% (w/v) Sodium Dodecyl Sulfate (SDS) 10% (w/v)Dissolve 10 g of SDS in 90 mL of deionized water. Gently heat to dissolve. Bring the final volume to 100 mL. Store at room temperature.
10% (w/v) Ammonium Persulfate (APS) 10% (w/v)Dissolve 0.1 g of APS in 1 mL of deionized water. Prepare fresh daily.
N,N,N',N'-Tetramethylethylenediamine (TEMED) -Store at 4°C.
2X Sample Loading Buffer -1.0 M Tris-HCl, pH 6.8 (2.5 mL), 40% Glycerol (2.0 mL), 8% SDS (2.0 mL), 0.02% Bromophenol Blue (0.5 mL), 10% β-mercaptoethanol (1.0 mL). Add deionized water to a final volume of 10 mL. Aliquot and store at -20°C.

B. Gel Preparation

ComponentStacking Gel (5%) (for 5 mL)Resolving Gel (12%) (for 10 mL)
Deionized Water3.4 mL3.3 mL
0.3 M AMPD-Chloride Gel Buffer, pH 6.7-6.91.25 mL2.5 mL
30% Acrylamide/Bis-acrylamide0.83 mL4.0 mL
10% SDS50 µL100 µL
10% APS25 µL50 µL
TEMED5 µL5 µL

Note: The stacking gel composition is based on a standard Laemmli protocol, adapted for the AMPD-Chloride buffer. The percentage of the resolving gel can be adjusted based on the molecular weight of the proteins of interest.

II. SDS-PAGE Procedure
  • Assemble Gel Cassette: Thoroughly clean and assemble the glass plates and spacers of the electrophoresis apparatus.

  • Prepare and Pour Resolving Gel:

    • In a small beaker, mix the deionized water, AMPD-Chloride Gel Buffer, 30% Acrylamide/Bis-acrylamide solution, and 10% SDS for the resolving gel.

    • Add the 10% APS and TEMED. Swirl gently to mix.

    • Immediately pour the solution into the gel cassette, leaving sufficient space for the stacking gel (approximately 1.5 cm).

    • Overlay the gel with water-saturated butanol or isopropanol (B130326) to ensure a flat surface.

    • Allow the gel to polymerize for 30-60 minutes.

  • Prepare and Pour Stacking Gel:

    • Once the resolving gel has polymerized, pour off the alcohol overlay and rinse the top of the gel with deionized water.

    • In a separate beaker, mix the components for the stacking gel.

    • Add 10% APS and TEMED, swirl to mix, and immediately pour the stacking gel solution on top of the resolving gel.

    • Insert the comb, ensuring no air bubbles are trapped.

    • Allow the stacking gel to polymerize for 30 minutes.

  • Sample Preparation:

    • Mix your protein sample with an equal volume of 2X Sample Loading Buffer.

    • Heat the samples at 95-100°C for 5 minutes to denature the proteins.

    • Centrifuge the samples briefly to pellet any insoluble material.

  • Electrophoresis:

    • Carefully remove the comb from the stacking gel and rinse the wells with 1X AMPD-Taurine Running Buffer.

    • Place the gel cassette into the electrophoresis tank.

    • Fill the inner and outer chambers with 1X AMPD-Taurine Running Buffer (diluted from the 10X stock).

    • Load the prepared protein samples and molecular weight markers into the wells.

    • Connect the power supply and run the gel at a constant voltage or current (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

  • Visualization:

    • After electrophoresis, carefully remove the gel from the cassette.

    • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands.

    • Destain the gel until the protein bands are clearly visible against a clear background.

Data Presentation

The following table outlines the composition of the key buffers in the AMPD-taurine system compared to the standard Laemmli (Tris-glycine) system for easy reference.

Buffer SystemComponentStacking Gel BufferResolving Gel BufferRunning Buffer (1X)
AMPD-Taurine Cation AMPDAMPDAMPD
Anion (Leading) ChlorideChlorideTaurine (Trailing)
pH ~6.8~6.8~8.0-10.0
Key Components 0.3 M AMPD-HCl0.3 M AMPD-HCl25 mM AMPD, 192 mM Taurine, 0.1% SDS
Laemmli (Tris-Glycine) Cation TrisTrisTris
Anion (Leading) ChlorideChlorideGlycine (Trailing)
pH 6.88.88.3
Key Components 0.125 M Tris-HCl0.375 M Tris-HCl25 mM Tris, 192 mM Glycine, 0.1% SDS

Visualizations

experimental_workflow cluster_prep Preparation cluster_run Electrophoresis cluster_analysis Analysis reagent_prep Reagent and Buffer Preparation gel_casting Resolving and Stacking Gel Casting reagent_prep->gel_casting sample_prep Protein Sample Denaturation gel_casting->sample_prep assembly Assemble Electrophoresis Apparatus sample_prep->assembly loading Load Samples and Molecular Weight Markers assembly->loading electrophoresis Run Gel at Constant Voltage/Current loading->electrophoresis staining Stain Gel (e.g., Coomassie) electrophoresis->staining destaining Destain Gel staining->destaining visualization Visualize and Document Protein Bands destaining->visualization

Caption: Workflow for SDS-PAGE using the AMPD-taurine buffer system.

buffer_system cluster_gel Polyacrylamide Gel cluster_buffers Electrode Buffers stacking_gel Stacking Gel (AMPD-Chloride, pH ~6.8) resolving_gel Resolving Gel (AMPD-Chloride, pH ~6.8) anode_buffer Anode Buffer (AMPD-Taurine, pH 8.0-10.0) resolving_gel->anode_buffer Leading Ion (Chloride) cathode_buffer Cathode Buffer (AMPD-Taurine, pH 8.0-10.0) cathode_buffer->stacking_gel Trailing Ion (Taurine) protein_sample Protein Sample in Loading Buffer protein_sample->stacking_gel

Caption: Components of the AMPD-taurine discontinuous buffer system.

Application of 2-Amino-2-methyl-1,3-propanediol in Isotachophoresis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-Amino-2-methyl-1,3-propanediol (AMPD) in isotachophoresis (ITP), a high-resolution electrophoretic separation technique. AMPD, also known as Ammediol, serves as a crucial buffering agent and spacer ion in ITP, particularly for the analysis of proteins and other charged molecules.[1][2] Its properties allow for the establishment of stable pH gradients and the effective separation of complex biological mixtures.

Principle of Isotachophoresis with AMPD

Isotachophoresis is a technique that separates ionic analytes based on their electrophoretic mobility. In a typical ITP setup, the sample is introduced between a leading electrolyte (LE) and a terminating electrolyte (TE). The leading ion has a higher mobility than the analytes of interest, while the terminating ion has a lower mobility. When an electric field is applied, the ions migrate at the same velocity, forming distinct, sharp zones.

AMPD is particularly useful in cationic ITP systems where it can function as a counter-ion in the leading electrolyte and as a buffering agent in the terminating electrolyte.[3] Its pKa of approximately 8.8 makes it an effective buffer in the alkaline pH range, which is often required for the separation of proteins.

Application: Analysis of Human Serum Proteins by Capillary Isotachophoresis

This section details a specific application of AMPD for the analysis of human serum proteins using capillary isotachophoresis, based on the method described by M. Ono and H. Yamanouchi.[3]

Quantitative Data

The following table summarizes the key quantitative parameters for this application.

ParameterValue
Leading Electrolyte
Hydrochloric Acid (HCl)5.0 mM
This compound (AMPD)10 mM (as counter-ion)
Hydroxypropyl methylcellulose (B11928114) (HPMC) 40000.2% (w/v)
Terminating Electrolyte
6-Aminocaproic Acid10 mM
This compound (AMPD)10 mM (as buffer)
pH (adjusted with Barium Hydroxide)10.8
Sample
Human SerumDiluted 1:3 (v/v) with spacer solution
Spacer Solution2% Ampholine and amino acid mixture
Injection Volume1.0 µL
Instrumentation
Capillary Tube Internal Diameter (I.D.)0.5 mm, 0.3 mm, or 0.2 mm
DetectionUV at 280 nm
Experimental Protocol

1. Preparation of Electrolyte Solutions:

  • Leading Electrolyte (LE):

    • Dissolve the appropriate amount of this compound (AMPD) in deionized water to a final concentration of 10 mM.

    • Add hydrochloric acid (HCl) to a final concentration of 5.0 mM.

    • Add hydroxypropyl methylcellulose (HPMC) 4000 to a final concentration of 0.2% (w/v) to increase the viscosity.

    • Mix thoroughly until all components are dissolved.

  • Terminating Electrolyte (TE):

    • Dissolve 6-aminocaproic acid and this compound (AMPD) in deionized water to final concentrations of 10 mM each.

    • Adjust the pH of the solution to 10.8 by the dropwise addition of a saturated barium hydroxide (B78521) solution.

    • Mix well.

2. Sample Preparation:

  • Prepare a spacer solution containing 2% Ampholine and a mixture of amino acids.

  • Dilute human serum with the spacer solution at a volume ratio of 1:3 (e.g., 10 µL of serum + 30 µL of spacer solution).

3. Instrumentation and Analysis:

  • Use a capillary isotachophoresis instrument, such as the Shimadzu IP-3A, equipped with a capillary tube of the desired internal diameter (e.g., 0.5 mm).[3]

  • Fill the capillary and the electrode reservoirs with the leading and terminating electrolytes according to the instrument's instructions.

  • Inject 1.0 µL of the prepared sample mixture.

  • Apply the electric field to initiate the isotachophoretic separation.

  • Detect the separated protein zones using a UV detector at a wavelength of 280 nm.

Visualizations

Experimental Workflow for Serum Protein Analysis

The following diagram illustrates the major steps in the experimental workflow for the analysis of human serum proteins by capillary isotachophoresis using AMPD.

G cluster_prep Preparation cluster_itp Isotachophoresis cluster_analysis Analysis prep_le Prepare Leading Electrolyte (LE) (5.0 mM HCl, 10 mM AMPD, 0.2% HPMC) instrument_setup Instrument Setup (Fill capillary and reservoirs) prep_le->instrument_setup prep_te Prepare Terminating Electrolyte (TE) (10 mM 6-Aminocaproic Acid, 10 mM AMPD, pH 10.8) prep_te->instrument_setup prep_sample Prepare Sample (Human Serum + Spacer Solution 1:3) injection Inject Sample (1.0 µL) prep_sample->injection instrument_setup->injection separation Apply Electric Field (Initiate ITP separation) injection->separation detection UV Detection (280 nm) separation->detection data_analysis Data Analysis (Identify and quantify protein zones) detection->data_analysis

Caption: Experimental workflow for the analysis of human serum proteins.

Logical Relationship in Isotachophoresis

The diagram below illustrates the logical relationship of the components in this isotachophoretic system.

G LE Leading Electrolyte (High Mobility Ion: Cl-) Counter-ion: AMPD Sample Sample Zone (Serum Proteins) Spacer: Ampholine & Amino Acids LE->Sample Higher Mobility TE Terminating Electrolyte (Low Mobility Ion: 6-Aminocaproate) Buffer: AMPD Sample->TE Intermediate Mobility

Caption: Component relationship in the ITP system.

References

2-Amino-2-methyl-1,3-propanediol (AMPD): Application Notes and Protocols for Protein Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of protein purification and analysis, the use of spacer arms in chromatography and electrophoresis is crucial for achieving high resolution and specificity. A spacer arm is a chemical moiety that is interposed between the matrix and the ligand in affinity chromatography, or used as a discrete ion in electrophoretic techniques. Its primary function is to overcome steric hindrance, thereby improving the accessibility of the ligand to the target protein. 2-Amino-2-methyl-1,3-propanediol (AMPD), also known as Ammediol, is a small, hydrophilic molecule that finds application as a spacer in certain protein separation techniques. Its hydroxyl groups and primary amine offer potential reactive sites for immobilization, while its hydrophilic nature can help to minimize non-specific hydrophobic interactions.

This document provides detailed application notes and protocols for the use of this compound as a spacer in protein separation, with a focus on affinity chromatography and isotachophoresis.

I. AMPD as a Spacer Arm in Affinity Chromatography

While the direct use of AMPD as a spacer arm in commercially available affinity resins is not widely documented, its chemical structure lends itself to the synthesis of custom affinity media. The presence of a primary amine and two hydroxyl groups allows for various coupling chemistries. A hydrophilic spacer like AMPD can be beneficial in reducing non-specific binding of proteins to the chromatography matrix.[1][2] The following is a representative protocol for the synthesis of an affinity resin using AMPD as a spacer.

Workflow for Synthesis of AMPD-Modified Affinity Resin

AMPD_Affinity_Resin_Synthesis start Start: Agarose (B213101) Beads activation Activation (e.g., with Epichlorohydrin) start->activation activated_resin Epoxy-Activated Agarose activation->activated_resin coupling_ampd Coupling of AMPD activated_resin->coupling_ampd ampd_resin AMPD-Functionalized Agarose coupling_ampd->ampd_resin washing1 Wash ampd_resin->washing1 ligand_activation Ligand with Reactive Group coupling_ligand Ligand Immobilization ligand_activation->coupling_ligand washing2 Wash coupling_ligand->washing2 final_resin Final Affinity Resin washing1->coupling_ligand blocking Blocking of Unreacted Groups (e.g., with Ethanolamine) washing2->blocking blocking->final_resin

Caption: Synthesis of an AMPD-spaced affinity resin.

Protocol 1: Synthesis of a Custom Affinity Resin with an AMPD Spacer

This protocol describes a general method for coupling a ligand containing a primary amine to agarose beads using AMPD as a spacer arm. The procedure involves the activation of the agarose matrix, coupling of AMPD, and subsequent immobilization of the ligand.

Materials:

  • Agarose beads (e.g., Sepharose 4B)

  • Epichlorohydrin (B41342)

  • Sodium hydroxide (B78521) (NaOH)

  • This compound (AMPD)

  • Ligand with a primary amine group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Ethanolamine (B43304)

  • Coupling buffer (e.g., 0.1 M sodium carbonate, pH 9.5)

  • Wash buffers (e.g., high pH and low pH buffers, such as 0.1 M Tris-HCl pH 8.5 and 0.1 M acetate (B1210297) buffer pH 4.5, both containing 0.5 M NaCl)

  • Distilled water

Procedure:

Part A: Activation of Agarose Beads (Epoxy Activation)

  • Wash the agarose beads thoroughly with distilled water to remove any preservatives.

  • Prepare a solution of 0.5 M NaOH containing a reducing agent (e.g., sodium borohydride) to prevent oxidation of the agarose.

  • Suspend the washed agarose beads in the NaOH solution.

  • Add epichlorohydrin to the slurry and incubate with gentle mixing at room temperature for 2 hours. This reaction introduces reactive epoxy groups onto the agarose matrix.

  • Wash the epoxy-activated agarose beads extensively with distilled water until the pH of the wash is neutral.

Part B: Coupling of AMPD Spacer Arm

  • Prepare a solution of AMPD in the coupling buffer (e.g., 0.1 M sodium carbonate, pH 9.5). A typical concentration is 0.5-1.0 M.

  • Add the epoxy-activated agarose beads to the AMPD solution.

  • Incubate the mixture overnight at room temperature with gentle agitation. The primary amine of AMPD will react with the epoxy groups on the agarose, forming a stable secondary amine linkage.

  • After incubation, wash the AMPD-functionalized beads thoroughly with the coupling buffer and then with distilled water to remove any unreacted AMPD.

Part C: Ligand Immobilization

  • Activate the carboxyl group of a suitable linker on the ligand (if the ligand itself does not have a reactive group for direct coupling to the hydroxyls of AMPD) using a standard carbodiimide (B86325) reaction. Dissolve the ligand and a molar excess of NHS in a suitable solvent, then add EDC or DCC.

  • Alternatively, if the ligand has a group that can react with the hydroxyl groups of the immobilized AMPD, a different activation chemistry would be required.

  • Add the activated ligand to the AMPD-functionalized agarose beads suspended in an appropriate coupling buffer.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • After the coupling reaction, wash the beads with the coupling buffer to remove unreacted ligand.

Part D: Blocking of Unreacted Groups

  • To block any remaining active groups on the resin and minimize non-specific binding, incubate the beads in a solution of 1 M ethanolamine at pH 8.0 for 2-4 hours at room temperature.

  • Wash the final affinity resin extensively with alternating high and low pH wash buffers, followed by equilibration with the desired binding buffer for your protein purification experiment.

Quantitative Data: Impact of Spacer Arm Characteristics
Spacer Arm CharacteristicEffect on Protein Binding and ElutionReference
Length Increasing spacer arm length can reduce steric hindrance, leading to increased binding capacity, especially for large proteins. However, excessively long and hydrophobic spacers can increase non-specific binding.[4]
Hydrophilicity Hydrophilic spacers (like those derived from glycols or amino alcohols) are generally preferred as they tend to decrease non-specific hydrophobic interactions, leading to higher purity of the eluted protein.[1][2][5]
Flexibility vs. Rigidity A flexible spacer may allow the ligand to adopt multiple orientations, which can be beneficial for binding. However, a more rigid spacer may present the ligand in a more defined and accessible conformation.[6]
Charge A charged spacer arm can introduce ion-exchange properties to the affinity matrix, which may lead to non-specific binding of proteins with opposite charges. Neutral spacers are often preferred.[3]

II. AMPD as a Spacer in Electrophoretic Techniques

AMPD is explicitly mentioned for its use as a spacer in isotachophoresis and as a buffer component in SDS-gradient gel electrophoresis.[7][8]

Isotachophoresis (ITP)

Isotachophoresis is an electrophoretic technique that separates charged molecules in a discontinuous buffer system. Analytes are separated into discrete zones based on their electrophoretic mobility. In ITP, "spacer" ions are used to create distinct mobility zones between the analytes, which can aid in the separation of complex mixtures like serum proteins.[9] Amino acids and their derivatives, including AMPD, can serve as these spacer ions.[9]

Isotachophoresis_Principle start Sample Mixture (Proteins P1, P2, P3) setup ITP Setup: Leading Electrolyte (LE) > Mobility of Proteins > Trailing Electrolyte (TE) start->setup separation Application of Electric Field setup->separation zones Separated Zones: LE | P1 | Spacer 1 (AMPD) | P2 | Spacer 2 | P3 | TE separation->zones detection Detection zones->detection

Caption: Principle of protein separation by ITP with spacers.

Protocol 2: Analytical Isotachophoresis of Proteins with AMPD Spacers

This protocol provides a general guideline for the separation of proteins using analytical capillary isotachophoresis with AMPD as a spacer.

Materials:

  • Capillary electrophoresis system with a conductivity or UV detector

  • Fused-silica capillary

  • Leading Electrolyte (LE): e.g., 10 mM HCl, adjusted to pH 8.5 with a suitable buffer like Tris. The leading ion (Cl-) must have a higher mobility than any of the sample or spacer ions.

  • Trailing Electrolyte (TE): e.g., 10 mM ε-aminocaproic acid. The trailing ion must have a lower mobility than any of the sample or spacer ions.

  • Spacer Solution: A solution containing this compound (AMPD) and potentially other amino acids at a concentration of approximately 1-10 mM.

  • Protein sample, dialyzed against a low ionic strength buffer.

Procedure:

  • Capillary Preparation: Rinse the capillary sequentially with 0.1 M NaOH, distilled water, and finally with the Leading Electrolyte.

  • Sample Injection: Inject a small plug of the protein sample mixed with the AMPD spacer solution into the capillary.

  • Electrolyte Introduction: Fill the capillary and the reservoirs with the Leading and Trailing Electrolytes. The sample and spacer plug should be positioned between the LE and TE.

  • Electrophoresis: Apply a constant current. The ions will migrate and separate into distinct zones according to their electrophoretic mobilities. The separated zones will migrate at the same velocity.

  • Detection: The separated zones are detected as they pass the detector. The length of each zone is proportional to the amount of the substance in that zone.

SDS-Gradient Polyacrylamide Gel Electrophoresis (SDS-PAGE)

AMPD is also used as a buffer component in SDS-gradient gel electrophoresis systems designed to separate polypeptides in the molecular weight range of 1,500 to 100,000.[7][8] In this context, while it primarily acts as a buffer to maintain the pH of the gel and running buffer, its properties may also influence the stacking and separation of proteins, particularly smaller peptides.

Protocol 3: SDS-Gradient PAGE with an AMPD Buffer System

This protocol describes the preparation of a gradient gel system incorporating AMPD.

Materials:

  • Acrylamide (B121943)/Bis-acrylamide solution

  • Ammonium persulfate (APS), 10% (w/v)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Sodium dodecyl sulfate (B86663) (SDS)

  • Resolving Gel Buffer (AMPD-based): e.g., 1.5 M AMPD, pH 8.8

  • Stacking Gel Buffer (AMPD-based): e.g., 0.5 M AMPD, pH 6.8

  • Running Buffer (AMPD-based): e.g., 25 mM AMPD, 192 mM Glycine, 0.1% SDS, pH 8.3

  • Protein sample buffer (Laemmli buffer)

  • Gradient maker

  • Gel casting apparatus

Procedure:

  • Prepare Acrylamide Solutions for the Gradient: Prepare two acrylamide solutions for the resolving gel, one with a low percentage of acrylamide (e.g., 5%) and one with a high percentage (e.g., 20%). Both solutions should contain the Resolving Gel Buffer and SDS.

  • Cast the Gradient Resolving Gel:

    • Add APS and TEMED to both the low and high percentage acrylamide solutions to initiate polymerization.

    • Immediately pour the two solutions into a gradient maker.

    • Slowly introduce the gradient into the gel casting apparatus.

    • Carefully overlay the gel with water-saturated butanol or water to ensure a flat surface.

    • Allow the gel to polymerize for at least 1 hour.

  • Cast the Stacking Gel:

    • Prepare the stacking gel solution using the Stacking Gel Buffer.

    • After the resolving gel has polymerized, pour off the overlay and rinse with distilled water.

    • Pour the stacking gel solution on top of the resolving gel and insert the comb.

    • Allow the stacking gel to polymerize for at least 30 minutes.

  • Sample Preparation and Electrophoresis:

    • Prepare protein samples by heating in Laemmli sample buffer.

    • Assemble the gel in the electrophoresis apparatus and fill the reservoirs with the AMPD-based Running Buffer.

    • Load the samples and molecular weight markers into the wells.

    • Run the gel at a constant voltage or current until the dye front reaches the bottom of the gel.

  • Staining and Visualization: After electrophoresis, stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the separated protein bands.

Conclusion

This compound is a versatile chemical with applications in protein separation methodologies. While its role as a spacer in affinity chromatography is primarily theoretical and requires custom synthesis, its utility as a spacer ion in isotachophoresis and as a buffer component in SDS-PAGE is established. The protocols provided herein offer a framework for researchers to utilize AMPD in these techniques. The selection of a spacer is a critical parameter in the design of protein separation experiments, and the hydrophilic nature of AMPD makes it a potentially valuable tool for enhancing the specificity and resolution of these methods. Further research into the quantitative effects of AMPD as a spacer in affinity chromatography would be beneficial to fully elucidate its potential in this application.

References

2-Amino-2-methyl-1,3-propanediol (AMPD) in Cell Culture Media: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining a stable pH is critical for the successful in vitro cultivation of mammalian cells. The optimal pH range for most cell lines is narrow, typically between 7.2 and 7.4, and deviations can significantly impact cell growth, viability, metabolism, and protein production. While bicarbonate-based buffers are the physiological standard, they require a controlled CO₂ environment. Consequently, organic biological buffers are often used as supplementary buffering agents to enhance pH stability. 2-Amino-2-methyl-1,3-propanediol (AMPD), a primary amino alcohol, is a biological buffer with a pKa that makes it a candidate for use in cell culture applications, particularly in systems that may experience a shift towards alkaline conditions.

This document provides detailed application notes and protocols for the use of this compound in cell culture media, based on its chemical properties and general principles of cell culture buffer supplementation.

Physicochemical Properties of AMPD

A comprehensive understanding of the physicochemical properties of AMPD is essential for its effective application in cell culture.

PropertyValueReference
Molecular Formula C₄H₁₁NO₂[1][2]
Molecular Weight 105.14 g/mol [1][2]
pKa (25 °C) 8.8[1]
Useful pH Range 7.8 - 9.7[1]
Appearance Crystalline solid[1]
Solubility in Water 100 mg/mL[1]

Applications in Cell Culture

Based on its useful pH range of 7.8 to 9.7, AMPD is particularly suited for applications where there is a tendency for the culture medium to become alkaline.[1] This can occur in low-density cultures or with specific cell lines that have a lower rate of metabolic acid production. While direct comparative studies with other common buffers like HEPES and Tris in cell culture are not widely published, the properties of AMPD suggest its potential utility in:

  • Stabilizing pH in Bicarbonate-Free Media: For specialized applications where a CO₂ incubator is not used, organic buffers are essential. AMPD can be a component of a buffer system to maintain pH in such conditions.

  • Supplementing Bicarbonate-Based Media: In standard cell culture, AMPD can be used as a supplementary buffer to provide additional buffering capacity, especially in situations where pH fluctuations are a concern.

  • High-Density Cultures: In some high-density perfusion cultures, removal of acidic metabolites can lead to an increase in pH. AMPD could potentially help to stabilize the pH in the upper physiological range.

Experimental Protocols

The following are generalized protocols for the preparation and use of AMPD in cell culture media. It is critical to note that these are starting points, and optimization for specific cell lines and applications is necessary.

Protocol 1: Preparation of a 1 M Sterile Stock Solution of AMPD

Materials:

  • This compound (cell culture grade)

  • Cell culture grade water

  • Sterile filter unit (0.22 µm pore size)

  • Sterile storage bottles

  • pH meter

  • 1 M HCl and 1 M NaOH for pH adjustment

Procedure:

  • Weigh out 10.514 g of this compound.

  • Add the AMPD powder to a sterile beaker containing approximately 80 mL of cell culture grade water.

  • Stir the solution gently with a sterile magnetic stir bar until the powder is completely dissolved.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Adjust the pH of the AMPD solution to the desired setpoint (e.g., 8.0) using 1 M HCl. Add the acid dropwise while continuously monitoring the pH.

  • Once the desired pH is reached, transfer the solution to a sterile graduated cylinder and bring the final volume to 100 mL with cell culture grade water.

  • Sterilize the 1 M AMPD stock solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.

  • Label the bottle clearly with the contents (1 M AMPD), pH, and date of preparation.

  • Store the sterile stock solution at 2-8 °C, protected from light.

G cluster_prep Protocol 1: AMPD Stock Solution Preparation weigh Weigh AMPD dissolve Dissolve in Water weigh->dissolve ph_adjust Adjust pH with HCl dissolve->ph_adjust qs Adjust to Final Volume ph_adjust->qs filter Sterile Filter (0.22 µm) qs->filter store Store at 2-8 °C filter->store

Workflow for preparing a sterile AMPD stock solution.
Protocol 2: Evaluation of AMPD Cytotoxicity and Optimal Concentration

Objective: To determine the non-toxic working concentration range of AMPD for a specific cell line.

Materials:

  • Your cell line of interest (e.g., CHO, Hybridoma)

  • Complete cell culture medium for your cell line

  • Sterile 1 M AMPD stock solution (prepared as in Protocol 1)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, resazurin)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 3-5 days).

  • Preparation of Media with AMPD: Prepare a series of complete cell culture media containing different final concentrations of AMPD (e.g., 0, 5, 10, 20, 50, 100 mM). To do this, dilute the 1 M sterile AMPD stock solution into the complete medium. Ensure the pH of all media is the same after the addition of the buffer.

  • Treatment: After allowing the cells to attach overnight (for adherent cells), replace the medium with the prepared media containing the different concentrations of AMPD. Include a "no AMPD" control.

  • Incubation: Incubate the plate under standard culture conditions (e.g., 37 °C, 5% CO₂).

  • Viability Assessment: At various time points (e.g., 24, 48, 72 hours), perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells for each AMPD concentration relative to the no-AMPD control. Plot cell viability versus AMPD concentration to determine the highest concentration that does not significantly inhibit cell growth.

G cluster_workflow Protocol 2: Cytotoxicity Assay Workflow seed Seed Cells in 96-well Plate prepare_media Prepare Media with Varying AMPD Concentrations seed->prepare_media treat Replace Media and Treat Cells prepare_media->treat incubate Incubate (24, 48, 72h) treat->incubate assay Perform Cell Viability Assay incubate->assay analyze Analyze Data and Determine Optimal Concentration assay->analyze

Workflow for determining AMPD cytotoxicity.
Protocol 3: Comparative Analysis of Buffering Efficacy

Objective: To compare the pH stability of cell culture medium supplemented with AMPD versus a standard buffer (e.g., HEPES) under typical culture conditions.

Materials:

  • Your cell line of interest

  • Basal medium (without bicarbonate, if testing in a CO₂-free environment, or with a standard amount of bicarbonate for standard conditions)

  • Sterile 1 M AMPD stock solution

  • Sterile 1 M HEPES stock solution

  • Sterile cell culture flasks or plates

  • pH meter or pH indicator strips suitable for cell culture

Procedure:

  • Media Preparation: Prepare three sets of complete culture media:

    • Control: Standard complete medium.

    • AMPD-supplemented: Standard complete medium with the optimal, non-toxic concentration of AMPD determined in Protocol 2.

    • HEPES-supplemented: Standard complete medium with a typical concentration of HEPES (e.g., 25 mM).

    • Ensure the initial pH of all three media is identical.

  • Cell Culture: Seed your cells at a consistent density in flasks or plates with each of the three media preparations. Include cell-free controls for each medium to monitor pH changes due to atmospheric exposure.

  • pH Monitoring: At regular intervals (e.g., every 12 or 24 hours) for the duration of the culture period, aseptically collect a small aliquot of the culture medium from each flask/plate and measure the pH.

  • Cell Growth and Viability: At the end of the experiment, determine the viable cell density in each condition.

  • Data Analysis: Plot the pH of the culture medium over time for each condition. Compare the rate of pH change between the different buffering conditions. Correlate pH stability with cell growth and viability.

Data Presentation

Table 1: Cytotoxicity of AMPD on [Cell Line Name]

AMPD Concentration (mM)Cell Viability (%) at 24hCell Viability (%) at 48hCell Viability (%) at 72h
0 (Control)100100100
5
10
20
50
100

Table 2: Comparative Buffering Efficacy and Impact on Cell Growth

Buffering AgentInitial pHFinal pH (72h)Total pH ShiftFinal Viable Cell Density (cells/mL)
None (Control)
AMPD (X mM)
HEPES (25 mM)

Signaling Pathways and Logical Relationships

The primary role of AMPD in this context is as an extracellular pH buffer. Its direct impact on intracellular signaling pathways has not been extensively studied. However, maintaining a stable extracellular pH is crucial for the proper function of many cellular processes that are dependent on transmembrane transport and receptor-ligand interactions, which in turn can influence a multitude of signaling pathways. The logical relationship is therefore indirect:

G AMPD AMPD in Media Extracellular_pH Stable Extracellular pH AMPD->Extracellular_pH Membrane_Proteins Optimal Function of Membrane Proteins (Transporters, Receptors) Extracellular_pH->Membrane_Proteins Intracellular_Signaling Integrity of Intracellular Signaling Pathways Membrane_Proteins->Intracellular_Signaling Cellular_Functions Normal Cellular Functions (Growth, Viability, Protein Production) Intracellular_Signaling->Cellular_Functions

Indirect influence of AMPD on cellular functions.

Conclusion

This compound is a biological buffer with potential applications in cell culture media for pH stabilization, particularly in the alkaline range. Due to the limited availability of direct comparative performance data, it is imperative for researchers to conduct in-house evaluations to determine its suitability and optimal concentration for their specific cell lines and culture systems. The protocols provided herein offer a framework for such an evaluation. Further research is warranted to fully elucidate the effects of AMPD on cell metabolism, protein quality, and its potential advantages or disadvantages compared to more commonly used biological buffers in biopharmaceutical production.

References

Application Notes and Protocols for CO2 Absorption Studies using 2-Amino-2-methyl-1,3-propanediol (AMPD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-methyl-1,3-propanediol (AMPD) is a sterically hindered primary amine that presents potential as a solvent for post-combustion CO2 capture. Its molecular structure, featuring a tertiary carbon atom adjacent to the amino group, contributes to the formation of less stable carbamates, which can lead to lower energy requirements for solvent regeneration compared to conventional amines like monoethanolamine (MEA). These application notes provide a summary of the performance of AMPD in CO2 absorption studies and detailed protocols for key experiments.

Data Presentation

The following tables summarize the quantitative data for this compound (AMPD) and a structurally similar sterically hindered amine, 2-Amino-2-hydroxymethyl-1,3-propanediol (AHPD), which is also known as Tris. This data is essential for evaluating their potential in CO2 capture applications.

Table 1: CO2 Absorption Capacity and Reaction Kinetics of AMPD and AHPD

AmineConcentration (wt%)Temperature (K)Second-Order Rate Constant (k₂) (m³/kmol·s)Activation Energy (kJ/mol)CO2 Loading Capacity (mol CO₂/mol amine)Reference
AMPD5 - 2530338238.3-[1]
AMPD5 - 2531366538.3-[1]
AMPD5 - 2531897738.3-[1]
AHPD-308264330.56 (at 2.5 M and 79 kPa CO₂ partial pressure)[2]
AHPD0.179–1.789 kmol/m³303532.765.2-[3]
AHPD0.179–1.789 kmol/m³313109665.2-[3]
AHPD0.179–1.789 kmol/m³323238065.2-[3]
AHPD0.5–2.4 kmol/m³303.15285--[4]
AHPD0.5–2.4 kmol/m³313.15524--[4]
AHPD0.5–2.4 kmol/m³323.151067--[4]

Table 2: Regeneration and Performance Data for AHPD

AmineConcentration (wt%)Absorber Temperature (K)Desorber Temperature (K)CO2 Absorption (%)Regeneration Energy (MJ/kg CO₂)Reference
AHPD12 (0.9 M)313383~756.28[2]

Experimental Protocols

Protocol 1: Determination of CO2 Absorption Kinetics using a Wetted-Wall Column

This protocol describes the methodology to determine the kinetics of CO2 absorption into an aqueous AMPD solution using a wetted-wall column apparatus.

1. Materials and Equipment:

  • This compound (AMPD)

  • Deionized water

  • CO2 gas (high purity)

  • N2 gas (high purity)

  • Wetted-wall column absorber

  • Mass flow controllers

  • Thermostatic bath

  • Gas chromatograph (GC) or CO2 analyzer

  • Liquid pump

  • Gas saturators

  • Condenser

2. Procedure:

  • Solution Preparation: Prepare aqueous AMPD solutions of desired concentrations (e.g., 5-25 wt%) by dissolving a known mass of AMPD in deionized water.

  • Experimental Setup:

    • Assemble the wetted-wall column apparatus. The column should allow for counter-current contact between the gas and a thin film of the liquid solvent.

    • Use mass flow controllers to regulate the flow of CO2 and N2 to achieve the desired gas mixture composition.

    • Pass the gas mixture through a pre-saturator and then a saturator immersed in a thermostatic bath at the experimental temperature to saturate the gas with water vapor.

    • Control the temperature of the reaction column and the inlet solvent using the thermostatic bath.

  • Experiment Execution:

    • Pump the prepared AMPD solution at a controlled flow rate to the top of the wetted-wall column, allowing it to form a thin film on the inner surface as it flows down.

    • Introduce the CO2/N2 gas mixture at the bottom of the column to flow counter-currently to the liquid film.

    • Measure the CO2 concentration in the gas stream at the inlet and outlet of the column using a gas chromatograph or a CO2 analyzer. A condenser should be placed before the analyzer to remove any water vapor.

    • Vary the experimental conditions, such as temperature (e.g., 303 K, 313 K, 318 K) and amine concentration, to study their effect on the absorption kinetics.

  • Data Analysis:

    • Calculate the rate of CO2 absorption based on the change in CO2 concentration in the gas phase and the known gas flow rate and interfacial area of the column.

    • Apply the zwitterion mechanism to model the reaction kinetics and determine the second-order rate constants (k₂).[1]

    • The N2O analogy can be used to estimate the physicochemical properties such as Henry's law constant and diffusivity of CO2 in the amine solutions.[1]

Protocol 2: Determination of CO2 Solubility (Loading Capacity)

This protocol outlines the procedure for measuring the equilibrium solubility of CO2 in AMPD solutions to determine the CO2 loading capacity.

1. Materials and Equipment:

  • Aqueous AMPD solution of known concentration

  • Stirred-cell reactor or a similar equilibrium cell

  • CO2 gas supply

  • Pressure transducer

  • Temperature controller

  • Stirrer

  • Vacuum pump

  • Analytical balance

  • Gas chromatograph or a method for determining CO2 content in the liquid phase (e.g., titration).

2. Procedure:

  • Preparation:

    • Accurately weigh a known amount of the AMPD solution and place it into the stirred-cell reactor.

    • Evacuate the reactor to remove any residual air.

  • CO2 Introduction:

    • Introduce a known amount of CO2 gas into the reactor.

    • Maintain a constant temperature using the temperature controller.

    • Stir the solution to ensure good gas-liquid mixing and facilitate the attainment of equilibrium.

  • Equilibrium Measurement:

    • Monitor the pressure inside the reactor using the pressure transducer. Equilibrium is reached when the pressure remains constant over time.

    • Record the final equilibrium pressure and temperature.

  • CO2 Loading Determination:

    • The amount of CO2 absorbed in the liquid phase can be determined by a mass balance, considering the initial and final gas phase amounts calculated using the ideal gas law or a more suitable equation of state.

    • Alternatively, a liquid sample can be carefully withdrawn and analyzed for its CO2 content using a titration method or a total inorganic carbon analyzer.

  • Data Analysis:

    • Calculate the CO2 loading, expressed as moles of CO2 per mole of amine.

    • Repeat the experiment at various CO2 partial pressures to generate a solubility curve.

Protocol 3: Solvent Regeneration Study

This protocol describes a method to evaluate the regeneration efficiency of CO2-loaded AMPD solutions.

1. Materials and Equipment:

  • CO2-loaded AMPD solution of known loading

  • Three-necked flask or a similar regeneration vessel

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Stirrer

  • Gas flow meter or a method to quantify the released CO2

  • Apparatus for determining CO2 loading in the liquid phase.

2. Procedure:

  • Setup:

    • Place a known volume of the CO2-rich AMPD solution into the regeneration vessel.

    • Connect the vessel to a condenser to cool the released gas stream and prevent solvent loss.

    • Ensure the setup allows for the collection or measurement of the evolved CO2.

  • Regeneration:

    • Heat the solution to the desired regeneration temperature (e.g., 383 K) while stirring.

    • Continue heating and stirring for a set period or until the evolution of CO2 ceases.

    • Monitor the amount of CO2 released over time.

  • Analysis:

    • After the regeneration process, cool the solution down to room temperature.

    • Determine the final CO2 loading of the regenerated (lean) amine solution.

  • Calculation of Regeneration Efficiency:

    • Regeneration Efficiency (%) = [(Initial CO2 loading - Final CO2 loading) / Initial CO2 loading] x 100

  • Regeneration Energy:

    • The regeneration energy (QReg) can be estimated by performing a heat balance on the regeneration setup, though more sophisticated calorimetric techniques are required for precise measurements.

Mandatory Visualizations

CO2_Absorption_Desorption_Cycle CO2 Absorption-Desorption Cycle for AMPD cluster_gas Gas Stream absorber Absorber (Low Temperature, High Pressure) pump Pump absorber->pump Rich Amine (CO2-loaded AMPD) treated_gas_out Treated Gas (Low CO2) absorber->treated_gas_out CO2 depleted gas stripper Stripper (Desorber) (High Temperature, Low Pressure) heat_exchanger Heat Exchanger stripper->heat_exchanger Lean Amine (Regenerated AMPD) pure_co2_out Pure CO2 stripper->pure_co2_out Released CO2 heat_exchanger->stripper cooler Cooler heat_exchanger->cooler pump->heat_exchanger cooler->absorber flue_gas_in Flue Gas with CO2 flue_gas_in->absorber CO2 Laden Gas

Caption: A schematic of a typical CO2 absorption-desorption process using an amine solvent like AMPD.

Wetted_Wall_Column_Workflow Experimental Workflow for Wetted-Wall Column prep 1. Prepare Aqueous AMPD Solution setup 2. Assemble Wetted-Wall Column Apparatus prep->setup run 4. Counter-current Gas-Liquid Contact setup->run gas_prep 3. Prepare CO2/N2 Gas Mixture gas_prep->run measure 5. Measure Inlet & Outlet CO2 Concentration run->measure analyze 6. Calculate Absorption Rate & Kinetic Parameters measure->analyze

Caption: Workflow for determining CO2 absorption kinetics using a wetted-wall column.

References

Application Notes and Protocols for 2-Amino-2-methyl-1,3-propanediol (AMPD) as a Reaction Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-methyl-1,3-propanediol (AMPD) is a versatile biological buffer effective in the pH range of 7.8 to 9.7. Its pKa of 8.8 at 25°C makes it a suitable choice for various biochemical and molecular biology applications, particularly those requiring a stable alkaline environment. AMPD is structurally similar to Tris (tris(hydroxymethyl)aminomethane) but with a methyl group replacing one of the hydroxymethyl groups. This structural difference can influence its interaction with biological molecules and its physical properties. These application notes provide detailed protocols for the preparation and use of AMPD as a reaction buffer in common laboratory procedures.

Physicochemical Properties

A summary of the key physicochemical properties of AMPD is presented in the table below, allowing for easy comparison with other common biological buffers.

PropertyThis compound (AMPD)TrisGlycine
Molecular Weight 105.14 g/mol 121.14 g/mol 75.07 g/mol
pKa (25°C) 8.88.12.34, 9.6
Useful pH Range 7.8 - 9.77.2 - 9.02.2 - 3.6, 8.6 - 10.6
Solubility in Water 100 mg/mLHighly soluble250 mg/mL
ΔpKa/°C Not explicitly found-0.031-0.025

Buffer Preparation

General Protocol for 1M AMPD Stock Solution (pH 9.0)

This protocol describes the preparation of a 1M stock solution of AMPD buffer, which can be diluted to the desired concentration for various applications.

Materials:

  • This compound (AMPD) powder (MW: 105.14 g/mol )

  • Deionized water

  • Hydrochloric acid (HCl), concentrated or 1M solution

  • Magnetic stirrer and stir bar

  • pH meter

  • Graduated cylinder and beaker

  • 0.22 µm filter for sterilization (optional)

Procedure:

  • Weighing: Weigh out 105.14 g of AMPD powder for a 1 L solution.

  • Dissolving: Add the AMPD powder to a beaker containing approximately 800 mL of deionized water. Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved.

  • pH Adjustment: Calibrate the pH meter according to the manufacturer's instructions. Slowly add HCl to the AMPD solution while continuously monitoring the pH. Adjust the pH to 9.0.

  • Final Volume Adjustment: Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 L.

  • Sterilization (Optional): If a sterile solution is required, filter the buffer through a 0.22 µm filter into a sterile container.

  • Storage: Store the 1M AMPD buffer solution at room temperature.

G cluster_workflow Workflow for 1M AMPD Buffer Preparation weigh Weigh 105.14g AMPD dissolve Dissolve in 800mL dH2O weigh->dissolve adjust_ph Adjust pH to 9.0 with HCl dissolve->adjust_ph final_volume Adjust final volume to 1L adjust_ph->final_volume sterilize Sterilize by filtration (optional) final_volume->sterilize store Store at room temperature sterilize->store

Workflow for preparing a 1M AMPD stock solution.

Applications

Alkaline Phosphatase Assay

AMPD is frequently used as a buffer in alkaline phosphatase (ALP) assays due to its ability to maintain a high pH, which is optimal for ALP activity.

Protocol for Alkaline Phosphatase Activity Assay:

This protocol is adapted for a 96-well plate format.

Materials:

  • AMPD Buffer (0.1 M, pH 10.5):

    • To prepare 100 mL, dissolve 1.05 g of AMPD in 80 mL of deionized water.

    • Adjust the pH to 10.5 with HCl.

    • Bring the final volume to 100 mL with deionized water.

  • Substrate Solution: p-Nitrophenyl phosphate (B84403) (pNPP) at a concentration of 10 mg/mL in the AMPD buffer. Prepare this solution fresh before use.

  • Stop Solution: 3 M NaOH.

  • Sample containing alkaline phosphatase (e.g., cell lysate, serum).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

  • Sample Preparation: Prepare serial dilutions of your sample if the enzyme concentration is unknown.

  • Reaction Setup:

    • Add 50 µL of the sample (or standard) to each well of the 96-well plate.

    • Add 50 µL of the pNPP substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes. The incubation time may need to be optimized based on the enzyme activity in the sample.

  • Stopping the Reaction: Add 50 µL of 3 M NaOH to each well to stop the reaction. The addition of NaOH will also enhance the yellow color of the p-nitrophenol product.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Calculation: The alkaline phosphatase activity is proportional to the rate of p-nitrophenol production. A standard curve using known concentrations of p-nitrophenol can be used to quantify the enzyme activity.

G cluster_workflow Alkaline Phosphatase Assay Workflow add_sample Add 50µL sample to well add_substrate Add 50µL pNPP substrate add_sample->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Add 50µL 3M NaOH incubate->stop_reaction measure_abs Measure absorbance at 405nm stop_reaction->measure_abs

Workflow for a typical alkaline phosphatase assay using AMPD buffer.

Polyacrylamide Gel Electrophoresis (PAGE)

AMPD has been used as a buffer component in SDS-gradient gel electrophoresis systems for the separation of polypeptides in the molecular weight range of 1500 to 100,000. It can be used as a component in the running buffer or in the gel itself.

While a specific, widely adopted recipe for an AMPD-based gel system is not as common as the standard Laemmli (Tris-HCl) system, its properties suggest it can be a viable alternative, particularly when studying proteins that are sensitive to Tris or when a different pH environment for separation is desired. Researchers may need to optimize the concentration and pH of the AMPD buffer for their specific application.

Compatibility with Protein Assays

The compatibility of AMPD with common protein quantitation assays is a crucial consideration. The primary amine group in AMPD can interfere with certain assays.

Protein AssayCompatibility with AMPDNotes
Bradford Assay Generally compatibleThe Bradford assay is based on the binding of Coomassie dye to proteins, and primary amines have minimal interference.
Bicinchoninic Acid (BCA) Assay Potential for interferenceThe BCA assay is sensitive to reducing agents and chelating agents. While not a strong reducing agent, the amine group could potentially interfere. It is advisable to test for compatibility with your specific sample and buffer composition.
Lowry Assay Potential for interferenceThe Lowry assay is sensitive to a wide range of substances, and amines can interfere.

Storage and Stability

AMPD is a stable compound.[1] AMPD buffer solutions can be stored at room temperature for several weeks. For long-term storage, refrigeration at 4°C is recommended to prevent microbial growth. If prepared aseptically and stored in a sterile container, the solution can be stable for several months.

Safety Precautions

AMPD is considered to be a hazardous substance. It is important to handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols for 2-Amino-2-methyl-1,3-propanediol (AMPD) in Downstream Processing of Biologics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Downstream processing is a critical phase in the manufacturing of biologics, encompassing the recovery and purification of a synthesized drug substance from its natural sources, such as animal or bacterial cells.[1] The choice of buffering agent is a crucial, yet often underestimated, factor that can significantly influence the efficiency of purification steps and the stability of the final biologic product.[2] 2-Amino-2-methyl-1,3-propanediol (AMPD) is a versatile biological buffer with properties that make it a compelling alternative to more traditional buffers like Tris in specific downstream applications. This document provides detailed application notes and protocols for the use of AMPD in the downstream processing of biologics.

AMPD is a primary amine with a pKa of 8.8 at 25°C, providing a useful buffering range from pH 7.8 to 9.7.[3] This makes it particularly suitable for processes requiring a stable alkaline environment, such as certain enzyme-catalyzed reactions and specific chromatography steps.[3][4] Buffers are essential in downstream processing to protect proteins from fluctuations in pH, which can lead to denaturation, aggregation, and fragmentation.[5]

Key Applications of AMPD in Downstream Processing

  • Chromatography: AMPD can be employed as a buffering agent in various chromatography techniques, including anion-exchange and hydrophobic interaction chromatography, to maintain a stable pH environment for optimal separation and protein stability.

  • Buffer for Enzymatic Reactions: Many enzymes used in downstream processing, such as those for tag removal or glycosylation modification, have optimal activity in the basic pH range, making AMPD an excellent buffer choice.[3]

  • Protein Stabilization: The selection of a suitable buffer is critical for maintaining the conformational stability of therapeutic proteins. While direct comparative studies are limited, the appropriate pH and buffer species can minimize protein aggregation.

Quantitative Data: Physicochemical Properties of Common Buffers

The selection of a buffer is a critical step in designing a robust downstream process. The table below summarizes the key properties of AMPD in comparison to other commonly used biological buffers.

BufferpKa (25°C)Useful pH RangeMolecular Weight ( g/mol )Key Considerations
AMPD 8.87.8–9.7105.14Primary amine; can form Schiff bases with aldehydes/ketones.[3]
Tris 8.17.2–9.0121.14pH is highly temperature-dependent; can inhibit some enzymes.
HEPES 7.56.8–8.2238.30Generally considered non-inhibitory and stable.
Phosphate 7.26.2–8.2VariesCan precipitate with divalent cations; pH is less temperature-dependent.
Glycine 9.68.6–10.675.07Zwitterionic nature can be beneficial in certain chromatography applications.[6]

Experimental Protocols

Protocol 1: Preparation of 0.2 M AMPD Buffer

This protocol describes the preparation of a 0.2 M stock solution of AMPD buffer, which can be adjusted to the desired pH for various downstream applications.

Materials:

  • This compound (AMPD) (MW: 105.14 g/mol )

  • Deionized (DI) water

  • Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • pH meter

  • Stir plate and stir bar

  • Volumetric flask

Procedure:

  • Weighing the AMPD: To prepare 1 liter of a 0.2 M AMPD solution, weigh out 21.03 g of AMPD powder (105.14 g/mol * 0.2 mol/L * 1 L).

  • Dissolving the AMPD: Add the weighed AMPD to a beaker containing approximately 800 mL of DI water. Place the beaker on a stir plate and add a stir bar to facilitate dissolution.

  • pH Adjustment: Once the AMPD is fully dissolved, begin monitoring the pH of the solution. Slowly add concentrated HCl to lower the pH or concentrated NaOH to raise the pH. Add the acid or base dropwise while continuously stirring and monitoring the pH until the desired value (e.g., pH 9.5) is reached.[3] Be careful not to overshoot the target pH, as backtracking can alter the final salt concentration.[4]

  • Final Volume Adjustment: Transfer the pH-adjusted buffer solution to a 1 L volumetric flask. Rinse the beaker with a small amount of DI water and add the rinse to the volumetric flask. Add DI water to the flask until the solution reaches the 1 L mark.

  • Sterilization and Storage: For applications requiring sterile conditions, filter the buffer through a 0.22 µm filter. Store the buffer at room temperature.[3]

Protocol 2: Anion-Exchange Chromatography using AMPD Buffer

This protocol provides a general framework for performing anion-exchange chromatography (AEX) using AMPD as the equilibration and elution buffer. Anion exchange chromatography is a powerful technique for separating molecules based on their net negative surface charge.[7]

Materials:

  • Anion-exchange chromatography column (e.g., Q-sepharose)

  • Chromatography system (e.g., FPLC or HPLC)

  • Equilibration Buffer: 20 mM AMPD, pH 8.5

  • Elution Buffer: 20 mM AMPD, 1 M NaCl, pH 8.5

  • Protein sample, dialyzed or buffer-exchanged into Equilibration Buffer

  • 0.22 µm filters

Workflow:

AEX_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis BufferPrep Prepare AMPD Buffers (Equilibration & Elution) Equilibration Column Equilibration BufferPrep->Equilibration SamplePrep Sample Preparation (Buffer Exchange) Loading Sample Loading SamplePrep->Loading Equilibration->Loading Wash Wash Unbound Proteins Loading->Wash Elution Gradient Elution Wash->Elution Collect Collect Fractions Elution->Collect Analysis Analyze Fractions (SDS-PAGE, UV-Vis) Collect->Analysis

Anion-Exchange Chromatography Workflow

Procedure:

  • Buffer and Sample Preparation: Prepare the Equilibration and Elution buffers as described in Protocol 1 and filter through a 0.22 µm filter. Prepare the protein sample by dialyzing or performing buffer exchange into the Equilibration Buffer. The sample should be clear and free of particulate matter.[8]

  • Column Equilibration: Connect the anion-exchange column to the chromatography system. Equilibrate the column with at least 5 column volumes (CVs) of Equilibration Buffer, or until the pH and conductivity of the outlet stream are stable and equal to that of the Equilibration Buffer.[7]

  • Sample Loading: Load the prepared protein sample onto the equilibrated column. The flow rate for loading should be optimized to allow for efficient binding of the target protein.

  • Washing: After loading, wash the column with 3-5 CVs of Equilibration Buffer to remove any unbound or weakly bound impurities.[7]

  • Elution: Elute the bound proteins by applying a linear gradient of increasing salt concentration. This is typically achieved by mixing the Equilibration Buffer and the Elution Buffer. A common gradient is from 0% to 100% Elution Buffer over 10-20 CVs.

  • Fraction Collection: Collect fractions throughout the elution process. Monitor the protein elution using UV absorbance at 280 nm.

  • Analysis: Analyze the collected fractions for the presence and purity of the target protein using methods such as SDS-PAGE and protein concentration assays.

Protocol 3: Hydrophobic Interaction Chromatography (HIC) using AMPD Buffer

This protocol outlines the general steps for performing hydrophobic interaction chromatography (HIC) with AMPD as the buffering agent. HIC separates proteins based on their surface hydrophobicity.[9]

Materials:

  • Hydrophobic interaction chromatography column (e.g., Phenyl Sepharose)

  • Chromatography system

  • Binding Buffer: 20 mM AMPD, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 8.0

  • Elution Buffer: 20 mM AMPD, pH 8.0

  • Protein sample in a low salt buffer

  • 0.22 µm filters

Workflow:

HIC_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis BufferPrep Prepare AMPD Buffers (Binding & Elution) Equilibration Column Equilibration BufferPrep->Equilibration SamplePrep Sample Preparation (Add High Salt) Loading Sample Loading SamplePrep->Loading Equilibration->Loading Wash Wash Unbound Proteins Loading->Wash Elution Gradient Elution (Decreasing Salt) Wash->Elution Collect Collect Fractions Elution->Collect Analysis Analyze Fractions (SDS-PAGE, UV-Vis) Collect->Analysis

Hydrophobic Interaction Chromatography Workflow

Procedure:

  • Buffer and Sample Preparation: Prepare the Binding and Elution buffers and filter them through a 0.22 µm filter. Adjust the protein sample to a high salt concentration by adding ammonium sulfate to a final concentration similar to the Binding Buffer.

  • Column Equilibration: Equilibrate the HIC column with at least 5 CVs of Binding Buffer until the pH and conductivity are stable.

  • Sample Loading: Apply the salt-adjusted protein sample to the equilibrated column.

  • Washing: Wash the column with 3-5 CVs of Binding Buffer to remove any proteins that do not bind to the resin.

  • Elution: Elute the bound proteins by applying a reverse salt gradient, typically from 100% Binding Buffer to 100% Elution Buffer over 10-20 CVs. Proteins will elute in order of increasing hydrophobicity.

  • Fraction Collection: Collect fractions during the elution and monitor the process with UV absorbance at 280 nm.

  • Analysis: Analyze the collected fractions for the target protein's presence, purity, and concentration.

Logical Relationships in Buffer Selection for Downstream Processing

The choice of buffer and its properties directly impacts the subsequent steps in a downstream processing workflow. The following diagram illustrates the logical considerations when selecting a buffer like AMPD.

Buffer_Selection_Logic cluster_input Input Parameters cluster_decision Buffer Selection cluster_process Downstream Process cluster_output Desired Outcomes Protein_pI Target Protein pI Select_Buffer Select Buffer with Appropriate pKa Protein_pI->Select_Buffer Process_pH Desired Process pH Process_pH->Select_Buffer Stability_Profile Protein Stability Profile Stability_Profile->Select_Buffer Consider_AMPD Consider AMPD for pH 7.8 - 9.7 Select_Buffer->Consider_AMPD Chromatography Chromatography Consider_AMPD->Chromatography Enzyme_Reaction Enzymatic Reaction Consider_AMPD->Enzyme_Reaction Formulation Final Formulation Consider_AMPD->Formulation High_Purity High Purity Chromatography->High_Purity High_Yield High Yield Chromatography->High_Yield Enzyme_Reaction->High_Yield Stability Product Stability Formulation->Stability

Buffer Selection Logic in Downstream Processing

Conclusion

This compound offers a valuable buffering option for various stages of downstream processing of biologics, particularly for applications requiring a stable, alkaline pH. Its distinct properties, when compared to other common buffers, may provide advantages in specific purification and formulation scenarios. The provided protocols offer a starting point for the integration of AMPD into downstream workflows. It is important to note that optimization of buffer conditions, including concentration and pH, is crucial for achieving the desired purity, yield, and stability for each specific biologic. Further research and direct comparative studies are warranted to fully elucidate the quantitative benefits of AMPD in various downstream applications.

References

Formulating Pharmaceuticals with 2-Amino-2-methyl-1,3-propanediol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-methyl-1,3-propanediol (AMPD) is a versatile and functional excipient used in the pharmaceutical industry as a buffering agent, stabilizer, and emulsifying agent.[1][2] Its biocompatibility and favorable physicochemical properties make it a suitable component in a variety of dosage forms, including ophthalmic solutions, topical creams, and parenteral formulations.[1] This document provides detailed application notes and experimental protocols for the effective utilization of AMPD in pharmaceutical formulations.

Physicochemical Properties of AMPD

A comprehensive understanding of the physicochemical properties of AMPD is fundamental to its effective application in pharmaceutical formulations. Key parameters are summarized in the table below.

PropertyValueReference
Molecular Formula C4H11NO2[3][4]
Molecular Weight 105.14 g/mol [3][4]
pKa (25 °C) 8.8[3][4]
Useful pH Range 7.8 - 9.7[3][4]
Melting Point 109-111 °C[2]
Boiling Point 151-152 °C at 10 mmHg[2]
Solubility in Water (20 °C) 250 g / 100 mL[2]
pH of 0.1M aqueous solution 10.8[2]

Applications in Pharmaceutical Formulations

AMPD's utility in pharmaceutical formulations is multifaceted, primarily revolving around its ability to control pH, enhance stability, and facilitate the formation of emulsions.

Buffering Agent

With a pKa of 8.8, AMPD is an effective buffering agent for formulations requiring a stable pH in the slightly alkaline range of 7.8 to 9.7.[3][4] This is particularly relevant for:

  • Ophthalmic Preparations: To maintain a pH that is comfortable for the eye and optimizes the stability and solubility of the active pharmaceutical ingredient (API).[5]

  • Parenteral Formulations: To ensure the pH of injectable drugs is compatible with physiological pH, minimizing irritation and pain upon administration.

  • Topical Products: To maintain the desired pH for optimal drug penetration and stability in creams, lotions, and gels.

The workflow for selecting and preparing an AMPD buffer system is outlined below.

G cluster_0 Buffer Preparation Workflow Define Target pH Define Target pH Calculate Ratio Calculate Ratio Define Target pH->Calculate Ratio Henderson-Hasselbalch Equation Prepare Solutions Prepare Solutions Calculate Ratio->Prepare Solutions Mix and Adjust Mix and Adjust Prepare Solutions->Mix and Adjust Verify pH Verify pH Mix and Adjust->Verify pH Final Formulation Final Formulation Verify pH->Final Formulation

Caption: Workflow for AMPD Buffer Preparation.

Stabilizer for Active Pharmaceutical Ingredients (APIs)

AMPD can contribute to the chemical stability of APIs that are susceptible to degradation at acidic pH. By maintaining an alkaline environment, AMPD can help prevent hydrolysis and other pH-dependent degradation pathways, thereby extending the shelf-life of the drug product.

The logical relationship for considering AMPD as a stabilizer is depicted in the following diagram.

G API Properties API Properties pH-dependent Degradation pH-dependent Degradation API Properties->pH-dependent Degradation Formulation pH Requirement Formulation pH Requirement pH-dependent Degradation->Formulation pH Requirement Select AMPD as Buffer Select AMPD as Buffer Formulation pH Requirement->Select AMPD as Buffer AMPD pKa Range AMPD pKa Range AMPD pKa Range->Select AMPD as Buffer

Caption: Decision process for using AMPD as a stabilizer.

Emulsifying Agent

AMPD is utilized as an emulsifying agent in the formulation of cosmetic creams and lotions, as well as mineral oil and paraffin (B1166041) wax emulsions.[2] Its amphiphilic nature, possessing both hydrophilic (hydroxyl and amino groups) and a lipophilic (methyl group) moiety, allows it to reside at the oil-water interface, reducing interfacial tension and stabilizing the emulsion. It is often used in combination with other surfactants to achieve the desired emulsion characteristics.

The experimental workflow for evaluating AMPD as an emulsifier is shown below.

G cluster_0 Emulsifier Evaluation Workflow Select Oil Phase Select Oil Phase Vary AMPD Concentration Vary AMPD Concentration Select Oil Phase->Vary AMPD Concentration Prepare Emulsion Prepare Emulsion Vary AMPD Concentration->Prepare Emulsion Characterize Emulsion Characterize Emulsion Prepare Emulsion->Characterize Emulsion Stability Testing Stability Testing Characterize Emulsion->Stability Testing Optimized Formulation Optimized Formulation Stability Testing->Optimized Formulation

Caption: Workflow for evaluating AMPD as an emulsifier.

Experimental Protocols

Protocol 1: Preparation of an AMPD Buffered Ophthalmic Solution

This protocol outlines the preparation of a sterile, buffered ophthalmic solution using AMPD.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (AMPD)

  • Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

  • Tonicity adjusting agent (e.g., Sodium Chloride)

  • Sterile Water for Injection

  • Sterile filtration unit (0.22 µm filter)

  • Autoclave

  • pH meter

  • Osmometer

Procedure:

  • Buffer Preparation:

    • Dissolve a calculated amount of AMPD in approximately 80% of the final volume of Sterile Water for Injection.

    • Adjust the pH to the desired level (e.g., 7.4) using a solution of HCl or NaOH while continuously monitoring with a calibrated pH meter.

  • API Dissolution:

    • Slowly add and dissolve the required amount of the API into the AMPD buffer solution with gentle stirring.

  • Tonicity Adjustment:

    • Measure the osmolality of the solution using an osmometer.

    • If necessary, add a tonicity adjusting agent, such as sodium chloride, to achieve an isotonic solution (typically 280-320 mOsm/kg).

  • Final Volume and Sterilization:

    • Add Sterile Water for Injection to reach the final volume.

    • Sterilize the solution by filtering it through a 0.22 µm sterile filter into a sterile container under aseptic conditions. Alternatively, if the API and other excipients are heat-stable, the final formulation can be sterilized by autoclaving.

  • Quality Control:

    • Perform final pH and osmolality checks.

    • Conduct sterility testing and assays for API content and purity.

Protocol 2: Formulation of a Topical Cream with AMPD as an Emulsifier

This protocol describes the formulation of a simple oil-in-water (O/W) topical cream using AMPD as a co-emulsifier.

Materials:

  • Oil Phase:

    • Lipophilic API

    • Cetyl alcohol (thickener)

    • Stearic acid (thickener, co-emulsifier)

    • Mineral oil

  • Aqueous Phase:

    • This compound (AMPD)

    • Glycerin (humectant)

    • Primary emulsifier (e.g., Polysorbate 80)

    • Preservative (e.g., phenoxyethanol)

    • Purified Water

  • Water baths

  • Homogenizer

Procedure:

  • Preparation of Phases:

    • Oil Phase: In a suitable vessel, combine the cetyl alcohol, stearic acid, and mineral oil. Heat to 70-75 °C in a water bath until all components are melted and uniform. If the API is oil-soluble, dissolve it in this phase.

    • Aqueous Phase: In a separate vessel, dissolve the AMPD, glycerin, primary emulsifier, and preservative in purified water. Heat to 70-75 °C in a water bath. If the API is water-soluble, dissolve it in this phase.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously mixing with a homogenizer.

    • Continue homogenization for a specified period (e.g., 5-10 minutes) to ensure the formation of a fine and uniform emulsion.

  • Cooling and Final Mixing:

    • Allow the emulsion to cool down to room temperature with gentle, continuous stirring.

    • During the cooling process, the cream will thicken.

  • Quality Control:

    • Evaluate the cream for its physical appearance, pH, viscosity, and microscopic examination of droplet size.

    • Perform stability studies, including centrifugation and temperature cycling, to assess the emulsion's stability.

Protocol 3: Evaluation of API Stability in an AMPD Buffered Solution

This protocol provides a framework for assessing the stability of an API in a solution buffered with AMPD.

Materials:

  • API

  • AMPD buffer solution (prepared as in Protocol 1 at the desired pH)

  • Stability chambers (controlled temperature and humidity)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for API quantification and degradation product analysis.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the API in the AMPD buffer at a known concentration.

    • Dispense the solution into appropriate stability-indicating containers (e.g., glass vials with inert stoppers).

  • Stability Study Setup:

    • Place the samples in stability chambers under various conditions as per ICH guidelines (e.g., 25 °C/60% RH for long-term and 40 °C/75% RH for accelerated stability).

  • Time Point Analysis:

    • At predetermined time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples from the stability chambers.

  • Analytical Testing:

    • Visually inspect the samples for any changes in color, clarity, or for the presence of particulate matter.

    • Measure the pH of the samples.

    • Assay the samples for API content using a validated stability-indicating HPLC method. This method should be capable of separating the API from its potential degradation products.

    • Quantify any degradation products observed.

  • Data Analysis:

    • Plot the concentration of the API and its degradation products over time.

    • Determine the degradation kinetics and predict the shelf-life of the formulation.

Conclusion

This compound is a valuable excipient in pharmaceutical formulation due to its effective buffering capacity in the physiological and slightly alkaline pH range, its ability to stabilize pH-sensitive APIs, and its utility as an emulsifying agent. The provided application notes and protocols offer a starting point for researchers and formulators to harness the benefits of AMPD in the development of stable and effective drug products. As with any formulation component, thorough compatibility and stability studies with the specific API and other excipients are essential to ensure the final product's quality, safety, and efficacy.

References

2-Amino-2-methyl-1,3-propanediol (AMPD): Application Notes for Protein Formulation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-2-methyl-1,3-propanediol (AMPD) is a chemical compound commonly utilized in biochemical and pharmaceutical research. While it is primarily recognized for its role as a biological buffer, its application can be extended to the stabilization of proteins in various formulations. Maintaining a stable pH is a critical factor in preventing protein degradation pathways such as aggregation and denaturation. With a pKa of 8.8 at 25°C, AMPD is an effective buffering agent in the pH range of 7.8 to 9.7. This makes it particularly suitable for stabilizing proteins that exhibit optimal stability in a slightly alkaline environment. These application notes provide an overview of AMPD's utility as a buffering agent for protein stabilization, along with protocols for its use in protein formulation and stability assessment.

Mechanism of Stabilization

The primary mechanism by which AMPD contributes to protein stability is through the maintenance of a constant pH.[1] Protein structure and function are highly dependent on the pH of their environment. Deviations from the optimal pH can lead to changes in the ionization state of amino acid residues, disrupting electrostatic interactions that are crucial for maintaining the native conformation of the protein. This can expose hydrophobic regions, leading to aggregation, or destabilize the protein structure, making it more susceptible to thermal denaturation. By acting as a buffer, AMPD resists changes in pH, thereby preserving the native structure and function of the protein.

While direct comparative studies quantifying the stabilizing effect of AMPD against other common excipients are not extensively documented in publicly available literature, its buffering capacity in a physiologically relevant alkaline range is a key attribute for its use in protein formulations.

Applications in Protein Research and Drug Development

AMPD's properties make it a valuable tool for researchers, scientists, and drug development professionals in various applications:

  • Protein Purification: Maintaining a stable pH during purification is essential to prevent protein aggregation and loss of activity. AMPD can be incorporated into lysis and chromatography buffers.

  • Enzyme Assays: For enzymes that have optimal activity in the alkaline range, such as alkaline phosphatase, AMPD is a suitable buffer for activity assays.[2]

  • Formulation of Therapeutic Proteins: In the development of liquid formulations for therapeutic proteins, AMPD can be used as a buffering agent to ensure long-term stability and prevent degradation during storage.

  • Electrophoresis: AMPD has been used as a buffer component in polyacrylamide gel electrophoresis (PAGE) systems for the separation of polypeptides.

Data Presentation: Physicochemical Properties of AMPD

A clear understanding of the physicochemical properties of AMPD is essential for its effective application in protein formulations.

PropertyValueReference
Molecular Formula C4H11NO2[3]
Molecular Weight 105.14 g/mol [3]
pKa (25 °C) 8.8
Useful pH Range 7.8 - 9.7
Appearance White crystalline powder[1]
Solubility in Water 100 mg/mL
Melting Point 100-110 °C
Boiling Point 151 °C/10 mmHg

Experimental Protocols

The following are detailed protocols for key experiments involving the use of AMPD as a buffering agent for protein stabilization.

Protocol 1: Preparation of AMPD Buffer Stock Solution

This protocol describes the preparation of a 1 M stock solution of AMPD buffer, which can be diluted to the desired final concentration for various applications.

Materials:

  • This compound (AMPD) powder

  • Deionized (DI) water

  • Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Weighing AMPD: Weigh out 105.14 g of AMPD powder for a 1 L solution.

  • Dissolving: Add the AMPD powder to a beaker containing approximately 800 mL of DI water.

  • Stirring: Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved.

  • pH Adjustment: Calibrate the pH meter. Slowly add concentrated HCl to the solution while monitoring the pH. Adjust the pH to the desired value within the buffering range (e.g., pH 9.0).

  • Final Volume: Transfer the solution to a 1 L volumetric flask and add DI water to bring the final volume to 1 L.

  • Storage: Store the 1 M AMPD buffer stock solution at 4°C.

Protocol 2: Thermal Shift Assay (TSA) to Assess Protein Thermal Stability

This protocol outlines the use of a thermal shift assay to determine the melting temperature (Tm) of a protein in an AMPD buffer system. An increase in Tm indicates enhanced thermal stability.

Materials:

  • Protein of interest

  • AMPD buffer (e.g., 50 mM AMPD, pH 9.0)

  • SYPRO Orange fluorescent dye (5000x stock)

  • Real-time PCR instrument

  • Optical 96-well PCR plates and seals

Procedure:

  • Prepare Master Mix: For each condition, prepare a master mix containing the protein and SYPRO Orange dye in the AMPD buffer. The final protein concentration will depend on the specific protein, but a starting point of 0.1 mg/mL is common. The final dye concentration is typically 5x.

  • Aliquot Master Mix: Aliquot the master mix into the wells of a 96-well PCR plate.

  • Seal the Plate: Securely seal the plate with an optical seal.

  • Centrifuge: Briefly centrifuge the plate to ensure all liquid is at the bottom of the wells.

  • Set up the Real-Time PCR Instrument:

    • Set the instrument to detect the fluorescence of SYPRO Orange.

    • Program a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

    • Set the instrument to collect fluorescence data at each temperature increment.

  • Run the Assay: Place the plate in the real-time PCR instrument and start the run.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve, which can be determined by finding the peak of the first derivative of the curve.

    • Compare the Tm of the protein in the AMPD buffer to other buffer conditions to assess relative thermal stability.

Protocol 3: Aggregation Assay using Dynamic Light Scattering (DLS)

This protocol describes how to monitor protein aggregation over time in an AMPD buffer using Dynamic Light Scattering (DLS). DLS measures the size distribution of particles in a solution.

Materials:

  • Protein of interest

  • AMPD buffer (e.g., 50 mM AMPD, pH 9.0)

  • DLS instrument

  • Cuvettes for DLS measurements

  • Incubator or water bath for stress conditions (e.g., elevated temperature)

Procedure:

  • Sample Preparation: Prepare a solution of the protein of interest in the AMPD buffer at a suitable concentration for DLS analysis (typically 0.1-1.0 mg/mL). Filter the solution through a low protein-binding 0.22 µm filter to remove any initial aggregates.

  • Initial DLS Measurement: Take an initial DLS measurement of the protein solution at time zero to determine the initial size distribution and polydispersity index (PDI).

  • Induce Stress (Optional): To accelerate aggregation, the protein solution can be subjected to stress, such as incubation at an elevated temperature (e.g., 40°C).

  • Time-Course DLS Measurements: At regular time intervals (e.g., every hour), take DLS measurements of the protein solution.

  • Data Analysis:

    • Monitor the change in the average particle size (hydrodynamic radius) and the PDI over time.

    • An increase in the average particle size and/or PDI indicates the formation of protein aggregates.

    • Plot the average particle size as a function of time to visualize the aggregation kinetics.

    • Compare the aggregation profile in AMPD buffer to other buffer formulations.

Mandatory Visualizations

Experimental_Workflow_for_Protein_Stabilization_Screening cluster_preparation Sample Preparation cluster_assays Stability Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Protein Protein Stock TSA Thermal Shift Assay (TSA) Protein->TSA DLS Dynamic Light Scattering (DLS) Protein->DLS Activity_Assay Functional Activity Assay Protein->Activity_Assay Buffer_AMPD AMPD Buffer Buffer_AMPD->TSA Buffer_AMPD->DLS Buffer_AMPD->Activity_Assay Buffer_Control Control Buffer(s) Buffer_Control->TSA Buffer_Control->DLS Buffer_Control->Activity_Assay Tm_Analysis Determine Tm TSA->Tm_Analysis Aggregation_Analysis Monitor Aggregation DLS->Aggregation_Analysis Activity_Analysis Measure Activity Activity_Assay->Activity_Analysis Optimal_Condition Identify Optimal Buffer Condition Tm_Analysis->Optimal_Condition Aggregation_Analysis->Optimal_Condition Activity_Analysis->Optimal_Condition

Caption: Workflow for screening protein stability using AMPD as a test buffer.

Logical_Relationship_pH_Stability cluster_pH pH Environment cluster_protein_state Protein State cluster_consequences Consequences Optimal_pH Optimal pH Native_Conformation Native Conformation (Stable & Active) Optimal_pH->Native_Conformation Promotes Suboptimal_pH Suboptimal pH Altered_Conformation Altered Conformation Suboptimal_pH->Altered_Conformation Leads to Aggregation Aggregation Altered_Conformation->Aggregation Loss_of_Activity Loss of Activity Altered_Conformation->Loss_of_Activity AMPD AMPD Buffer AMPD->Optimal_pH Maintains

Caption: Role of AMPD in maintaining pH for protein stability.

References

Troubleshooting & Optimization

Technical Support Center: 2-Amino-2-methyl-1,3-propanediol (AMPD) Buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 2-Amino-2-methyl-1,3-propanediol (AMPD) buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition and shelf life for AMPD buffer?

AMPD as a solid powder has a shelf life of up to 60 months when stored in a cool, dry place with the container tightly closed.[1][2] For prepared buffer solutions, a shelf life of 2 years is suggested when stored at room temperature.[3] To ensure stability, it is recommended to store the buffer below +30°C.[4][5]

Q2: What is the useful pH range for AMPD buffers?

AMPD buffer is effective in the pH range of 7.8 to 9.7.[3][6] Its pKa at 25°C is 8.8, which is the point of its maximum buffering capacity.[3][4][6]

Q3: What are the known incompatibilities of AMPD buffer?

AMPD is incompatible with strong oxidizing agents, strong acids, aluminum, copper, and brass.[1][4] Contact with these materials should be avoided to prevent degradation of the buffer and potential hazardous reactions.

Q4: Can I autoclave my AMPD buffer?

While the provided documentation does not explicitly state whether AMPD buffer can be autoclaved, it is generally not recommended for amine-containing buffers. The high temperature and pressure of autoclaving can potentially lead to the degradation of the amine components. Sterile filtration is a safer alternative for sterilizing AMPD buffer solutions.

Troubleshooting Guide

Problem: My AMPD buffer's pH is drifting over time.

Q: I prepared a 0.2 M AMPD buffer at pH 9.0, but after a week, the pH has decreased significantly. What could be the cause?

A: Several factors could contribute to the pH instability of your AMPD buffer:

  • Carbon Dioxide Absorption: Amine-based buffers, like AMPD, are known to absorb atmospheric carbon dioxide (CO2). This forms carbonic acid in the solution, which will lower the pH. To mitigate this, prepare the buffer with deionized, degassed water and store it in a tightly sealed container with minimal headspace.

  • Improper Storage: Storing the buffer at elevated temperatures can accelerate degradation. Ensure the buffer is stored at room temperature, below +30°C.[4][5]

  • Contamination: Microbial contamination can alter the pH of the buffer. If sterility is required, use sterile filtration for the prepared buffer and handle it using aseptic techniques.

Problem: I am observing precipitate formation in my AMPD buffer.

Q: I have a concentrated stock of AMPD buffer that has become cloudy and has a visible precipitate. Why is this happening?

A: Precipitate formation in AMPD buffer can be due to:

  • Low Temperature Storage: If the buffer is stored at temperatures lower than recommended, such as in a refrigerator, the solubility of AMPD can decrease, leading to precipitation. Storing samples at no lower than 10°C can help prevent the precipitation of buffer components like SDS if they are included in the formulation.

  • High Concentration: Highly concentrated stock solutions are more prone to precipitation, especially with temperature fluctuations. Preparing a stock solution at a concentration that remains stable at the intended storage temperature is advisable.

  • Reaction with Leachates: If stored in an inappropriate container, components from the container material may leach into the buffer and react with AMPD, forming an insoluble compound. Use high-quality, chemically resistant containers (e.g., borosilicate glass or polypropylene) for storage.

Problem: My experiments are yielding inconsistent results when using AMPD buffer.

Q: I am performing an enzyme assay that is buffered with AMPD, and I am getting poor reproducibility. Could the buffer be the issue?

A: Yes, buffer instability can lead to inconsistent experimental results. Here are some potential causes related to the AMPD buffer:

  • Interaction with Aldehydes or Ketones: If your experimental system contains aldehydes or ketones, they can react with the primary amine group of AMPD.[7][8][9][10] This reaction can alter the buffer's properties and may inhibit your reaction of interest.

  • pH Inaccuracy: As mentioned previously, pH drift can significantly impact enzyme activity and reaction kinetics. It is crucial to verify the pH of the buffer before each experiment. When preparing the buffer, avoid "overshooting" the target pH and then readjusting, as this alters the ionic strength of the buffer.[11]

  • Dilution Effects: Diluting a concentrated stock buffer can cause a shift in pH due to changes in ionic strength.[11][12] It is good practice to measure and, if necessary, adjust the pH of the final working solution after dilution.

Quantitative Data Summary

For easy reference, the key quantitative properties of this compound are summarized in the table below.

PropertyValueReferences
Molecular Weight105.14 g/mol [1][2]
pKa (at 25°C)8.8[3][4][6]
Useful pH Range7.8 - 9.7[3][6]
Solubility in Water2500 g/L (at 20°C)[4]
Melting Point100 - 110 °C[3][6]
Recommended StorageBelow +30°C[4][5]
Shelf Life (Solid)60 months[2]
Shelf Life (Solution)2 years[3]

Experimental Protocols

Protocol 1: Preparation of 0.2 M this compound Buffer

  • Materials:

    • This compound (AMPD) powder

    • High-purity, deionized water (degassed if possible)

    • Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

    • Calibrated pH meter

    • Volumetric flask

    • Stir plate and stir bar

  • Procedure:

    • For 1 L of 0.2 M AMPD buffer, weigh out 21.03 g of AMPD powder (MW: 105.14 g/mol ).

    • Add the AMPD powder to a volumetric flask containing approximately 800 mL of deionized water.

    • Place a stir bar in the flask and stir on a stir plate until the powder is completely dissolved.

    • Place the pH meter electrode into the solution and monitor the pH.

    • Slowly add HCl (e.g., 1 M) to lower the pH or NaOH (e.g., 1 M) to raise the pH to your desired value (within the 7.8-9.7 range). Add the acid or base dropwise as you approach the target pH to avoid overshooting.[3][13]

    • Once the target pH is reached and stable, remove the stir bar and add deionized water to bring the final volume to 1 L.

    • Invert the flask several times to ensure the solution is homogeneous.

    • Transfer the buffer to a clean, tightly sealed storage bottle. Label the bottle with the buffer name, concentration, pH, and date of preparation.

Protocol 2: Stability Testing of AMPD Buffer

  • Objective: To assess the stability of a prepared AMPD buffer over time under specific storage conditions.

  • Procedure:

    • Prepare the AMPD buffer according to Protocol 1.

    • Aseptically divide the buffer into several smaller, sterile, tightly capped containers to avoid contamination of the entire batch with repeated measurements.

    • Measure and record the initial pH and visual appearance (clarity, color) of the buffer in one of the containers. This is your "Time 0" measurement.

    • Store the containers under the desired conditions (e.g., room temperature, protected from light).

    • At regular intervals (e.g., weekly for the first month, then monthly), take one of the containers and measure its pH and observe its appearance.

    • Document any changes in pH, color, or the formation of precipitate.

    • Define a pH range of acceptable deviation (e.g., ±0.05 pH units). If the buffer's pH falls outside this range, it should be considered unstable and discarded.

Visualizations

TroubleshootingWorkflow start Problem with AMPD Buffer Experiment issue_type Identify Issue Type start->issue_type ph_drift pH Drifting issue_type->ph_drift pH Change precipitate Precipitate Formation issue_type->precipitate Cloudy/Solid inconsistent_results Inconsistent Results issue_type->inconsistent_results Poor Reproducibility check_co2 Check for CO2 Absorption ph_drift->check_co2 check_low_temp Stored too Cold? precipitate->check_low_temp check_reagents Reaction with Aldehydes/Ketones? inconsistent_results->check_reagents check_storage_temp Check Storage Temperature check_co2->check_storage_temp No solution_co2 Use Degassed Water, Store Tightly check_co2->solution_co2 Yes check_contamination Check for Contamination check_storage_temp->check_contamination No solution_storage Store Below 30°C check_storage_temp->solution_storage Yes solution_contamination Sterile Filter, Use Aseptic Technique check_contamination->solution_contamination Yes check_concentration Is Stock Too Concentrated? check_low_temp->check_concentration No solution_low_temp Store at Room Temperature check_low_temp->solution_low_temp Yes solution_concentration Prepare Less Concentrated Stock check_concentration->solution_concentration Yes check_ph_before_use Verify pH Before Each Use? check_reagents->check_ph_before_use No solution_reagents Consider an Alternative Buffer check_reagents->solution_reagents Yes check_dilution_effect Check pH After Dilution? check_ph_before_use->check_dilution_effect Yes solution_ph_check Always Measure pH Before Use check_ph_before_use->solution_ph_check No solution_dilution Adjust pH of Working Solution check_dilution_effect->solution_dilution Yes

Caption: Troubleshooting workflow for AMPD buffer stability issues.

FactorsAffectingStability cluster_main AMPD Buffer Stability cluster_factors Influencing Factors cluster_effects Resulting Issues stability AMPD Buffer Stability temp Temperature degradation Chemical Degradation temp->degradation precipitation Precipitation temp->precipitation co2 Atmospheric CO2 ph_shift pH Shift co2->ph_shift contaminants Contaminants (Microbial, Chemical) contaminants->ph_shift contaminants->degradation concentration Buffer Concentration concentration->ph_shift upon dilution concentration->precipitation incompatibles Incompatible Materials (e.g., Strong Acids, Copper) incompatibles->degradation ph_shift->stability degradation->stability precipitation->stability

Caption: Factors influencing the stability of AMPD buffer.

ExperimentalWorkflow start Start: Prepare Buffer step1 1. Weigh AMPD Powder start->step1 step2 2. Dissolve in Deionized H2O step1->step2 step3 3. Adjust pH with HCl/NaOH (Do not overshoot) step2->step3 step4 4. Bring to Final Volume step3->step4 step5 5. Sterile Filter (if needed) step4->step5 step6 6. Store in Tightly Sealed Container step5->step6 validation Stability Validation step6->validation measure_initial Measure Initial pH and Appearance validation->measure_initial store Store at RT (<30°C) measure_initial->store measure_periodic Measure Periodically store->measure_periodic evaluate Evaluate: pH within +/- 0.05 units? measure_periodic->evaluate stable Buffer is Stable evaluate->stable Yes unstable Buffer is Unstable (Discard) evaluate->unstable No

Caption: Experimental workflow for AMPD buffer preparation and validation.

References

Technical Support Center: 2-Amino-2-methyl-1,3-propanediol (AMPD) Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino-2-methyl-1,3-propanediol (AMPD) buffers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, use, and troubleshooting of AMPD buffers, with a specific focus on the effect of temperature on pH.

Quick Facts: this compound (AMPD)
PropertyValue
CAS Number 115-69-5
Molecular Formula C₄H₁₁NO₂
Molecular Weight 105.14 g/mol
pKa at 25°C 8.8[1]
Useful pH Range 7.8 – 9.7[1]

Understanding the pH Shift of AMPD Buffers with Temperature

The pH of amine-based buffers, such as this compound (AMPD), is known to be sensitive to temperature changes. This phenomenon is a critical consideration in experimental design, as a shift in pH can significantly impact the activity of enzymes and the stability of biomolecules. The change in pKa with temperature (dpKa/dT) is a key parameter for understanding and predicting these pH shifts.

For amine-based buffers, the ionization process is typically endothermic, meaning that as the temperature increases, the pKa decreases, leading to a more acidic buffer. Conversely, as the temperature decreases, the pKa increases, resulting in a more alkaline buffer. This relationship is described by the van 't Hoff equation, which relates the change in the equilibrium constant (in this case, the acid dissociation constant, Ka) to the change in temperature and the enthalpy of the ionization reaction (ΔH°).

The dpKa/dT value for AMPD can be estimated from its standard molar enthalpy of ionization (ΔH°). According to thermodynamic data, the ΔH° for the ionization of AMPD is approximately 49.9 kJ·mol⁻¹. Using the van 't Hoff equation, the dpKa/dT for AMPD is calculated to be approximately -0.030 pH units per degree Celsius . This means that for every 1°C increase in temperature, the pKa of an AMPD buffer will decrease by about 0.030 units.

Calculated pKa of AMPD Buffer at Various Temperatures

The following table provides the calculated pKa values for an AMPD buffer at different temperatures, based on a pKa of 8.8 at 25°C and a dpKa/dT of -0.030/°C.

Temperature (°C)Temperature (K)Calculated pKa
4277.159.43
20293.158.95
25298.158.80
30303.158.65
37310.158.44

Experimental Protocols

Protocol 1: Preparation of a 0.5 M this compound (AMPD) Buffer Solution

Materials:

  • This compound (AMPD) (MW: 105.14 g/mol )

  • Deionized water

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (B78521) (NaOH), 1 M solution

  • Calibrated pH meter with a temperature probe

  • Stir plate and stir bar

  • Volumetric flask

  • Beakers

Procedure:

  • Weighing the AMPD: To prepare 1 liter of a 0.5 M AMPD buffer, weigh out 52.57 g of AMPD.

  • Dissolving the AMPD: Add the weighed AMPD to a beaker containing approximately 800 mL of deionized water. Place the beaker on a stir plate with a stir bar and stir until the AMPD is completely dissolved.

  • Temperature Equilibration: Equilibrate the solution to the temperature at which the buffer will be used. This is a critical step to ensure accurate pH measurement. Use a water bath or place the solution in a temperature-controlled room.

  • pH Adjustment: Place the calibrated pH meter and temperature probe into the solution. While continuously stirring, slowly add 1 M HCl to lower the pH or 1 M NaOH to raise the pH. Add the acid or base dropwise as you approach the target pH to avoid overshooting.

  • Final Volume Adjustment: Once the desired pH is reached and stable at the target temperature, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Bring the final volume to 1 L with deionized water.

  • Storage: Store the buffer solution in a tightly sealed container at room temperature unless otherwise specified for your application. For long-term storage, refrigeration at 4°C is recommended to prevent microbial growth.

Protocol 2: Verifying the Temperature-Dependent pH Shift of an AMPD Buffer

Objective: To experimentally determine the change in pH of a prepared AMPD buffer at different temperatures.

Procedure:

  • Prepare a 0.5 M AMPD buffer at a specific pH (e.g., pH 9.0) at 25°C following Protocol 1.

  • Calibrate the pH meter at 25°C using standard pH buffers.

  • Place a 50 mL aliquot of the prepared AMPD buffer into a temperature-controlled water bath set to 4°C. Allow the buffer to equilibrate for at least 30 minutes.

  • Measure and record the pH of the buffer at 4°C.

  • Repeat the process at other temperatures, such as 20°C, 30°C, and 37°C, allowing the buffer to equilibrate at each temperature before measuring the pH.

  • Plot the measured pH versus the temperature to visualize the relationship.

Troubleshooting Guide

IssuePossible Cause(s)Troubleshooting Steps
pH is unstable or drifts during measurement. 1. The pH meter is not properly calibrated. 2. The buffer solution has not reached thermal equilibrium. 3. The buffer is contaminated with microbial growth. 4. Absorption of atmospheric CO₂.1. Recalibrate the pH meter with fresh, certified standard buffers. 2. Ensure the buffer solution is at a stable, uniform temperature before and during pH measurement. 3. Prepare fresh buffer using sterile techniques or filter-sterilize the existing buffer. Store at 4°C. 4. Keep the buffer container tightly sealed when not in use. Prepare fresh buffer if significant pH drift is observed.
Experimental results are not reproducible. 1. The pH of the buffer was not adjusted at the experimental temperature. 2. Inconsistent buffer preparation between experiments. 3. Degradation of the buffer over time.1. Always adjust the final pH of the buffer at the temperature at which the experiment will be conducted. 2. Follow a standardized and detailed buffer preparation protocol for all experiments. 3. Prepare fresh buffer for critical experiments. Note the preparation date on the buffer container.
Precipitate forms in the buffer solution. 1. The concentration of the buffer or other components is too high. 2. The buffer is interacting with metal ions in the solution.1. Check the solubility of all components at the experimental temperature and concentration. 2. If your experiment involves divalent cations, consider that some buffers can form insoluble salts.

Frequently Asked Questions (FAQs)

Q1: Why is it important to adjust the pH of my AMPD buffer at the temperature I will be using it?

A1: The pKa of AMPD, and therefore the pH of the buffer, is temperature-dependent. For AMPD, the pKa decreases by approximately 0.030 units for every 1°C increase in temperature. If you prepare a buffer at room temperature (e.g., 25°C) and use it for an experiment at a different temperature (e.g., 4°C or 37°C), the actual pH of your experiment will be significantly different from what you intended, which can affect your results.

Q2: What is the useful buffering range of an AMPD buffer?

A2: The effective buffering range of any buffer is generally considered to be its pKa ± 1 pH unit. Since the pKa of AMPD at 25°C is 8.8, its useful buffering range at this temperature is approximately pH 7.8 to 9.7.[1] This range will shift with temperature.

Q3: How should I store my AMPD buffer solution?

A3: For short-term use, AMPD buffers can be stored at room temperature in a tightly sealed container to prevent evaporation and absorption of atmospheric CO₂. For long-term storage, it is recommended to store the buffer at 4°C to inhibit microbial growth. If sterility is critical for your application, the buffer should be filter-sterilized.

Q4: Can I autoclave my AMPD buffer?

A4: While some simple buffer solutions can be autoclaved, it is generally not recommended for amine-containing buffers like AMPD without first verifying stability under autoclaving conditions. High temperatures can potentially lead to the degradation of the buffer components. Filter sterilization through a 0.22 µm filter is a safer alternative for sterilizing AMPD buffer solutions.

Q5: What should I use to adjust the pH of my AMPD buffer?

A5: It is recommended to use a strong acid like hydrochloric acid (HCl) or a strong base like sodium hydroxide (NaOH) to adjust the pH of your AMPD buffer.[2] It is important to add the acid or base slowly and in a dropwise manner as you approach your target pH to avoid overshooting.

Visualizations

Temperature_pH_Relationship Logical Relationship between Temperature and AMPD Buffer pH cluster_cause Cause cluster_property Buffer Property cluster_effect Effect Temp Temperature Change Enthalpy Ionization Enthalpy (ΔH°) > 0 (Endothermic) Temp->Enthalpy influences ionization equilibrium pKa_Change pKa Change Enthalpy->pKa_Change determines direction of change pH_Shift Buffer pH Shift pKa_Change->pH_Shift results in

Caption: Temperature's effect on AMPD buffer pH.

Troubleshooting_Workflow Troubleshooting Workflow for AMPD Buffer pH Issues Start Start: pH Issue Detected Check_Calibration Is the pH meter properly calibrated? Start->Check_Calibration Calibrate Recalibrate with fresh standards. Check_Calibration->Calibrate No Check_Temp Was the buffer pH adjusted at the experimental temperature? Check_Calibration->Check_Temp Yes Calibrate->Check_Calibration Done Adjust_Temp Equilibrate and re-adjust pH at the correct temperature. Check_Temp->Adjust_Temp No Check_Contamination Is there evidence of microbial growth or precipitation? Check_Temp->Check_Contamination Yes Resolved Issue Resolved Adjust_Temp->Resolved Prepare_Fresh Prepare fresh, sterile buffer solution. Check_Contamination->Prepare_Fresh Yes Check_Storage Is the buffer stored in a sealed container? Check_Contamination->Check_Storage No Prepare_Fresh->Resolved Seal_Container Ensure container is tightly sealed. Check_Storage->Seal_Container No Check_Storage->Resolved Yes Seal_Container->Resolved

Caption: AMPD buffer pH troubleshooting workflow.

References

Technical Support Center: 2-Amino-2-methyl-1,3-propanediol (AMPD)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the handling and use of 2-Amino-2-methyl-1,3-propanediol (AMPD), with a focus on its incompatibility with various reagents. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AMPD) and what are its common applications?

A1: this compound, also known as AMPD, is an organic compound commonly used as a biological buffer. Its applications include use in SDS-gradient gel electrophoresis systems for separating polypeptides, as a spacer in isotachophoresis of proteins, and as a buffer for determining alkaline phosphatase activity. It also serves as an emulsifying agent in cosmetics and cleaning compounds and as an absorbent for acidic gases.[1]

Q2: What are the primary chemical incompatibilities of AMPD?

A2: AMPD is incompatible with strong oxidizing agents, strong acids, and certain metals, including copper, aluminum, and brass.[1] It is also hygroscopic and sensitive to air and moisture.[1]

Q3: What are the visible signs of AMPD degradation or incompatibility?

A3: Visual indicators of degradation or incompatibility can include a change in color, the evolution of gas, formation of a precipitate, or a noticeable increase in temperature. When AMPD is exposed to moisture, it may clump together or become a pasty solid.[2] Corrosion of incompatible metals may be observed as discoloration or pitting of the metal surface.

Q4: How should AMPD be properly stored?

A4: AMPD should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3][4] Due to its hygroscopic nature, it is crucial to minimize its exposure to atmospheric moisture.[2] Storage in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Q5: What personal protective equipment (PPE) should be worn when handling AMPD?

A5: When handling AMPD, appropriate personal protective equipment should be worn, including safety glasses with side shields (or goggles), chemical-resistant gloves, and a lab coat.[3] If there is a risk of dust formation, a NIOSH-approved respirator should be used.

Troubleshooting Guides

Issue 1: Clumping or Caking of AMPD Powder
  • Question: My solid AMPD has formed clumps and is difficult to weigh and handle. What is the cause and how can I resolve this?

  • Answer:

    • Cause: This is likely due to the hygroscopic nature of AMPD, which readily absorbs moisture from the atmosphere.[2] This can lead to the formation of hydrates and clumping of the powder.

    • Troubleshooting Steps:

      • Prevention: Always store AMPD in a tightly sealed container in a dry environment, such as a desiccator. Minimize the time the container is open to the air.

      • Resolution: If clumping has occurred, the material can sometimes be broken up with a clean, dry spatula. For applications sensitive to water content, the AMPD may need to be dried under a vacuum at a temperature that will not cause decomposition.

    • Visual Indicator: The powder will appear aggregated and may have a sticky or pasty consistency instead of being a free-flowing solid.[2]

Issue 2: Unexpected Reaction When Mixing AMPD with Other Reagents
  • Question: I observed an unexpected color change, gas evolution, or temperature increase after mixing AMPD with another reagent. What could be happening?

  • Answer:

    • Cause: You are likely observing a chemical incompatibility. AMPD is a basic compound and will react exothermically with strong acids in a neutralization reaction. With strong oxidizing agents, it can undergo vigorous and potentially hazardous reactions. It can also react with and corrode certain metals.

    • Troubleshooting Steps:

      • Safety First: If a strong, unexpected reaction occurs, ensure proper ventilation and personal protective equipment. If the reaction is vigorous, evacuate the immediate area.

      • Identify the Incompatibility: Review the safety data sheet (SDS) for all reagents being used to confirm any known incompatibilities. The primary incompatibilities for AMPD are strong acids, strong oxidizing agents, and metals like copper and aluminum.

      • Consult Compatibility Charts: Refer to chemical compatibility databases for further information.

      • Small-Scale Testing: Before performing a large-scale reaction, it is prudent to conduct a small-scale test to observe for any signs of incompatibility.

Incompatibility Data

Incompatible Reagent ClassExamplesPotential ConsequencesObservable Signs
Strong Acids Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), Nitric acid (HNO₃)Exothermic neutralization reaction, salt formation.Heat generation, potential for splattering if concentrated reagents are mixed rapidly.
Strong Oxidizing Agents Hydrogen peroxide (H₂O₂), Potassium permanganate (B83412) (KMnO₄), Chromic acidVigorous, potentially explosive reaction leading to degradation of AMPD.Rapid gas evolution, significant heat generation, color change, potential for fire or explosion.
Metals Copper (Cu), Aluminum (Al), BrassCorrosion of the metal.[5]Discoloration, pitting, or degradation of the metal surface; potential for the formation of colored metal complexes in solution.
Moisture/Air Atmospheric humidityHygroscopic; absorbs water from the air.[2]Caking or clumping of the solid material, potential for degradation over time.[2]

Experimental Protocols

Protocol 1: Observation of Incompatibility with a Strong Acid

Objective: To visually observe the exothermic nature of the reaction between AMPD and a strong acid.

Materials:

  • This compound (AMPD)

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Test tubes and rack

  • Thermometer or temperature probe

  • Stirring rod

Methodology:

  • Prepare a 1 M aqueous solution of AMPD.

  • Add 5 mL of the 1 M AMPD solution to a test tube.

  • Measure and record the initial temperature of the AMPD solution.

  • Carefully add 5 mL of 1 M HCl to the test tube while gently stirring.

  • Immediately measure and record the temperature of the resulting solution.

  • Observation: A significant increase in temperature indicates an exothermic neutralization reaction, confirming the incompatibility.

Protocol 2: Observation of Incompatibility with a Metal

Objective: To visually observe the corrosive effect of AMPD on copper.

Materials:

  • This compound (AMPD)

  • Deionized water

  • Small, polished copper strip

  • Beaker

  • Stir plate and stir bar (optional)

Methodology:

  • Prepare a 10% (w/v) aqueous solution of AMPD.

  • Place the polished copper strip into the beaker.

  • Pour the AMPD solution into the beaker, ensuring the copper strip is fully submerged.

  • Cover the beaker and allow it to stand at room temperature. For accelerated results, the solution can be gently heated or stirred.

  • Observe the copper strip and the solution periodically over 24-48 hours.

  • Observation: The appearance of discoloration, pitting on the copper surface, or a blue/green coloration of the solution indicates corrosion, demonstrating the incompatibility.

Visualizations

TroubleshootingWorkflow start Experiment with AMPD Fails or Yields Unexpected Results check_reagents Are all reagents compatible with AMPD? start->check_reagents check_storage Was AMPD stored correctly (cool, dry, sealed)? check_reagents->check_storage Yes incompatible_reagent Potential Incompatibility Identified (e.g., strong acid, oxidizing agent, certain metals) check_reagents->incompatible_reagent No improper_storage AMPD may have degraded due to moisture/air exposure check_storage->improper_storage No end_success Problem Resolved check_storage->end_success Yes consult_sds Consult SDS and literature for specific incompatibility details incompatible_reagent->consult_sds use_fresh_ampd Use a fresh, properly stored sample of AMPD improper_storage->use_fresh_ampd redesign_experiment Redesign experiment to avoid incompatible reagents consult_sds->redesign_experiment use_fresh_ampd->end_success redesign_experiment->end_success

Caption: Troubleshooting workflow for experiments involving AMPD.

IncompatibilityPathway AMPD This compound (AMPD) StrongAcid Strong Acid AMPD->StrongAcid Incompatible with StrongOxidizer Strong Oxidizing Agent AMPD->StrongOxidizer Incompatible with Metal Incompatible Metal (Cu, Al, Brass) AMPD->Metal Incompatible with Moisture Moisture / Air AMPD->Moisture Sensitive to ExothermicReaction Exothermic Neutralization StrongAcid->ExothermicReaction Leads to VigorousReaction Vigorous / Explosive Reaction StrongOxidizer->VigorousReaction Leads to Corrosion Corrosion Metal->Corrosion Leads to HygroscopicDegradation Hygroscopic Degradation (Caking, Clumping) Moisture->HygroscopicDegradation Leads to

Caption: Incompatibility pathways of this compound.

References

Optimizing 2-Amino-2-methyl-1,3-propanediol (AMPD) Concentration for Experimental Success: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of 2-Amino-2-methyl-1,3-propanediol (AMPD) in various experimental settings. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AMPD) and what are its primary applications in research?

A1: this compound, commonly known as AMPD, is a versatile organic compound widely used as a biological buffer. With a pKa of 8.8 at 25°C, it is particularly effective in maintaining a stable pH in the range of 7.8 to 9.7. Its primary applications include:

  • Enzyme Assays: It serves as a reaction buffer for enzymes that exhibit optimal activity in a basic pH range, such as alkaline phosphatase.[1]

  • Electrophoresis: AMPD is a component in some SDS-gradient gel electrophoresis systems for the separation of polypeptides.

  • Drug Formulation: It can be used as an excipient in pharmaceutical formulations to enhance the stability and solubility of active pharmaceutical ingredients.

  • Cosmetics: AMPD is also utilized as an emulsifying agent and pH adjuster in various cosmetic products.[1]

Q2: What is the optimal concentration range for AMPD in my experiments?

A2: The optimal concentration of AMPD is highly dependent on the specific application. Commercially available AMPD buffer solutions are often prepared at a concentration of 0.2 M.[2] However, for specific assays, the concentration may need to be empirically determined. For instance, in alkaline phosphatase assays, the buffer is prepared by diluting 11.6 mL of AMPD in distilled water to a final volume of 100 mL, resulting in a concentration of approximately 1.24 M before pH adjustment. It is crucial to optimize the concentration for your specific enzyme or experimental system to achieve the best results.[3]

Q3: How do I prepare and adjust the pH of an AMPD buffer solution?

A3: To prepare an AMPD buffer, dissolve the desired amount of AMPD powder in about 80% of the final volume of high-purity water. While stirring, adjust the pH to the desired value using a strong acid (e.g., HCl) or a strong base (e.g., NaOH). It is important to add the acid or base dropwise and monitor the pH continuously. Once the target pH is reached, add water to the final desired volume. Avoid overshooting the pH and then back-titrating, as this can alter the ionic strength of the buffer.[4]

Q4: Are there any known incompatibilities or interferences associated with AMPD?

A4: Yes, AMPD is incompatible with strong oxidizing agents, copper, aluminum, and brass.[1] It is also important to consider that the primary amine group in AMPD can potentially interact with other components in your assay. For metalloenzymes, it is advisable to test for potential chelation of metal ions by the buffer, which could inhibit enzyme activity.[5]

Q5: Can AMPD be used in cell culture experiments?

A5: While AMPD is a common biological buffer, its use in cell culture media is less documented than other buffers like HEPES or MOPS. Due to its basic nature, careful pH adjustment would be critical. If considering AMPD for cell culture, it is essential to perform cytotoxicity assays to determine the optimal non-toxic concentration for your specific cell line. A study on propanediol (B1597323) (a related compound) showed that it can alter intracellular pH and affect developmental potential in mouse zygotes, highlighting the need for careful evaluation.[6]

Data Presentation: AMPD Concentration in Experimental Applications

The following table summarizes recommended and empirically determined concentrations of AMPD for various applications. It is important to note that the optimal concentration can vary depending on the specific experimental conditions.

ApplicationRecommended ConcentrationKey ConsiderationsReference(s)
Alkaline Phosphatase Assay Approx. 1.24 M (before pH adjustment)Crucial for maintaining the high pH (typically 10.5) required for optimal enzyme activity.[3]
SDS-PAGE 0.2 MUsed as a component in the gel buffer system.[2]
General Enzyme Kinetics 10 mM - 100 mM (starting range)The optimal concentration should be determined empirically by testing a range of concentrations and measuring enzyme activity. Higher concentrations can sometimes inhibit enzyme activity.[7]
Drug Formulation (Excipient) Varies widely based on formulationUsed to maintain pH and enhance stability of the active pharmaceutical ingredient. Concentration is determined during formulation development studies.[8][9]

Experimental Protocols

Protocol 1: Preparation and Optimization of AMPD Buffer for an Alkaline Phosphatase (ALP) Assay

This protocol provides a method for preparing an AMPD buffer and optimizing its use in a colorimetric alkaline phosphatase assay.

Materials:

  • This compound (AMPD)

  • 6 N Hydrochloric Acid (HCl)

  • Distilled or deionized water

  • p-Nitrophenyl phosphate (B84403) (pNPP) substrate

  • Alkaline phosphatase (enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Buffer Preparation (pH 10.5):

    • Add 11.6 mL of AMPD to 60 mL of distilled water.

    • Slowly add 6 N HCl while monitoring the pH with a calibrated pH meter until a pH of 10.5 is reached.

    • Bring the final volume to 100 mL with distilled water.

    • Store the buffer at 4°C for up to 6 months.[3]

  • Substrate Solution Preparation:

    • Freshly prepare a 2 mg/mL solution of pNPP in the AMPD buffer.

  • Enzyme Assay:

    • Pipette 100 µL of the pNPP substrate solution into each well of a 96-well plate.

    • Add a small volume of your sample containing alkaline phosphatase to initiate the reaction.

    • Incubate the plate at 37°C and monitor the absorbance at 405 nm at regular intervals.

  • Concentration Optimization:

    • To optimize the AMPD concentration, prepare a series of buffers with varying AMPD concentrations (e.g., 0.5 M, 1.0 M, 1.24 M, 1.5 M) while keeping the pH constant at 10.5.

    • Perform the enzyme assay with each buffer concentration and compare the initial reaction rates.

    • The concentration that yields the highest enzyme activity is the optimal concentration for your specific conditions.

Experimental Workflow for AMPD Buffer Optimization

G cluster_prep Buffer Preparation cluster_assay Enzyme Assay cluster_opt Concentration Optimization prep1 Dissolve AMPD in Water prep2 Adjust pH with HCl/NaOH prep1->prep2 prep3 Bring to Final Volume prep2->prep3 assay1 Prepare Substrate Solution prep3->assay1 Use in Assay assay2 Add Buffer and Substrate to Plate assay1->assay2 assay3 Initiate Reaction with Enzyme assay2->assay3 assay4 Monitor Absorbance Change assay3->assay4 opt3 Compare Initial Reaction Rates assay4->opt3 Provides Data For opt1 Prepare Buffers with Varying AMPD Concentrations opt2 Perform Enzyme Assay for Each Concentration opt1->opt2 opt2->opt3 opt4 Identify Optimal Concentration opt3->opt4

Caption: Workflow for preparing and optimizing AMPD buffer concentration for an enzyme assay.

Troubleshooting Guides

This section addresses common issues that may arise when using AMPD in your experiments.

IssuePotential Cause(s)Troubleshooting Steps
Low or No Enzyme Activity 1. Incorrect pH: The pH of the buffer may be outside the optimal range for the enzyme. 2. Buffer Interference: The amine group of AMPD may be interacting with the enzyme or essential cofactors. 3. Degraded Reagents: The enzyme or substrate may have lost activity.1. Verify the pH of your AMPD buffer at the assay temperature. The pKa of AMPD is temperature-dependent. 2. For metalloenzymes, consider using a buffer with low metal-binding capacity, such as HEPES, as a control to test for interference.[5] 3. Use fresh enzyme and substrate solutions.
High Background Signal 1. Substrate Instability: The substrate may be spontaneously degrading at the high pH of the AMPD buffer. 2. Buffer Absorbance: The AMPD buffer itself might be absorbing light at the detection wavelength.1. Run a "substrate only" control (without the enzyme) to measure the rate of spontaneous degradation. 2. Run a "buffer only" blank to determine if the buffer contributes to the signal.
Poor Reproducibility 1. Inconsistent pH: Small variations in pH between buffer preparations can lead to different enzyme activities. 2. Temperature Fluctuations: The pH of AMPD buffer is sensitive to temperature changes.1. Prepare a large batch of buffer to be used for all related experiments. Standardize the pH adjustment procedure. 2. Ensure that all assays are performed at a constant and controlled temperature.
Precipitate Formation 1. Incompatibility: AMPD may be incompatible with other components in the reaction mixture, such as certain metal ions.1. Review the composition of your reaction mixture for known incompatibilities with AMPD (e.g., copper, aluminum).[1] 2. If a precipitate forms, try reducing the concentration of the suspected interacting component or choosing an alternative buffer.

Troubleshooting Logic for Low Enzyme Activity in AMPD Buffer

G start Low Enzyme Activity q1 Is the buffer pH correct at the assay temperature? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the enzyme a metalloenzyme? a1_yes->q2 s1 Adjust pH of the buffer at the assay temperature. a1_no->s1 s1->q1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Test for buffer interference. Use a non-chelating buffer (e.g., HEPES) as a control. a2_yes->s2 q3 Are the enzyme and substrate fresh? a2_no->q3 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Consider other factors (e.g., inhibitor presence). a3_yes->end s3 Prepare fresh enzyme and substrate solutions. a3_no->s3 s3->q3

Caption: A troubleshooting flowchart for diagnosing low enzyme activity when using AMPD buffer.

Signaling Pathway and Functional Diagrams

While AMPD is not known to be a direct participant in specific signaling cascades in the way that signaling molecules are, its primary role is to maintain a stable pH, which is critical for the proper functioning of countless cellular processes and signaling pathways. Dysregulation of intracellular pH can impact transcription, metabolism, and signaling pathways like the Notch signaling pathway.[10]

The diagram below illustrates the fundamental role of AMPD as a buffer in a generic enzymatic reaction, maintaining the pH at an optimal level for enzyme activity.

Role of AMPD in Maintaining Optimal pH for Enzyme Function

References

Technical Support Center: 2-Amino-2-methyl-1,3-propanediol (AMPD) Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference issues caused by 2-Amino-2-methyl-1,3-propanediol (AMPD) in various biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AMPD) and why is it used in biochemical assays?

A1: this compound, also known as AMPD or Ammediol, is a biological buffer commonly used in a variety of biological systems. Its primary function is to maintain a stable pH in solution, which is crucial for the structure and function of proteins and enzymes during experiments. It is often used in enzyme assays, such as those for alkaline phosphatase, and in electrophoresis techniques.

Q2: How can AMPD interfere with my biochemical assays?

A2: AMPD contains a primary amine group. This functional group can react with reagents used in common colorimetric protein assays and other biochemical assays, leading to inaccurate results. For instance, in copper-based protein assays like the Bicinchoninic acid (BCA) and Lowry assays, the amine group can reduce Cu²⁺ to Cu⁺, which is the basis of the colorimetric signal, resulting in an overestimation of protein concentration. In dye-based assays like the Bradford assay, basic buffers can alter the pH of the reagent, affecting dye-protein binding and leading to inaccuracies.

Q3: Are there specific assays that are known to be affected by AMPD?

A3: Yes, several common assays are susceptible to interference from AMPD and other primary amine-containing buffers. These include:

  • Protein Quantification Assays: Bradford, Lowry, and BCA assays.

  • Enzyme Assays: Assays where the buffer can interact with cofactors (like metal ions) or the detection chemistry. For example, amine-containing buffers can affect the activity of enzymes like alkaline phosphatase.

  • Immunoassays (e.g., ELISA): High concentrations of amine-containing buffers can lead to high background signals due to non-specific binding or interference with enzyme-substrate reactions used for detection.

Troubleshooting Guides

Problem 1: Inaccurate Protein Concentration Measurement

Symptom: You are using a Bradford, BCA, or Lowry assay to determine protein concentration in a sample containing AMPD buffer, and you suspect the readings are inaccurate (often falsely high).

Cause: The primary amine in AMPD interferes with the assay chemistry.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inaccurate protein quantification.

Quantitative Data on Interference (Hypothetical Example):

Buffer ConcentrationBradford Assay (% Error)BCA Assay (% Error)Lowry Assay (% Error)
10 mM< 5%~10-20%~15-25%
50 mM~5-15%~50-100%~60-120%
100 mM> 20%> 200%> 250%
Note: This is a generalized representation. Actual interference will depend on the specific protein and assay conditions.

Experimental Protocol: Acetone (B3395972) Precipitation to Remove AMPD

This protocol is effective for removing interfering substances like AMPD from protein samples before quantification.[1][2][3][4][5]

  • Sample Preparation: Start with your protein sample in AMPD buffer.

  • Pre-chill Acetone: Cool the required volume of acetone to -20°C. You will need at least four times the volume of your protein sample.

  • Precipitation: In an acetone-compatible tube (e.g., polypropylene), add four volumes of ice-cold acetone to your protein sample.

  • Incubation: Vortex the mixture and incubate at -20°C for at least 60 minutes. For very dilute samples, a longer incubation (e.g., overnight) may improve recovery.

  • Centrifugation: Centrifuge the sample at 13,000-15,000 x g for 10-15 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Removal: Carefully decant the supernatant, which contains the AMPD and other soluble contaminants. Be careful not to disturb the protein pellet.

  • Washing (Optional): To remove residual contaminants, you can wash the pellet with a small volume of cold 90% acetone and repeat the centrifugation.

  • Drying: Allow the pellet to air-dry for approximately 15-30 minutes. Do not over-dry, as this can make the protein difficult to resuspend.

  • Resuspension: Resuspend the protein pellet in a buffer that is compatible with your downstream assay (e.g., PBS for Bradford assay).

Problem 2: Altered Enzyme Kinetics

Symptom: You are performing an enzyme assay (e.g., alkaline phosphatase) in AMPD buffer and observe unexpected changes in enzyme activity (Vmax) or substrate affinity (Km).

Cause: The primary amine in AMPD can interact with the enzyme or essential cofactors. For example, some amine buffers have been shown to act as transphosphorylating acceptors in alkaline phosphatase assays, which can affect the measured activity.[6][7]

Troubleshooting Logical Relationship:

G cluster_problem Problem: Altered Enzyme Kinetics cluster_cause Potential Cause in AMPD Buffer cluster_solutions Troubleshooting Steps Altered Kinetics Altered Kinetics Primary Amine Interaction Primary Amine Interaction Altered Kinetics->Primary Amine Interaction Run Buffer Control Run Buffer Control Primary Amine Interaction->Run Buffer Control Vary Buffer Concentration Vary Buffer Concentration Primary Amine Interaction->Vary Buffer Concentration Switch to Alternative Buffer Switch to Alternative Buffer Primary Amine Interaction->Switch to Alternative Buffer

Caption: Logical steps for troubleshooting altered enzyme kinetics.

Quantitative Data on Buffer Effects on Alkaline Phosphatase (Example based on similar amine buffers):

The following table illustrates how different types of buffers can influence the kinetic parameters of alkaline phosphatase. Note that specific data for AMPD is limited, but trends can be inferred from studies on other amine-containing buffers like Tris.

Buffer (at optimal pH)Relative VmaxRelative Km
GlycineLowLow
TricineMediumMedium
Tris (Primary Amine)HighHigh
Data is generalized from literature on Tris, Glycine, and Tricine buffers and serves to illustrate the potential for buffer-specific effects.
Problem 3: High Background in Immunoassays (ELISA)

Symptom: You are using a lysis buffer containing AMPD for your samples in an ELISA and are observing high background signal across the plate.

Cause: The primary amine groups in AMPD can cause non-specific binding of antibodies or other reagents to the plate surface. Additionally, if the detection system involves an enzyme like Horseradish Peroxidase (HRP), some buffer components can interfere with its activity.

Troubleshooting Workflow:

camp_pka_pathway Ligand Ligand (e.g., Hormone) GPCR GPCR Ligand->GPCR G_Protein G Protein GPCR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Substrate Protein Substrate PKA->Substrate Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylation Response Cellular Response Phospho_Substrate->Response AMPD Potential Interference by AMPD Buffer AMPD->AC pH/Ionic environment AMPD->PKA Enzyme activity

References

Technical Support Center: 2-Amino-2-methyl-1,3-propanediol (AMPD) Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Amino-2-methyl-1,3-propanediol (AMPD) buffers in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of AMPD as a buffer?

This compound (AMPD) is a biological buffer with a pKa of 8.8 at 25°C, making it effective for maintaining a stable pH in the range of 7.8 to 9.7.[1][2] It is soluble in water and is often used in enzyme assays and protein electrophoresis.[1]

Q2: What are the common applications of AMPD buffer?

AMPD buffer is frequently used in biochemical and molecular biology applications, including:

  • As a reaction buffer for enzymes active in the basic pH range, such as alkaline phosphatase.[1]

  • In SDS-gradient gel electrophoresis for the separation of polypeptides.[1][2][3]

  • As a spacer in the isotachophoresis of proteins.[1][2]

Q3: How should AMPD buffer solutions be stored?

AMPD buffer solutions should be stored at room temperature in a tightly sealed container to protect them from atmospheric carbon dioxide.[4] Absorption of CO2 can lead to a decrease in the pH of the buffer. For long-term storage, refrigeration at 2-8°C can be considered, though it's essential to ensure the buffer components do not precipitate at lower temperatures.

Troubleshooting Guide

pH and Stability Issues

Q4: My AMPD buffer's pH is drifting downwards. What is the cause and how can I fix it?

A downward drift in the pH of an AMPD buffer is a common issue, often caused by the absorption of atmospheric carbon dioxide (CO2). CO2 dissolves in the aqueous solution to form carbonic acid, which then lowers the pH.

Solution:

  • Preparation and Storage: Prepare the buffer using deionized, degassed water. Store the buffer in a tightly sealed container to minimize exposure to air.[4]

  • Fresh Preparation: For sensitive applications, it is best to prepare the buffer fresh on the day of use.

  • Inert Gas: If your experiment is highly sensitive to pH changes, you can overlay the buffer solution with an inert gas like nitrogen or argon.

Q5: I overshot the target pH while adjusting my AMPD buffer. Can I just add acid or base to correct it?

It is not recommended to backtrack after overshooting the target pH.[2][3] Adding more acid or base to correct the pH will alter the ionic strength of the buffer, which can negatively impact your experimental results, particularly in electrophoretic and enzymatic assays.[5]

Solution:

  • If you overshoot the pH, it is best to discard the solution and start the preparation again.

  • To avoid this, add the acid or base titrant slowly and in small increments, especially as you approach the target pH.[6]

Precipitation and Solubility Problems

Q6: I'm observing a precipitate in my AMPD buffer after refrigeration. What should I do?

Precipitation upon cooling can occur if the concentration of AMPD or other buffer components is too high to remain in solution at lower temperatures.

Solution:

  • Warm and Redissolve: Gently warm the buffer to room temperature while stirring to see if the precipitate redissolves.

  • Storage at Room Temperature: Store the AMPD buffer at room temperature if precipitation upon cooling is a recurring issue.

  • Lower Concentration: If the application allows, consider preparing a lower concentration of the buffer.

Q7: My AMPD powder is not dissolving well. How can I improve its solubility?

AMPD is generally soluble in water.[1][7] However, if you encounter solubility issues, consider the following:

Solution:

  • Purity of Water: Ensure you are using high-purity, deionized water.

  • Stirring and Gentle Warming: Use a magnetic stirrer to aid dissolution. Gentle warming of the solution can also help, but be careful not to overheat as this can affect the pKa.

  • Sonication: In some cases, sonication can aid in the dissolution of the powder.[8]

Assay Interference and Incompatibility

Q8: My enzyme is showing lower than expected activity in an AMPD buffer. What could be the problem?

Several factors related to the buffer can influence enzyme activity:

  • pH: Ensure the pH of the buffer is at the optimal level for your enzyme's activity. The pH of AMPD buffer is temperature-dependent.[6]

  • Ionic Strength: The ionic strength of the buffer can affect enzyme kinetics. If you had to add a significant amount of acid or base to adjust the pH, the resulting high ionic strength might be inhibitory.

  • Direct Interaction: As a primary amine, AMPD can potentially interact with other components in your assay. For example, it can form Schiff bases with aldehydes and ketones.[6]

Solution:

  • Verify the pH of the buffer at the experimental temperature.

  • Prepare the buffer carefully to avoid excessive ionic strength.

  • If you suspect direct interaction, consider using a different buffer system that is known to be compatible with your assay components.

Q9: Can I use AMPD buffer in assays containing metal ions?

AMPD is not reported to have strong chelating activity. However, it is always good practice to check for potential interactions between your buffer and any metal cofactors required for your enzyme or protein of interest.

Solution:

  • Review the literature for any known interactions between AMPD and the specific metal ions in your assay.

  • If you observe unexpected results, consider using a buffer that is known to be non-chelating, such as HEPES.

Quantitative Data

Table 1: Properties of this compound (AMPD) Buffer

PropertyValueReference
Molecular Weight105.14 g/mol [1][2]
pKa (at 25°C)8.8[1][2]
Useful pH Range7.8 - 9.7[1][2]
d(pKa)/dT (°C⁻¹)-0.029[6]
Solubility in WaterSoluble[1][7]

Experimental Protocols

Protocol for Preparing 1 L of 0.2 M AMPD Buffer, pH 9.0

Materials:

  • This compound (AMPD) (MW: 105.14 g/mol )

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • 1 L volumetric flask

  • Beaker

Procedure:

  • Weigh AMPD: Weigh out 21.03 g of AMPD (0.2 mol) and transfer it to a beaker containing approximately 800 mL of deionized water.

  • Dissolve: Place the beaker on a magnetic stirrer and stir until the AMPD is completely dissolved.

  • Calibrate pH Meter: Calibrate the pH meter according to the manufacturer's instructions using standard buffers (e.g., pH 7.0 and pH 10.0).

  • Adjust pH: Place the calibrated pH electrode into the AMPD solution. Slowly add 1 M HCl dropwise while continuously stirring. Monitor the pH closely.

  • Final Volume: Once the desired pH of 9.0 is reached, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Bring the final volume to 1 L with deionized water.

  • Mix and Store: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed. Transfer the buffer to a clean, tightly sealed storage bottle.

Visualizations

experimental_workflow start Start weigh Weigh 21.03g AMPD start->weigh dissolve Dissolve in ~800mL dH2O weigh->dissolve calibrate Calibrate pH Meter dissolve->calibrate adjust_ph Adjust pH to 9.0 with 1M HCl calibrate->adjust_ph final_volume Bring to 1L final volume adjust_ph->final_volume mix_store Mix thoroughly and store final_volume->mix_store end End mix_store->end

Caption: Experimental workflow for the preparation of a 0.2M AMPD buffer at pH 9.0.

troubleshooting_guide issue Experiencing issue with AMPD buffer? ph_drift pH Drifting? issue->ph_drift precipitation Precipitation? issue->precipitation assay_problem Assay Interference? issue->assay_problem co2_absorb Likely CO2 absorption. Prepare fresh buffer, use degassed water, and store in a sealed container. ph_drift->co2_absorb Yes temp_effect Consider temperature effects on pKa. ph_drift->temp_effect No refrigeration Precipitation after refrigeration? Warm to redissolve and store at room temperature. precipitation->refrigeration Yes concentration Consider lowering buffer concentration if precipitation persists. precipitation->concentration No enzyme_activity Low enzyme activity? Verify pH at experimental temperature and check for high ionic strength. assay_problem->enzyme_activity Yes interaction Suspect direct interaction? Consider an alternative buffer. assay_problem->interaction No

Caption: A troubleshooting decision tree for common issues encountered with AMPD buffers.

References

Effect of metal ions on 2-Amino-2-methyl-1,3-propanediol buffer performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2-Amino-2-methyl-1,3-propanediol (AMPD) buffer in the presence of metal ions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AMPD) and why is it used as a buffer?

A1: this compound (AMPD) is a biological buffer with a pKa of approximately 8.8 at 25°C. This makes it suitable for maintaining a stable pH in the slightly alkaline range, which is often required for various biochemical and physiological experiments. Its primary amine group is responsible for its buffering capacity.

Q2: Can metal ions affect the performance of my AMPD buffer?

A2: Yes, metal ions can significantly affect the performance of AMPD buffer.[1] AMPD, like other amine-containing buffers such as Tris, can chelate metal ions.[2][3] This interaction can lead to a decrease in the effective concentration of both the metal ion and the buffer, resulting in a shift in pH and a reduction in buffering capacity. The formation of these complexes releases protons, which can cause a considerable decrease in the pH of the solution.[1][4]

Q3: Which metal ions are known to interact with AMPD or similar amine buffers?

A3: Divalent cations, in particular, have been shown to interact with amine-based buffers. Studies on the structurally similar buffer, Tris, have shown interactions with a range of metal ions including Mg²⁺, Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, and Cd²⁺.[2] Direct studies on AMPD have confirmed complex formation with Co(II) and Mn(II). The strength of these interactions varies depending on the metal ion. For instance, Cu²⁺ is known to form strong complexes with amine buffers.[5]

Q4: What are the quantitative indicators of the strength of interaction between metal ions and AMPD buffer?

A4: The strength of the interaction is quantified by the stability constant (log K) of the metal-buffer complex.[3][6] A higher log K value indicates a stronger interaction and a more stable complex. This value is crucial for predicting the potential impact of a metal ion on the buffer's performance.

Troubleshooting Guide

Issue 1: Unexpected pH drop after adding a metal salt to the AMPD buffer.
  • Cause: The chelation of the metal ion by the AMPD molecule releases protons into the solution, causing the pH to decrease.[1][4] This effect is more pronounced with metal ions that form strong complexes with AMPD.

  • Solution:

    • Re-adjust pH: After the addition of the metal salt, carefully re-adjust the pH of the buffer to the desired value using a strong acid or base.

    • Pre-saturate the buffer: Prepare the buffer with the metal ion already included at the desired final concentration before the final pH adjustment. This ensures that the pH is set under the conditions of the experiment.

    • Consider an alternative buffer: If the pH shift is substantial and difficult to control, consider using a buffer with a lower affinity for the specific metal ion in your experiment. Buffers like HEPES or MOPS are known to have low metal-binding constants.[1][4]

Issue 2: Precipitation observed after adding a metal salt to the AMPD buffer.
  • Cause: The formation of an insoluble metal-AMPD complex or the precipitation of metal hydroxides at the working pH can cause turbidity or precipitation. Some metal phosphates are also known to precipitate, so the presence of phosphate (B84403) ions from other reagents should be considered.[4]

  • Solution:

    • Check solubility limits: Consult the literature for the solubility of the specific metal-AMPD complex or metal hydroxide (B78521) at your experimental pH and temperature.

    • Adjust concentrations: Lowering the concentration of the metal ion or the AMPD buffer may prevent precipitation.

    • pH adjustment: Carefully control the pH, as the solubility of metal complexes is often pH-dependent.

    • Use a different buffer: Switch to a buffer that does not form insoluble complexes with the metal ion .

Issue 3: Altered enzyme activity or reaction kinetics in AMPD buffer containing metal ions.
  • Cause: The chelation of essential metal cofactors by AMPD can inhibit enzyme activity.[7][8] Conversely, the formation of a metal-buffer complex could potentially alter the ionic environment in a way that affects enzyme conformation and function.

  • Solution:

    • Increase metal ion concentration: If the metal ion is a required cofactor, you may need to add it in excess to compensate for the amount chelated by the AMPD buffer. The required excess can be estimated from the stability constant of the metal-AMPD complex.

    • Control for buffer effects: Run control experiments with and without the metal ion, and with different buffers, to isolate the effect of the metal-AMPD interaction on the reaction.

    • Choose a non-chelating buffer: For metalloenzymes, it is often best to use a buffer with negligible metal-binding capacity.[4]

Data Presentation

The following tables summarize the stability constants (log K) for the formation of 1:1 complexes between various divalent metal ions and AMPD or structurally similar buffers (Tris and Bistris). This data can help predict the potential for interaction in your experiments.

Table 1: Stability Constants (log K) for Metal-AMPD Complexes

Metal Ionlog K₁Conditions
Co(II)2.22I = 2.0 M (NaClO₄), T = 25.0 °C
Mn(II)0.70I = 2.0 M (NaClO₄), T = 25.0 °C

Data sourced from Leite et al. (2000).

Table 2: Stability Constants (log K) for Metal-Tris Complexes (for comparison)

Metal Ionlog K₁Conditions
Mg²⁺0.90I = 0.1 M (KNO₃), T = 25 °C
Ca²⁺0.80I = 0.1 M (KNO₃), T = 25 °C
Mn²⁺1.45I = 0.1 M (KNO₃), T = 25 °C
Co²⁺2.45I = 0.1 M (KNO₃), T = 25 °C
Ni²⁺2.95I = 0.1 M (KNO₃), T = 25 °C
Cu²⁺4.10I = 0.1 M (KNO₃), T = 25 °C
Zn²⁺2.50I = 0.1 M (KNO₃), T = 25 °C
Cd²⁺2.40I = 0.1 M (KNO₃), T = 25 °C

Data sourced from Sigel et al. (1979).[2]

Table 3: Stability Constants (log K) for Metal-Bistris Complexes (for comparison)

Metal Ionlog K₁Conditions
Mg²⁺0.34I = 1.0 M (KNO₃), T = 25 °C
Ca²⁺2.25I = 1.0 M (KNO₃), T = 25 °C
Mn²⁺0.70I = 1.0 M (KNO₃), T = 25 °C
Cu²⁺5.27I = 1.0 M (KNO₃), T = 25 °C
Zn²⁺2.38I = 1.0 M (KNO₃), T = 25 °C

Data sourced from Scheller et al. (1980).[9]

Experimental Protocols

Protocol 1: Potentiometric Titration to Determine the Effect of a Metal Ion on AMPD Buffer pH

This protocol allows for the direct measurement of the pH shift in an AMPD buffer upon the addition of a metal ion.

Materials:

  • AMPD buffer solution (e.g., 0.1 M, pH 9.0)

  • Metal salt solution (e.g., 1 M MgCl₂)

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

  • Burette or micropipettes for accurate additions

Procedure:

  • Place a known volume of the AMPD buffer into a beaker with a stir bar.

  • Immerse the calibrated pH electrode into the solution and allow the reading to stabilize. Record the initial pH.

  • incrementally add small, precise volumes of the metal salt solution to the buffer.

  • After each addition, allow the solution to mix thoroughly and the pH reading to stabilize before recording the new pH.

  • Continue additions until the desired metal ion concentration is reached or a significant pH change is observed.

  • Plot the pH as a function of the added metal ion concentration to visualize the effect.

experimental_workflow_ph_titration cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_buffer Prepare AMPD Buffer initial_ph Measure Initial pH of Buffer prep_buffer->initial_ph prep_metal Prepare Metal Salt Solution add_metal Incrementally Add Metal Salt prep_metal->add_metal calibrate_ph Calibrate pH Meter calibrate_ph->initial_ph initial_ph->add_metal record_ph Record pH after each addition add_metal->record_ph Stabilize record_ph->add_metal Repeat plot_data Plot pH vs. [Metal Ion] record_ph->plot_data

Potentiometric titration workflow.
Protocol 2: Spectrophotometric Analysis of Metal-AMPD Interaction

This method can be used if the metal-AMPD complex has a distinct UV-Vis absorbance spectrum compared to the free metal ion.

Materials:

  • AMPD buffer solutions of varying concentrations

  • Metal salt solution with a known concentration

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a series of solutions containing a fixed concentration of the metal ion and varying concentrations of AMPD buffer.

  • Ensure the pH of all solutions is constant.

  • Measure the absorbance spectrum of each solution over the relevant wavelength range.

  • Analyze the changes in the absorbance spectrum as a function of AMPD concentration to determine the stoichiometry and stability constant of the complex.

experimental_workflow_spectrophotometry start Start prep_solutions Prepare Solutions (Fixed [Metal], Varying [AMPD]) start->prep_solutions set_ph Ensure Constant pH prep_solutions->set_ph measure_absorbance Measure UV-Vis Absorbance Spectra set_ph->measure_absorbance analyze_data Analyze Spectral Changes measure_absorbance->analyze_data determine_constants Determine Stoichiometry and Stability Constant analyze_data->determine_constants end End determine_constants->end

Spectrophotometric analysis workflow.

Logical Relationships

The decision to use AMPD buffer in the presence of metal ions involves considering several factors. The following diagram illustrates the logical workflow for troubleshooting potential issues.

logical_relationship_troubleshooting start Experiment requires AMPD buffer and contains metal ions check_interaction Is there a known interaction? (Check stability constants) start->check_interaction no_interaction Proceed with experiment check_interaction->no_interaction No interaction_known Interaction is known/suspected check_interaction->interaction_known Yes observe_issue Observe for issues: pH shift, precipitation, altered activity interaction_known->observe_issue no_issue Proceed with caution (Monitor experiment closely) observe_issue->no_issue No issue_observed Issue Observed observe_issue->issue_observed Yes troubleshoot Apply troubleshooting steps: Re-adjust pH, change concentrations, etc. issue_observed->troubleshoot issue_resolved Issue Resolved? troubleshoot->issue_resolved proceed Continue with experiment issue_resolved->proceed Yes consider_alternative Consider alternative buffer (e.g., HEPES, MOPS) issue_resolved->consider_alternative No

Troubleshooting logical workflow.

References

Technical Support Center: 2-Amino-2-methyl-1,3-propanediol (AMPD) Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-2-methyl-1,3-propanediol (AMPD) buffers.

Frequently Asked Questions (FAQs)

Q1: What is the effective buffering range for this compound (AMPD)?

This compound (AMPD) has a pKa of approximately 8.8 at 25°C. Therefore, its optimal buffering range is from pH 7.8 to 9.8. Using AMPD buffers outside of this range will result in reduced buffering capacity.

Q2: How does temperature affect the pH of an AMPD buffer?

The pH of AMPD buffers is sensitive to temperature changes. The pKa of AMPD decreases as the temperature increases. This change is described by the derivative d(pKa)/dT, which is approximately -0.028 units per degree Celsius. It is crucial to measure and adjust the pH of your AMPD buffer at the temperature at which you will be performing your experiment.

Q3: What type of acid should I use to adjust the pH of my AMPD buffer?

For most applications, hydrochloric acid (HCl) is a suitable choice for lowering the pH of an AMPD buffer. It is a strong acid that fully dissociates, providing predictable changes in pH.

Q4: Can I use a phosphate-based acid to adjust the pH?

It is generally not recommended to use phosphoric acid or phosphate (B84403) buffers to adjust the pH of AMPD buffers, as this can lead to the precipitation of amine phosphates, especially in the presence of certain metal ions.

Q5: My AMPD buffer appears cloudy after pH adjustment. What could be the cause?

Cloudiness or precipitation in your AMPD buffer can occur for several reasons:

  • Contamination: The buffer components or water used may be contaminated.

  • Precipitation with CO2: Amine-containing buffers can react with atmospheric carbon dioxide, leading to the formation of carbonates and a drop in pH.

  • High Concentration: The concentration of AMPD or the titrating acid may be too high, leading to insolubility.

Troubleshooting Guide

Issue 1: Inaccurate or Drifting pH Readings

Symptoms:

  • The pH meter reading is unstable and does not settle.

  • The final pH of the buffer is different from the target pH.

  • The pH of the buffer changes over a short period.

Possible Causes and Solutions:

CauseSolution
Temperature Effects Calibrate your pH meter and adjust the buffer pH at the experimental temperature. If this is not possible, use the temperature correction data provided in the table below to calculate the expected pH shift.
CO2 Absorption Prepare the buffer using de-gassed water and minimize its exposure to the atmosphere. Store the buffer in a tightly sealed container.
Electrode Malfunction Ensure your pH electrode is properly calibrated using fresh, NIST-traceable standards. The electrode should be clean and filled with the appropriate electrolyte solution. For amine buffers, a calomel (B162337) electrode may be preferred.
Ionic Strength Effects If your experiment involves significant changes in ionic strength, consider the potential impact on pH. Prepare the buffer at an ionic strength that is close to your final experimental conditions.
Issue 2: Buffer Precipitation

Symptoms:

  • The buffer solution appears cloudy or contains visible solid particles after pH adjustment or upon storage.

Possible Causes and Solutions:

CauseSolution
Reaction with Counter-ions As mentioned, avoid using phosphoric acid for pH adjustment. If you suspect precipitation with other ions in your system, consider using a different buffering agent.
Concentration Exceeds Solubility Ensure that the concentration of AMPD and any additives are within their solubility limits at the storage and experimental temperatures. You may need to prepare a more dilute buffer.
Contaminated Glassware or Reagents Use high-purity water (e.g., Milli-Q or equivalent) and thoroughly clean all glassware to remove any potential contaminants that could act as nucleation sites for precipitation.

Quantitative Data

Table 1: Effect of Temperature on the pKa of this compound

Temperature (°C)pKa
159.04
208.92
258.80
308.68
378.49

Note: These values are approximate and can be influenced by the ionic strength of the solution.

Experimental Protocols

Protocol 1: Accurate Preparation of a 0.1 M AMPD Buffer (pH 8.5) at 25°C

Materials:

  • This compound (AMPD)

  • High-purity water (e.g., deionized, distilled)

  • 1 M Hydrochloric acid (HCl) solution

  • Calibrated pH meter with a suitable electrode

  • Stir plate and stir bar

  • Volumetric flasks and graduated cylinders

Procedure:

  • Dissolve AMPD: Weigh out the appropriate amount of AMPD for your desired final volume and concentration (e.g., 1.051 g for 100 mL of a 0.1 M solution). Add it to a beaker containing approximately 80% of the final volume of high-purity water.

  • Stir to Dissolve: Place the beaker on a stir plate and add a stir bar. Stir until the AMPD is completely dissolved.

  • Initial pH Measurement: Place the calibrated pH electrode in the solution and record the initial pH.

  • pH Adjustment: Slowly add 1 M HCl dropwise while continuously stirring and monitoring the pH.

  • Equilibration: As you approach the target pH of 8.5, add the acid more slowly, allowing the pH reading to stabilize after each addition.

  • Final Volume Adjustment: Once the target pH is reached, transfer the solution to a volumetric flask and add high-purity water to reach the final desired volume.

  • Final pH Verification: Mix the solution thoroughly and verify the final pH.

Visualizations

experimental_workflow cluster_prep Buffer Preparation cluster_adjust pH Adjustment cluster_final Finalization weigh 1. Weigh AMPD dissolve 2. Dissolve in ~80% final volume of H2O weigh->dissolve measure_initial 3. Measure initial pH dissolve->measure_initial add_hcl 4. Titrate with HCl while stirring measure_initial->add_hcl stabilize 5. Allow pH to stabilize near target add_hcl->stabilize adjust_volume 6. Adjust to final volume stabilize->adjust_volume verify_ph 7. Verify final pH adjust_volume->verify_ph store 8. Store in a sealed container verify_ph->store

Caption: Workflow for the accurate preparation of an AMPD buffer.

troubleshooting_logic cluster_drift Inaccurate or Drifting pH cluster_precipitate Buffer Precipitation start pH Issue Detected drift_path start->drift_path Drifting pH precipitate_path start->precipitate_path Precipitation check_temp Is buffer at experimental temp? check_co2 Is buffer exposed to air? check_temp->check_co2 Yes sol_temp Adjust pH at correct temp check_temp->sol_temp No check_electrode Is pH electrode calibrated & clean? check_co2->check_electrode Yes sol_co2 Use de-gassed water & seal container check_co2->sol_co2 No sol_electrode Recalibrate or clean electrode check_electrode->sol_electrode No drift_path->check_temp check_acid Was phosphoric acid used? check_conc Is concentration too high? check_acid->check_conc No sol_acid Remake with HCl check_acid->sol_acid Yes check_purity Are reagents & water high purity? check_conc->check_purity No sol_conc Prepare a more dilute buffer check_conc->sol_conc Yes sol_purity Use high-purity components check_purity->sol_purity No precipitate_path->check_acid

Caption: Troubleshooting decision tree for common AMPD buffer issues.

Common mistakes when using 2-Amino-2-methyl-1,3-propanediol in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino-2-methyl-1,3-propanediol (AMPD). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective use of AMPD in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AMPD) and what are its primary applications in the lab?

This compound, also known as AMPD, is a versatile organic compound widely used in laboratory settings as a biological buffer.[1][2] Its primary application is to maintain a stable pH in a variety of biochemical and biological experiments.[2] It is particularly useful as a buffer component in enzyme assays, such as for alkaline phosphatase, and in protein electrophoresis systems like SDS-gradient gel electrophoresis.[1][2]

Q2: What are the key physicochemical properties of AMPD?

AMPD is a white crystalline powder that is soluble in water and other organic solvents.[1][3] It has a pKa of approximately 8.8 at 25°C, making it an effective buffer in the pH range of 7.8 to 9.7.[2] Key properties are summarized in the table below.

Data Presentation: Physicochemical Properties of AMPD

PropertyValueReference
Molecular Formula C₄H₁₁NO₂[4]
Molecular Weight 105.14 g/mol [2][4]
Appearance White crystalline powder[3]
Melting Point 100-110 °C[2]
Boiling Point 151 °C at 10 mmHg[2]
pKa (25 °C) 8.8[2]
Useful pH Range 7.8 - 9.7[2]
Solubility in Water 1 M at 20 °C[3]

Q3: How should AMPD be stored?

AMPD should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[5][6] It is hygroscopic, meaning it can absorb moisture from the air, so proper storage is crucial to maintain its integrity.[1] Store below +30°C.[3][7]

Troubleshooting Guide

Problem 1: My AMPD buffer pH is unstable and drifts over time.

Possible Causes and Solutions:

  • CO₂ Absorption: Buffers with an alkaline pH, like AMPD buffers, can absorb atmospheric carbon dioxide (CO₂), which forms carbonic acid and lowers the pH.

    • Solution: Prepare fresh buffer for each experiment and keep the buffer container tightly sealed when not in use. If long-term storage is necessary, consider storing it under an inert gas like nitrogen or argon.

  • Temperature Effects: The pKa of AMPD is temperature-dependent. A change in temperature will cause a shift in the pH of the buffer.

    • Solution: Calibrate your pH meter and adjust the final pH of the buffer at the temperature at which you will be performing your experiment. Avoid repeated heating and cooling of the buffer.

  • Improper Preparation: Inaccurate weighing of AMPD or improper pH adjustment can lead to an unstable buffer.

    • Solution: Use a calibrated balance to weigh the AMPD. When adjusting the pH, add the acid or base dropwise while stirring continuously to avoid overshooting the target pH. It is not recommended to back-titrate as this can alter the ionic strength of the buffer.

Problem 2: I'm seeing unexpected results in my enzyme assay when using an AMPD buffer.

Possible Causes and Solutions:

  • Chelation of Divalent Cations: Amine-containing buffers like AMPD can chelate divalent metal ions such as Mg²⁺ and Ca²⁺, which are often essential cofactors for enzyme activity.

    • Solution: If your enzyme requires divalent cations, consider adding a slight excess of these ions to your reaction mixture to compensate for any chelation by the buffer. Alternatively, you can determine the optimal cation concentration in the presence of the AMPD buffer through titration.

  • Buffer-Enzyme Interaction: Although generally considered non-inhibitory for many enzymes, AMPD may interact with certain proteins, affecting their activity.

    • Solution: If you suspect an interaction, it is advisable to run a control experiment with a different buffer system to see if the results differ.

Problem 3: My protein concentration measurements using the Bradford assay are inconsistent when my protein is in an AMPD buffer.

Possible Causes and Solutions:

  • Interference with the Bradford Assay: Amine-containing buffers are known to interfere with the Coomassie dye-binding mechanism of the Bradford assay, leading to inaccurate protein concentration measurements.[8]

    • Solution: It is recommended to use a protein assay method that is more compatible with amine-containing buffers, such as the Bicinchoninic acid (BCA) assay. If you must use the Bradford assay, you can try to dilute your sample to a point where the AMPD concentration no longer interferes.[9] It is crucial to prepare your protein standards in the same buffer as your samples to generate a reliable standard curve.[8]

Problem 4: I've noticed a precipitate forming in my AMPD buffer upon storage.

Possible Causes and Solutions:

  • Contamination: Microbial growth can occur in buffer solutions, especially if they are not prepared with sterile water or are stored improperly.

    • Solution: Prepare AMPD buffers with high-purity, sterile water. For long-term storage, consider sterile filtering the buffer through a 0.22 µm filter and storing it at 4°C.

  • Incompatibility with Container Material: AMPD is incompatible with certain metals like aluminum, copper, and brass.[5]

    • Solution: Always store AMPD and its solutions in glass or compatible plastic containers. Avoid using metal spatulas made of copper or brass when handling the solid chemical.

Experimental Protocols

Protocol 1: Preparation of 0.1 M AMPD Buffer (pH 9.0)

Materials:

  • This compound (AMPD) (MW: 105.14 g/mol )

  • Deionized water

  • 1 M HCl

  • pH meter

  • Stir plate and stir bar

  • Volumetric flask (e.g., 1 L)

Procedure:

  • Weigh AMPD: Weigh out 10.514 g of AMPD and add it to a beaker containing approximately 800 mL of deionized water.

  • Dissolve: Place the beaker on a stir plate and stir until the AMPD is completely dissolved.

  • Calibrate pH Meter: Calibrate your pH meter according to the manufacturer's instructions using standard buffers.

  • Adjust pH: Place the calibrated pH electrode into the AMPD solution. Slowly add 1 M HCl dropwise while continuously monitoring the pH. Continue adding acid until the pH of the solution reaches 9.0.

  • Final Volume: Carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Add deionized water to bring the final volume to the 1 L mark.

  • Mix and Store: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed. Store the buffer in a tightly sealed, appropriate container.

Mandatory Visualizations

TroubleshootingWorkflow start Start: Experiencing Issue with AMPD issue Identify the Primary Issue start->issue ph_instability pH Instability / Drifting issue->ph_instability pH enzyme_issue Unexpected Enzyme Assay Results issue->enzyme_issue Enzyme Assay protein_assay_issue Inconsistent Protein Assay (Bradford) issue->protein_assay_issue Protein Assay precipitation Precipitate in Buffer issue->precipitation Precipitate cause_ph Possible Causes? ph_instability->cause_ph cause_enzyme Possible Causes? enzyme_issue->cause_enzyme cause_protein Cause: Interference with Bradford Assay protein_assay_issue->cause_protein cause_precipitate Possible Causes? precipitation->cause_precipitate co2_absorption CO2 Absorption cause_ph->co2_absorption temp_effects Temperature Effects cause_ph->temp_effects prep_error Improper Preparation cause_ph->prep_error solution_ph Solutions co2_absorption->solution_ph temp_effects->solution_ph prep_error->solution_ph solution_ph_text Prepare fresh, seal container. Calibrate pH at experimental temp. Use calibrated equipment, avoid back-titration. solution_ph->solution_ph_text chelation Chelation of Divalent Cations cause_enzyme->chelation buffer_interaction Buffer-Enzyme Interaction cause_enzyme->buffer_interaction solution_enzyme Solutions chelation->solution_enzyme buffer_interaction->solution_enzyme solution_enzyme_text Add excess cations or titrate. Run control with a different buffer. solution_enzyme->solution_enzyme_text solution_protein Solutions cause_protein->solution_protein solution_protein_text Use compatible assay (e.g., BCA). Dilute sample. Prepare standards in the same buffer. solution_protein->solution_protein_text contamination Microbial Contamination cause_precipitate->contamination incompatibility Material Incompatibility cause_precipitate->incompatibility solution_precipitate Solutions contamination->solution_precipitate incompatibility->solution_precipitate solution_precipitate_text Use sterile water, filter, and store at 4°C. Use glass or compatible plastic containers. solution_precipitate->solution_precipitate_text

Caption: Troubleshooting workflow for common issues encountered when using AMPD.

BufferPerformanceFactors cluster_factors Influencing Factors cluster_subfactors Key Parameters & Conditions buffer_performance AMPD Buffer Performance ph_stability pH Stability buffer_performance->ph_stability buffering_capacity Buffering Capacity buffer_performance->buffering_capacity assay_compatibility Assay Compatibility buffer_performance->assay_compatibility enzyme_activity Enzyme Activity buffer_performance->enzyme_activity storage_stability Storage Stability buffer_performance->storage_stability co2 CO2 Absorption co2->ph_stability temperature Temperature temperature->ph_stability concentration AMPD Concentration concentration->buffering_capacity purity Reagent Purity purity->buffering_capacity divalent_cations Divalent Cations divalent_cations->enzyme_activity interfering_substances Interfering Substances (e.g., for protein assays) interfering_substances->assay_compatibility storage_conditions Storage Conditions (Container, Temp) storage_conditions->storage_stability microbial_growth Microbial Growth microbial_growth->storage_stability

References

Technical Support Center: 2-Amino-2-methyl-1,3-propanediol (AMPD) Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino-2-methyl-1,3-propanediol (AMPD). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of AMPD and to offer troubleshooting advice to prevent its degradation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound (AMPD)?

A1: this compound is a chemically stable compound, particularly when stored in its solid, crystalline form under recommended conditions. It is advisable to store AMPD in a dry, well-ventilated place at a temperature below 30°C. While it is generally stable, it can be sensitive to moisture and is incompatible with certain substances.

Q2: What are the known incompatibilities of AMPD?

A2: AMPD is incompatible with strong oxidizing agents, strong acids, copper, aluminum, and brass. Contact with these substances should be avoided to prevent degradation of the AMPD molecule.

Q3: Is AMPD susceptible to hydrolysis?

A3: Based on its chemical structure, AMPD does not contain functional groups that are typically susceptible to hydrolysis under neutral pH conditions. However, in strongly acidic or basic solutions, particularly at elevated temperatures, the potential for hydrolysis, though low, cannot be entirely ruled out without specific stability studies.

Q4: Can AMPD degrade upon exposure to light?

A4: Direct degradation of AMPD by light (photolysis) is not expected as it does not absorb light in the UV-Vis spectrum. However, in the presence of photosensitizers or in complex formulations, indirect photodegradation could be a possibility and should be evaluated on a case-by-case basis.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Unexpected pH shift in buffered solution over time. Potential degradation of AMPD due to reaction with other components in the formulation, or absorption of atmospheric CO2.Prepare fresh solutions. Store solutions in tightly sealed containers. Evaluate the compatibility of all formulation components with AMPD.
Discoloration or precipitation in AMPD-containing solutions. Incompatibility with other excipients, or degradation of AMPD or another component. This could be initiated by exposure to incompatible metals (e.g., copper, aluminum).Ensure high-purity solvents and excipients are used. Use glass-lined or other non-reactive containers. Perform compatibility studies with all formulation components.
Loss of assay of AMPD in a formulation. Chemical degradation due to factors such as oxidation, reaction with acidic components, or interaction with incompatible excipients.Protect the formulation from oxygen by inert gas sparging (e.g., nitrogen or argon). Avoid the use of strong oxidizing agents. Ensure the pH of the formulation is within a stable range for AMPD.

Potential Degradation Pathways

While specific degradation pathways for this compound (AMPD) are not extensively documented in publicly available literature, potential degradation mechanisms can be inferred from its structural analog, 2-Amino-2-methyl-1-propanol (AMP), and general chemical principles of amino alcohols. The following diagram illustrates a potential oxidative degradation pathway. It is important to note that these are hypothesized pathways and would require experimental validation for AMPD.

G Potential Oxidative Degradation Pathway of AMPD AMPD This compound (AMPD) Intermediate1 Imino alcohol intermediate AMPD->Intermediate1 + Oxidant Oxidant Oxidizing Agent (e.g., O2, H2O2) DegradationProduct1 Ketone/Aldehyde derivatives Intermediate1->DegradationProduct1 Further Oxidation/Rearrangement DegradationProduct2 Smaller organic acids and ammonia Intermediate1->DegradationProduct2 Further Oxidation/Fragmentation

Caption: Potential Oxidative Degradation of AMPD.

Experimental Protocols

Protocol 1: Forced Degradation Study of AMPD

This protocol outlines a general procedure for conducting a forced degradation study on AMPD to identify potential degradation products and pathways.

1. Objective: To investigate the stability of AMPD under various stress conditions, including acid and base hydrolysis, oxidation, and thermal stress.

2. Materials:

  • This compound (AMPD)

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (B78521) (NaOH), 1N

  • Hydrogen peroxide (H2O2), 3%

  • High-purity water

  • HPLC or GC system with a suitable detector (e.g., MS, UV)

  • pH meter

  • Oven

3. Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of AMPD in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the AMPD stock solution and 1N HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 1N NaOH.

    • Analyze the sample by a suitable analytical method (e.g., HPLC, GC-MS).

  • Base Hydrolysis:

    • Mix equal volumes of the AMPD stock solution and 1N NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 1N HCl.

    • Analyze the sample.

  • Oxidative Degradation:

    • Mix equal volumes of the AMPD stock solution and 3% H2O2.

    • Keep the mixture at room temperature for 24 hours.

    • Analyze the sample.

  • Thermal Degradation:

    • Transfer a known amount of solid AMPD to a vial.

    • Heat the vial in an oven at a specified temperature (e.g., 105°C) for 24 hours.

    • Dissolve the heated solid in a known volume of high-purity water.

    • Analyze the sample.

  • Control Sample: Keep a sample of the AMPD stock solution at room temperature, protected from light, to serve as a control.

4. Data Analysis: Compare the chromatograms of the stressed samples with the control sample to identify any new peaks, which would indicate degradation products. Mass spectrometry can be used to elucidate the structure of these products.

G Forced Degradation Experimental Workflow start Prepare AMPD Stock Solution acid Acid Hydrolysis (1N HCl, 60°C) start->acid base Base Hydrolysis (1N NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal Stress (Solid, 105°C) start->thermal analysis Analytical Testing (e.g., HPLC, GC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis end Identify Degradation Products analysis->end

Caption: Forced Degradation Workflow.

Protocol 2: Analytical Method for Purity Assessment of AMPD

A robust analytical method is crucial for monitoring the stability of AMPD. Due to its polar nature and lack of a strong chromophore, Gas Chromatography (GC) after derivatization or Hydrophilic Interaction Liquid Chromatography (HILIC) with a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) are suitable techniques.

Example Method: GC-MS after Derivatization

1. Objective: To determine the purity of AMPD and quantify any degradation products.

2. Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

3. GC-MS Parameters:

  • Column: DB-5ms or equivalent

  • Injection Mode: Split

  • Injector Temperature: 250°C

  • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium

  • MS Ionization: Electron Ionization (EI)

  • MS Scan Range: m/z 40-500

4. Sample Preparation:

  • Accurately weigh about 10 mg of the AMPD sample into a vial.

  • Add 1 mL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Add 200 µL of the derivatization agent (BSTFA with 1% TMCS).

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

5. Data Analysis: The purity of AMPD is determined by the peak area percentage of the derivatized AMPD peak relative to the total peak area. Degradation products will appear as separate peaks, which can be identified by their mass spectra.

Summary of Stability Recommendations

Parameter Recommendation
Storage Store in a cool, dry, well-ventilated area, away from incompatible substances. Keep containers tightly closed.
pH Maintain solutions in a neutral to slightly alkaline pH range. Avoid strongly acidic or basic conditions.
Oxidizing Agents Avoid contact with strong oxidizing agents. For solutions, consider using an inert atmosphere.
Light Exposure While not highly sensitive to light, it is good practice to store solutions in amber bottles or protected from direct light.
Material Compatibility Use glass or other inert containers. Avoid contact with copper, aluminum, and brass.

Validation & Comparative

A Head-to-Head Comparison: 2-Amino-2-methyl-1,3-propanediol (AMPD) vs. TRIS Buffer in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of buffer is a critical decision that can significantly impact the outcome and reproducibility of biological assays. Tris(hydroxymethyl)aminomethane (TRIS) is a ubiquitously used buffer, favored for its broad buffering range and perceived inertness. However, an alternative, 2-Amino-2-methyl-1,3-propanediol (AMPD), offers a more alkaline buffering capacity that can be advantageous for specific applications. This guide provides an objective comparison of AMPD and TRIS buffers, summarizing their physicochemical properties and performance in various biological assays, supported by available data and experimental protocols.

Physicochemical Properties: A Tale of Two Amines

Both TRIS and AMPD are primary amine-based buffers, but their structural differences lead to distinct physicochemical properties. TRIS possesses three hydroxyl groups, enhancing its solubility in aqueous solutions.[1] AMPD, with two hydroxyl groups and a methyl group, also exhibits good water solubility.[2] The key differentiator is their acid dissociation constant (pKa), which dictates their effective buffering range.

PropertyThis compound (AMPD)Tris(hydroxymethyl)aminomethane (TRIS)
Molecular Formula C₄H₁₁NO₂C₄H₁₁NO₃
Molecular Weight 105.14 g/mol [3]121.14 g/mol
pKa (at 25°C) 8.8[3][4]~8.1[5]
Effective Buffering Range 7.8 – 9.7[3]7.0 – 9.0[6]
ΔpKa/°C Data not readily available in searched literature.-0.028 to -0.031
Solubility in Water High (2500 g/L at 20°C)[4]High

Note: The temperature coefficient of pKa (ΔpKa/°C) for AMPD is not widely reported in the reviewed literature, a significant consideration for experiments conducted at temperatures other than 25°C. TRIS, in contrast, has a well-documented, significant temperature dependence, with its pH decreasing as temperature increases.

Performance in Biological Assays: A Comparative Overview

Direct comparative studies of AMPD and TRIS in many common biological assays are limited in the scientific literature. However, by examining their individual applications and known interferences, we can infer their respective strengths and weaknesses.

Enzyme Assays

The choice of buffer can profoundly influence enzyme kinetics. TRIS is widely used, but its primary amine can interact with certain enzymes.[7] AMPD is often recommended for enzymes with optimal activity in a more alkaline environment, such as alkaline phosphatase.[2]

A study comparing different buffer systems for alkaline phosphatase (ALP) assays, while not directly including TRIS, highlighted the significant impact of the buffer choice on measured activity.[8] For instance, results obtained with a 2-amino-2-methyl-1-propanol (B13486) (AMP) buffer, a structurally similar compound to AMPD, required a conversion factor when compared to a diethanolamine (B148213) (DEA) buffer.[8] This underscores the importance of buffer consistency in enzymatic studies.

EnzymeAssayWorkflow cluster_prep Sample & Reagent Preparation cluster_reaction Enzymatic Reaction cluster_measurement Measurement Enzyme Enzyme Solution Reaction Incubate Enzyme, Substrate, & Buffer at Optimal Temperature & pH Enzyme->Reaction Substrate Substrate Solution (e.g., pNPP) Substrate->Reaction Buffer Buffer (AMPD or TRIS) Buffer->Reaction Measure Measure Product Formation (e.g., Absorbance at 405 nm for p-nitrophenol) Reaction->Measure

Protein Stability and Assays

Buffers can influence protein stability by interacting with the protein surface.[9] While TRIS is generally considered to be relatively benign, it can interfere with certain protein quantification methods. For example, the primary amine in TRIS can react in the Bradford assay, leading to inaccurate protein concentration measurements. AMPD's compatibility with common protein assays like Bradford and BCA has not been extensively documented in the reviewed literature.

ProteinStability cluster_buffer Buffer Influence Native Native Protein Unfolded Unfolded Protein Native->Unfolded Denaturation (e.g., heat, pH change) Unfolded->Native Refolding Aggregated Aggregated Protein Unfolded->Aggregated Aggregation Buffer Buffer Ions (AMPD or TRIS) Buffer->Native Stabilizing/Destabilizing Interactions

Nucleic Acid Applications: PCR and Electrophoresis

TRIS is a standard component of many buffers used in nucleic acid research, including TAE and TBE buffers for agarose (B213101) gel electrophoresis and PCR buffers.[10] Its buffering capacity helps maintain a stable pH during these processes, which is crucial for the activity of DNA polymerases and the integrity of nucleic acids.[10] AMPD has been mentioned as a component in SDS-gradient gel electrophoresis systems for separating polypeptides, but its use in nucleic acid electrophoresis is not as common.[1] The more alkaline buffering range of AMPD might not be optimal for standard DNA and RNA electrophoresis, which are typically performed at a slightly alkaline pH (around 8.0-8.3).

Cell Viability Assays

The choice of buffer in cell-based assays is critical to maintain cell viability and obtain accurate results. Buffers used for these assays should be non-toxic and maintain a physiological pH.[11] While TRIS is sometimes used in formulations for cell-based assays, other buffers like HEPES are often preferred due to TRIS's temperature-sensitive pKa. There is limited information available on the use of AMPD in cell viability assays, and its potential cytotoxicity would need to be empirically determined for each cell line and assay condition.

BufferChoiceLogic cluster_enzyme Enzyme Considerations cluster_nucleic Nucleic Acid Considerations cluster_protein Protein Considerations cluster_cell Cell-Based Considerations Start Buffer Selection AssayType What is the primary application? Start->AssayType EnzymeAssay Enzyme Assay AssayType->EnzymeAssay NucleicAcid Nucleic Acid Application AssayType->NucleicAcid ProteinWork Protein Work AssayType->ProteinWork CellBased Cell-Based Assay AssayType->CellBased EnzymePH Optimal pH > 8.0? EnzymeAssay->EnzymePH StandardProtocol Standard Protocol? NucleicAcid->StandardProtocol ProteinAssay Protein Quantification Method? ProteinWork->ProteinAssay TempFluctuation Significant Temperature Fluctuations? CellBased->TempFluctuation AMPD_choice Consider AMPD EnzymePH->AMPD_choice Yes TRIS_choice TRIS is a common choice EnzymePH->TRIS_choice No (pH 7-9) StandardProtocol->TRIS_choice Yes TRIS_caution TRIS may interfere. Consider alternatives. ProteinAssay->TRIS_caution Bradford TRIS_caution2 TRIS pKa is temperature sensitive. Consider alternatives like HEPES. TempFluctuation->TRIS_caution2 Yes

Experimental Protocols

Detailed, direct comparative experimental protocols are scarce. Below are representative protocols for preparing and using each buffer.

Preparation of 1 M TRIS-HCl Buffer (pH 8.0)

Materials:

  • Tris(hydroxymethyl)aminomethane (TRIS base)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Graduated cylinder and beaker

Protocol:

  • Weigh 121.1 g of TRIS base and dissolve it in approximately 800 mL of deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • While stirring, slowly add concentrated HCl to the solution to adjust the pH to 8.0. Use a pH meter to monitor the pH. Be cautious as the pH will change rapidly near the desired value.

  • Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder and add deionized water to a final volume of 1 L.

  • Sterilize the buffer by autoclaving if necessary for your application. Store at room temperature.

Preparation and Use of AMPD Buffer for Alkaline Phosphatase Assay

This protocol is adapted from methodologies that utilize amine-based buffers for alkaline phosphatase activity.[8][12]

Materials:

  • This compound (AMPD)

  • p-Nitrophenyl phosphate (B84403) (pNPP) substrate

  • Deionized water

  • pH meter

  • Spectrophotometer

Protocol for 0.2 M AMPD Buffer (pH 9.5):

  • Dissolve 2.103 g of AMPD in approximately 80 mL of deionized water.

  • Adjust the pH to 9.5 with HCl.

  • Bring the final volume to 100 mL with deionized water.

Alkaline Phosphatase Activity Assay:

  • Prepare a working substrate solution by dissolving pNPP in the 0.2 M AMPD buffer (pH 9.5) to the desired final concentration.

  • Add a known volume of the enzyme sample to a microplate well.

  • Initiate the reaction by adding the pNPP/AMPD buffer solution to the well.

  • Incubate at the desired temperature (e.g., 37°C).

  • Measure the absorbance at 405 nm at regular intervals to determine the rate of p-nitrophenol production.

Conclusion: Making an Informed Choice

TRIS remains a versatile and cost-effective buffer for a wide array of biological assays, particularly those in the pH 7-9 range. Its well-characterized properties and extensive use in established protocols make it a reliable choice for many applications. However, researchers must be mindful of its significant temperature-dependent pH changes and its potential interference with certain protein assays.

AMPD, with its more alkaline buffering range (pH 7.8-9.7), presents a valuable alternative for enzymatic assays that require a higher pH for optimal activity, such as alkaline phosphatase assays. Its use in other applications like nucleic acid research and cell-based assays is less documented, and its performance and potential interferences in these contexts would require empirical validation.

Ultimately, the choice between AMPD and TRIS should be guided by the specific requirements of the assay, including the optimal pH, the sensitivity of the components to buffer interactions, and the experimental temperature. When establishing new assays or troubleshooting existing ones, considering AMPD as an alternative to TRIS, especially for alkaline conditions, could be a beneficial strategy. The lack of direct comparative studies highlights an area for future research to provide a more definitive guide for the scientific community.

References

A Comprehensive Performance Showdown: 2-Amino-2-methyl-1,3-propanediol (AMPD) vs. Other Biological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biological research and pharmaceutical development, the selection of an appropriate buffer is paramount to maintaining stable pH conditions, a critical factor for the success of many experiments. This guide provides an objective comparison of the performance of 2-Amino-2-methyl-1,3-propanediol (AMPD) against other widely used biological buffers, namely Tris (tris(hydroxymethyl)aminomethane) and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid). The following sections present a detailed analysis supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Key Performance Characteristics: A Quantitative Comparison

The efficacy of a buffer is determined by several key physicochemical properties. The tables below summarize the essential quantitative data for AMPD, Tris, and HEPES, offering a clear comparison of their performance characteristics.

Buffer pKa at 25°C Useful pH Range Molecular Weight ( g/mol )
AMPD 8.8[1]7.8–9.7[2][3]105.14[2]
Tris 8.1[4]7.0–9.2[4]121.14
HEPES 7.5[5][6]6.8–8.2[5][6][7]238.30

Table 1: Fundamental Properties of Selected Biological Buffers. This table provides a side-by-side comparison of the pKa, effective pH buffering range, and molecular weight of AMPD, Tris, and HEPES.

The temperature at which an experiment is conducted can significantly influence the pH of a buffer solution due to a shift in the buffer's pKa. This is a crucial consideration in many biological assays that are performed at temperatures other than ambient.

Buffer ΔpKa/°C Comments
AMPD -0.026[1]Exhibits a moderate temperature-induced pKa shift.
Tris -0.028 to -0.031Shows a significant change in pKa with temperature fluctuations.[8]
HEPES -0.014Demonstrates a relatively small change in pKa with temperature variations.[3]

Table 2: Temperature Dependence of pKa for Selected Buffers. This table highlights the change in pKa per degree Celsius for AMPD, Tris, and HEPES, indicating their relative stability to temperature changes.

Application-Specific Performance and Considerations

The choice of a buffer can also be influenced by its potential interactions with other components in the experimental system, such as metal ions.

Buffer Metal Ion Chelation Key Applications
AMPD Information not widely available, but as a primary amine, it has the potential to interact with certain metal ions.Alkaline phosphatase assays, isotachophoresis, and SDS-gradient gel electrophoresis.[2][3][6]
Tris Can interact with and chelate certain metal ions.Widely used in protein electrophoresis (SDS-PAGE), nucleic acid analysis, and as a general-purpose buffer in molecular biology.[8]
HEPES Generally considered to have low metal-binding constants, making it suitable for studies involving metal-dependent enzymes.[9]Cell culture media, enzyme assays (especially with metal-dependent enzymes), and cation exchange chromatography.[4][5][6]

Table 3: Metal Ion Interactions and Common Applications. This table provides a qualitative comparison of the metal ion chelation potential and highlights the primary applications for each buffer.

Experimental Protocols

To provide a practical framework for comparing buffer performance, detailed methodologies for key experiments are outlined below.

Protocol 1: Determination of Buffering Capacity

This protocol describes a method to experimentally determine and compare the buffering capacity of different buffer solutions.

Materials:

  • Buffer solutions to be tested (e.g., 0.1 M AMPD, 0.1 M Tris, 0.1 M HEPES), adjusted to the same pH.

  • 0.1 M Hydrochloric Acid (HCl) solution.

  • 0.1 M Sodium Hydroxide (NaOH) solution.

  • Calibrated pH meter and electrode.

  • Burettes (50 mL).

  • Beakers (100 mL).

  • Magnetic stirrer and stir bars.

Procedure:

  • Place 50 mL of the first buffer solution into a 100 mL beaker with a magnetic stir bar.

  • Record the initial pH of the buffer solution.

  • Fill a burette with 0.1 M HCl.

  • Slowly titrate the buffer solution with the HCl, recording the pH after each 0.5 mL increment of acid added.

  • Continue the titration until the pH has dropped by at least 2 pH units from the initial value.

  • Repeat the titration for the same buffer solution using 0.1 M NaOH, recording the pH after each 0.5 mL increment of base added until the pH has increased by at least 2 pH units.

  • Repeat steps 1-6 for each of the other buffer solutions being compared.

  • Plot the pH of each solution as a function of the volume of acid or base added. The buffering capacity is represented by the flattest region of the titration curve, where the pH changes the least upon the addition of acid or base.

Protocol 2: Comparative Performance in an Alkaline Phosphatase (ALP) Assay

This protocol outlines a method to compare the performance of AMPD and other buffers in a typical enzyme assay for alkaline phosphatase.

Materials:

  • Alkaline Phosphatase (ALP) enzyme solution.

  • p-Nitrophenyl Phosphate (pNPP) substrate solution.

  • Buffer solutions (e.g., 1.0 M AMPD, pH 10.4; 1.0 M Tris-HCl, pH 9.0).

  • Stop solution (e.g., 3 M NaOH).

  • Spectrophotometer.

  • 96-well microplate.

  • Incubator set to 37°C.

Procedure:

  • Prepare reaction mixtures in a 96-well plate by adding 50 µL of each buffer solution to separate wells.

  • Add 50 µL of the pNPP substrate solution to each well.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the ALP enzyme solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 15 minutes).

  • Stop the reaction by adding 50 µL of the stop solution to each well.

  • Measure the absorbance of the product (p-nitrophenol) at 405 nm using a spectrophotometer.

  • Compare the enzyme activity (calculated from the absorbance values) in the different buffer systems.

Visualizing Workflows and Relationships

To further clarify the concepts and experimental setups, the following diagrams have been generated using the DOT language.

Buffer_Selection_Workflow A Define Experimental Requirements B Required pH Range A->B C Experimental Temperature A->C D Presence of Metal Ions A->D F Consult pKa Tables B->F G Consider ΔpKa/°C C->G H Evaluate Metal Chelation Properties D->H E Select Potential Buffers I Perform Pilot Experiment E->I F->E G->E H->E J Optimize Buffer Concentration I->J K Final Buffer Selection J->K

Caption: A logical workflow for selecting an appropriate biological buffer.

Buffer_Capacity_Experiment cluster_0 Titration Setup cluster_1 Data Analysis Burette Burette with Titrant (0.1 M HCl or NaOH) Beaker Beaker with Buffer Solution (50 mL) Burette->Beaker Titrant Addition pH_Meter pH Meter Beaker->pH_Meter pH Measurement Plot Plot pH vs. Volume of Titrant Beaker->Plot Stirrer Magnetic Stirrer Stirrer->Beaker Stirring Analysis Identify Buffering Region (Flat part of the curve) Plot->Analysis Comparison Compare Buffering Capacities Analysis->Comparison

Caption: Experimental workflow for determining and comparing buffer capacity.

Alkaline_Phosphatase_Assay A Prepare Reagents (Buffer, Substrate, Enzyme) B Add Buffer and Substrate to Microplate Wells A->B C Pre-incubate at 37°C B->C D Initiate Reaction (Add Enzyme) C->D E Incubate at 37°C D->E F Stop Reaction (Add Stop Solution) E->F G Measure Absorbance at 405 nm F->G H Calculate and Compare Enzyme Activity G->H

Caption: Workflow of an alkaline phosphatase activity assay.

References

Validation of 2-Amino-2-methyl-1,3-propanediol for a New Analytical Method: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a new analytical method for 2-Amino-2-methyl-1,3-propanediol (AMPD), a versatile compound used extensively in pharmaceutical and biotechnological applications.[1][2][3] This document outlines the critical parameters for method validation, compares potential analytical techniques, and presents illustrative experimental data to guide researchers in establishing robust and reliable analytical protocols.

Introduction to this compound (AMPD)

This compound, also known as AMPD or Ammediol, is a primary amino alcohol with the chemical formula C4H11NO2.[4][5][6] Its utility stems from its properties as a biological buffer, a component in pharmaceutical formulations, and an emulsifying agent in cosmetics.[1][3] In drug development, AMPD is often used to maintain pH stability and enhance the solubility of active pharmaceutical ingredients (APIs).[2][7] Given its critical role, the development and validation of accurate and precise analytical methods for its quantification are paramount to ensure product quality and consistency.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for AMPD depends on the specific application, the sample matrix, and the required sensitivity and selectivity. This section compares two common analytical techniques that can be validated for the quantification of AMPD.

ParameterHigh-Performance Liquid Chromatography (HPLC)Titrimetry
Principle Separation based on partitioning between a mobile and stationary phase, followed by detection (e.g., UV, RI).Neutralization reaction between the basic amino group of AMPD and a standard acid titrant.
Selectivity High; can separate AMPD from impurities and degradation products.Moderate; may be susceptible to interference from other basic or acidic substances in the sample matrix.
Sensitivity High (µg/mL to ng/mL range).Low (mg/mL range).
Precision High (RSD < 2%).High (RSD < 1% for replicate titrations).
Accuracy High (typically 98-102% recovery).High (typically 99-101% recovery).
Linearity Range Wide.Narrow.
Throughput High (with autosampler).Low to moderate.
Instrumentation Requires specialized HPLC equipment.Basic laboratory glassware and a pH meter or indicator.

Validation Parameters and Illustrative Data

A new analytical method for AMPD must be validated to ensure it is fit for its intended purpose. The following tables summarize key validation parameters with illustrative data for a hypothetical validated HPLC method.

Linearity
Concentration (µg/mL)Peak Area (arbitrary units)
1015023
2537498
5075105
100150321
200300587
Correlation Coefficient (r²) 0.9998
Accuracy (Recovery)
Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
5049.599.0
100101.2101.2
150148.899.2
Mean Recovery 99.8
Precision
ParameterIntraday Precision (n=6)Interday Precision (n=6, 3 days)
Mean Concentration (µg/mL) 100.2100.5
Standard Deviation 0.851.21
Relative Standard Deviation (RSD) 0.85%1.20%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterValue
LOD 1 µg/mL
LOQ 3 µg/mL

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a refractive index (RI) or UV detector (at low wavelength, e.g., 205 nm, due to the lack of a strong chromophore in AMPD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 7.0) and acetonitrile (B52724) (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of AMPD in the mobile phase and perform serial dilutions to create calibration standards.

  • Sample Preparation: Dilute the sample containing AMPD with the mobile phase to a concentration within the calibration range.

Titrimetric Method
  • Apparatus: Burette, beaker, magnetic stirrer, and a pH meter calibrated with standard buffers.

  • Reagents: Standardized 0.1 M hydrochloric acid (HCl) solution, deionized water.

  • Procedure:

    • Accurately weigh a sample of AMPD and dissolve it in deionized water.

    • Place the solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

    • Titrate the solution with the standardized HCl solution, recording the volume of titrant added and the corresponding pH.

    • Determine the endpoint of the titration from the inflection point of the titration curve.

    • Calculate the purity of AMPD based on the volume of HCl consumed.

Visualizations

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis & Reporting A Method Development B Standard & Sample Preparation A->B C Linearity B->C D Accuracy B->D E Precision B->E F Specificity B->F G LOD & LOQ B->G H Robustness B->H I Data Analysis C->I D->I E->I F->I G->I H->I J Validation Report I->J

Caption: Workflow for the validation of an HPLC analytical method.

Logical Relationship of Validation Parameters

Validation_Parameters Method Validation Method Validation Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Range Range Method Validation->Range LOD LOD Method Validation->LOD LOQ LOQ Method Validation->LOQ Robustness Robustness Method Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Precision Intermediate Precision Precision->Intermediate Precision Reproducibility Reproducibility Precision->Reproducibility Linearity->Range LOD->LOQ

Caption: Interrelationship of key analytical method validation parameters.

References

2-Amino-2-methyl-1,3-propanediol: A Superior Buffering Agent for Alkaline Conditions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biological research and pharmaceutical development, the selection of an appropriate buffer is paramount to ensure the stability, activity, and reliability of experimental systems. While a variety of buffers are available, 2-Amino-2-methyl-1,3-propanediol (AMPD) emerges as a compelling choice, particularly for applications requiring alkaline conditions. This guide provides a comprehensive comparison of AMPD with other commonly used buffers, supported by experimental data, detailed protocols, and visual guides to aid researchers in making informed decisions.

Physicochemical Properties and Buffering Performance

AMPD, a structural analogue of Tris, possesses a pKa of approximately 8.8 at 25°C, making it an excellent buffer for maintaining a stable pH in the range of 7.8 to 9.7.[1] Its performance characteristics, when compared to other buffers, highlight its distinct advantages in specific applications.

PropertyThis compound (AMPD)TrisHEPESDiethanolamine (DEA)
pKa (25°C) ~8.8[1]~8.1~7.5~8.9
Buffering pH Range 7.8 - 9.7[1]7.0 - 9.06.8 - 8.28.4 - 9.4
ΔpKa/°C Data not readily available-0.028 to -0.031-0.014Data not readily available
Metal Ion Interaction Forms complexes with certain metal ionsCan chelate divalent cations[2]Minimal interactionCan interact with metal ions
Primary Applications Alkaline phosphatase assays, electrophoresisGeneral biochemistry, electrophoresisCell culture, enzyme assaysAlkaline phosphatase assays

Note: The temperature coefficient (ΔpKa/°C) for AMPD is not as extensively documented as for Tris and HEPES. However, like other amine-based buffers, a decrease in pKa with increasing temperature is expected.[3]

Advantages in Enzyme Assays: The Case of Alkaline Phosphatase

A prime example of AMPD's utility is in the determination of alkaline phosphatase (ALP) activity, a routine diagnostic marker. The International Federation of Clinical Chemistry (IFCC) recommends methods using AMPD as the buffer.[4]

A comparative study of ALP assays using AMPD and Diethanolamine (DEA) buffers revealed that while both are effective, the normal ranges for ALP activity are higher with the DEA buffer. The study established a conversion factor of 2.47 to translate ALP values obtained with an AMPD-buffered method to the equivalent DEA-buffered method value, indicating a significant influence of the buffer on the enzymatic activity measurement.[4] This underscores the importance of buffer selection and standardization in clinical diagnostics.

Experimental Protocol: Alkaline Phosphatase Activity Assay

The following protocol outlines a standard procedure for determining alkaline phosphatase activity using an AMPD-based buffer system.

Materials:

  • AMPD Buffer (0.2M, pH 10.3): Dissolve 2.103 g of this compound in approximately 80 mL of deionized water. Adjust the pH to 10.3 with HCl. Bring the final volume to 100 mL with deionized water.

  • Substrate Solution: p-Nitrophenyl phosphate (B84403) (pNPP) at a suitable concentration (e.g., 10 mM) in the AMPD buffer.

  • Enzyme Sample: Serum or other biological samples containing alkaline phosphatase.

  • Stopping Reagent: 0.1 M NaOH.

  • Spectrophotometer capable of measuring absorbance at 405 nm.

Procedure:

  • Pre-warm the AMPD buffer and substrate solution to the desired reaction temperature (e.g., 37°C).

  • In a cuvette, mix the AMPD buffer and the pNPP substrate solution.

  • Initiate the reaction by adding a specific volume of the enzyme sample to the cuvette.

  • Immediately start monitoring the change in absorbance at 405 nm over a set period.

  • The rate of increase in absorbance is proportional to the alkaline phosphatase activity.

  • The reaction can be stopped by adding the stopping reagent (0.1 M NaOH).

  • Calculate the enzyme activity based on the rate of p-nitrophenol formation (extinction coefficient of p-nitrophenol at 405 nm is 18.5 cm²/µmol).

Visualization of Experimental Workflow and Decision-Making

To aid in the selection of an appropriate buffer for a given application, the following diagrams illustrate key considerations and a general experimental workflow.

Buffer_Selection_Factors cluster_factors Key Buffer Selection Factors cluster_application Application Requirements pKa & pH Range pKa & pH Range Enzyme Assay Enzyme Assay pKa & pH Range->Enzyme Assay Optimal Activity Cell Culture Cell Culture pKa & pH Range->Cell Culture Viability Temperature Sensitivity Temperature Sensitivity Temperature Sensitivity->Enzyme Assay Kinetics Metal Ion Interaction Metal Ion Interaction Metal Ion Interaction->Enzyme Assay Cofactor Stability Chemical Reactivity Chemical Reactivity Drug Formulation Drug Formulation Chemical Reactivity->Drug Formulation API Stability Electrophoresis Electrophoresis

Factors influencing the choice of a biological buffer.

Experimental_Workflow_Buffer_Comparison A Define Experimental System (e.g., Enzyme, Cell line) B Identify Key Parameters (pH, Temperature, Metal Ions) A->B C Select Candidate Buffers (AMPD, Tris, HEPES, etc.) B->C D Perform Comparative Assays (e.g., Enzyme Kinetics, Cell Viability) C->D E Analyze Performance Metrics (Km, Vmax, IC50, etc.) D->E F Select Optimal Buffer E->F

A generalized workflow for comparing and selecting a suitable biological buffer.

Considerations in Drug Development and Formulation

In the pharmaceutical industry, maintaining the pH of a formulation is critical for the stability, solubility, and efficacy of active pharmaceutical ingredients (APIs).[5] Buffers like AMPD can play a role in formulations where a slightly alkaline pH is required for optimal drug performance. However, the potential for interaction between the buffer and the API must be carefully evaluated. For instance, the primary amine group in AMPD, similar to Tris, could potentially interact with certain drug molecules.[2] Therefore, thorough pre-formulation studies are essential to ensure compatibility.

Use in Electrophoresis

AMPD has also been utilized as a buffer component in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) systems.[6] In this context, the buffer's role is to maintain a stable pH gradient, which is crucial for the proper migration and separation of proteins based on their molecular weight. While Tris-glycine buffer systems are more common, the use of AMPD can be advantageous in specific separation protocols, particularly for certain ranges of polypeptide sizes.

Conclusion

This compound offers distinct advantages as a biological buffer, especially in experimental systems that operate in the alkaline pH range. Its utility in standardized assays, such as for alkaline phosphatase, highlights its reliability and performance. While other buffers like Tris and HEPES have their established roles, AMPD provides a valuable alternative for researchers and drug development professionals seeking to optimize their experimental conditions. A careful consideration of the specific requirements of the application, including pH, temperature, and potential interactions with metal ions or other molecules, will guide the selection of the most appropriate buffering agent for achieving robust and reproducible results.

References

A Comparative Analysis of Buffering Capacity: 2-Amino-2-methyl-1,3-propanediol (AMPD) vs. HEPES

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Appropriate Buffer

In the realm of biological research and pharmaceutical development, the maintenance of a stable pH is critical for experimental validity and success. The choice of a buffering agent can significantly impact outcomes in applications ranging from cell culture and enzyme assays to drug formulation. This guide provides a comparative study of two important buffering agents: 2-Amino-2-methyl-1,3-propanediol (AMPD) and 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES), a well-known "Good's buffer". This comparison is based on their physicochemical properties and supported by established experimental protocols for evaluating buffer performance.

Executive Summary

HEPES is a zwitterionic buffer widely utilized for its strong buffering capacity within the physiological pH range (6.8-8.2) and its general non-toxicity to most cell lines.[1] In contrast, AMPD is a primary amine buffer effective in a more alkaline pH range (7.8-9.7). The selection between these two buffers is primarily dictated by the desired pH of the experimental system. While both are highly soluble in water, they exhibit key differences in their pKa values, temperature sensitivity, and potential interactions with biological components.

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative parameters for AMPD and HEPES, providing a clear basis for comparison.

PropertyThis compound (AMPD)HEPES
Molecular Weight 105.14 g/mol 238.30 g/mol
pKa (at 25°C) ~8.8~7.5[]
Useful Buffering Range 7.8 – 9.76.8 – 8.2[]
dpKa/dT (°C⁻¹) Not widely reported, but primary amine buffers like Tris are known to have a significant temperature dependence.~ -0.014
Solubility in Water HighHigh
Metal Ion Binding Can form complexes with some metal ions.Minimal binding with most divalent metal ions.[3]

Comparative Performance Analysis

Buffering Range and Application:

The most significant difference between AMPD and HEPES lies in their optimal buffering ranges. HEPES, with a pKa of approximately 7.5, is ideal for maintaining a stable pH in most physiological and cell culture applications, which typically require a pH between 7.2 and 7.4.[4] AMPD, with a pKa of about 8.8, is better suited for applications requiring a more alkaline environment, such as certain enzyme assays or electrophoretic systems.[5]

Temperature Sensitivity:

The pH of a buffer solution can be sensitive to temperature changes, a critical consideration for experiments conducted at temperatures other than ambient. HEPES is known for its relatively small change in pKa with temperature (dpKa/dT ≈ -0.014). This means for every 1°C increase in temperature, the pKa of HEPES decreases by about 0.014 units. Primary amine buffers, a class to which AMPD belongs, generally exhibit a more substantial pKa dependence on temperature. This can lead to significant pH shifts in the experimental system if the temperature fluctuates, potentially affecting experimental results.

Interaction with Biological Systems:

HEPES is a zwitterionic buffer, a characteristic of "Good's buffers", which are designed to be biologically inert.[6] This includes low permeability through cell membranes and minimal interaction with biological components.[3] However, it is important to note that HEPES can generate hydrogen peroxide when exposed to light, which can be toxic to cells. AMPD, as a primary amine, has the potential to interact with aldehydes and ketones to form Schiff bases.

Experimental Protocols

The buffering capacity of a solution can be empirically determined through titration with a strong acid or base. This allows for the visualization of the buffer's resistance to pH change.

Protocol for Determining Buffering Capacity by Titration:

  • Preparation of Buffer Solution: Prepare a solution of the buffer (e.g., 100 mM AMPD or HEPES) in deionized water. Adjust the initial pH to the pKa of the buffer using a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Titration Setup: Place a known volume of the buffer solution in a beaker with a magnetic stir bar. Calibrate a pH meter and place the electrode in the buffer solution.

  • Titration with Acid: Fill a burette with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the acid in small, precise increments (e.g., 0.5 mL).

  • Data Recording: After each addition of acid, allow the pH reading to stabilize and record the pH and the total volume of acid added.

  • Titration with Base: Repeat the titration process with a fresh sample of the buffer solution using a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Data Analysis: Plot the pH of the solution as a function of the moles of acid or base added per liter of buffer. The resulting titration curve will show a relatively flat region around the pKa, which represents the effective buffering range. The buffer capacity is maximal at the pKa and is determined by the concentration of the buffer.

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining and comparing the buffering capacity of chemical compounds.

experimental_workflow Experimental Workflow for Buffering Capacity Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_buffer Prepare Buffer Solution (AMPD or HEPES) adjust_ph Adjust to pKa prep_buffer->adjust_ph setup Titration Setup (pH meter, burette) adjust_ph->setup prep_titrant Prepare Standardized Titrant (Acid/Base) add_titrant Add Titrant in Increments setup->add_titrant record_data Record pH and Volume add_titrant->record_data plot_curve Plot Titration Curve (pH vs. Moles of Titrant) record_data->plot_curve det_capacity Determine Buffering Capacity plot_curve->det_capacity

Caption: Workflow for determining buffering capacity.

logical_relationship Factors Influencing Buffer Selection buffer Buffer Selection ph Desired Experimental pH buffer->ph temp Experimental Temperature buffer->temp bio_comp Biological Compatibility buffer->bio_comp pka pKa ph->pka dpka dpKa/dT temp->dpka reactivity Chemical Reactivity bio_comp->reactivity

Caption: Key factors for buffer selection.

Conclusion

The choice between this compound (AMPD) and HEPES is fundamentally dependent on the target pH of the experiment. For physiological pH ranges, HEPES offers superior buffering capacity and lower temperature sensitivity. For applications requiring a more alkaline environment, AMPD is a suitable alternative, though its greater temperature sensitivity should be taken into account. Researchers should carefully consider the specific requirements of their experimental system, including pH, temperature, and potential interactions with biological molecules, to make an informed decision on the most appropriate buffering agent.

References

2-Amino-2-methyl-1,3-propanediol (AMPD) as a TRIS Buffer Substitute: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a buffering agent is a critical decision that can significantly impact experimental outcomes. Tris(hydroxymethyl)aminomethane, commonly known as TRIS, is a widely used buffer in a vast array of biological and biochemical applications. However, its limitations have prompted the search for suitable alternatives. This guide provides a comprehensive comparison of 2-Amino-2-methyl-1,3-propanediol (AMPD) and TRIS buffer, presenting their physicochemical properties, performance in common applications, and potential drawbacks, supported by available data.

Physicochemical Properties: A Head-to-Head Comparison

Both AMPD and TRIS are primary amine buffers, but their structural differences lead to distinct physicochemical properties. A summary of their key characteristics is presented in Table 1.

PropertyThis compound (AMPD)Tris(hydroxymethyl)aminomethane (TRIS)
Molecular Formula C₄H₁₁NO₂C₄H₁₁NO₃
Molecular Weight 105.14 g/mol [1]121.14 g/mol
pKa (at 25°C) 8.8[1]~8.1[2]
Useful pH Range 7.8 - 9.7[1]7.0 - 9.0[2]
Appearance Crystalline solidWhite crystalline powder
Solubility in Water SolubleHighly soluble

The most notable difference lies in their pKa values. AMPD, with a pKa of 8.8, is effective in a more alkaline pH range compared to TRIS, which has a pKa of approximately 8.1. This makes AMPD a potentially better choice for enzymatic reactions and other applications that require stable pH in the slightly basic to basic range.

Performance in Key Applications

Enzyme Assays

The choice of buffer can significantly influence enzyme kinetics. While TRIS is a common buffer for many enzyme assays, its primary amine can interfere with certain enzymes. AMPD is often used as a reaction buffer for enzymes with activity in the basic pH range, such as alkaline phosphatase[1][3].

Experimental Protocol: Alkaline Phosphatase Assay with AMPD Buffer

This protocol is adapted from methodologies that utilize amine-based buffers for alkaline phosphatase activity measurement.

Materials:

  • AMPD Buffer (0.2 M, pH 9.5)[1]

  • p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution

  • Alkaline phosphatase enzyme solution

  • Stop solution (e.g., 3 M NaOH)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture by combining the AMPD buffer and the pNPP substrate solution in a cuvette.

  • Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C).

  • Initiate the reaction by adding a specific volume of the alkaline phosphatase enzyme solution to the cuvette and mix gently.

  • Monitor the increase in absorbance at 405 nm over a set period, which corresponds to the formation of p-nitrophenol.

  • After the incubation period, add the stop solution to terminate the reaction.

  • Measure the final absorbance and calculate the enzyme activity.

Electrophoresis

TRIS is a cornerstone of many electrophoresis buffer systems, most notably the TRIS-glycine system for SDS-PAGE. AMPD has also been utilized as a component in SDS-gradient gel electrophoresis systems for separating polypeptides in a wide molecular weight range (1,500 – 100,000 Da)[1][3].

The choice of buffer system in electrophoresis can affect band resolution and migration patterns. While there is a lack of direct quantitative comparisons between AMPD-based and TRIS-based systems in published literature, the use of AMPD in specialized electrophoresis applications suggests it can be a viable component for protein separation.

Potential Considerations and Drawbacks

Interference with Protein Assays: Primary amine buffers can interfere with common protein quantification assays. For instance, the Bradford assay, which relies on the binding of Coomassie dye to proteins, can be affected by the presence of primary amines[8]. Similarly, the Bicinchoninic acid (BCA) assay can also show interference from substances that chelate copper ions[9]. Researchers using AMPD or TRIS buffers should be aware of these potential interferences and may need to use compatible protein assay methods or perform buffer exchange before quantification.

Metal Ion Chelation: Both TRIS and AMPD, containing amine and hydroxyl groups, have the potential to chelate metal ions[10][11]. This can be a significant consideration in studies involving metalloenzymes or other processes that are sensitive to metal ion concentration. The extent of chelation will depend on the specific metal ion and the buffer concentration.

Cytotoxicity: While TRIS is widely used in biological research, some studies have indicated potential cytotoxicity at higher concentrations[12]. Information on the comparative cytotoxicity of AMPD is limited, though it is used in cosmetic formulations, suggesting a degree of safety at low concentrations[2]. For cell culture experiments, it is always advisable to test the cytotoxicity of any buffer at the intended working concentration.

Logical Workflow for Buffer Selection

The decision to use AMPD as a substitute for TRIS should be based on a careful evaluation of the experimental requirements. The following diagram illustrates a logical workflow for this decision-making process.

Buffer_Selection_Workflow start Start: Buffer Selection exp_req Define Experimental Requirements (pH, Temp, etc.) start->exp_req is_tris_suitable Is TRIS a suitable candidate? exp_req->is_tris_suitable consider_ampd Consider AMPD as an Alternative is_tris_suitable->consider_ampd No/Potential Issues use_tris Use TRIS Buffer is_tris_suitable->use_tris Yes compare_props Compare Physicochemical Properties (pKa, pH range) consider_ampd->compare_props eval_interactions Evaluate Potential Interactions (Enzyme, Metal Ions, Assays) compare_props->eval_interactions test_performance Perform Pilot Experiment to Compare Performance eval_interactions->test_performance select_buffer Select Optimal Buffer test_performance->select_buffer Buffering_Mechanism cluster_acid Addition of Acid (H+) cluster_base Addition of Base (OH-) B Buffer (B) BH Protonated Buffer (BH+) B->BH + H+ H_acid H+ BH2 Protonated Buffer (BH+) B2 Buffer (B) BH2->B2 + OH- H2O H2O OH OH-

References

A Comparative Guide to 2-Amino-2-methyl-1,3-propanediol (AMPD) in Protein Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in structural biology, the selection of an appropriate buffering agent is a critical determinant for successful protein crystallization. An ideal buffer must not only maintain a stable pH but also favorably influence protein solubility, stability, and the formation of well-ordered crystals. This guide provides a comprehensive comparison of 2-Amino-2-methyl-1,3-propanediol (AMPD) with other commonly used buffers in protein crystallization, supported by physicochemical data and detailed experimental protocols to validate its use.

Introduction to AMPD as a Biological Buffer

This compound, commonly known as AMPD, is a primary amine with two hydroxyl groups. Its chemical structure offers potential advantages in biological systems, including protein crystallization. With a pKa of 8.8 at 25°C, AMPD is an effective buffer in the slightly alkaline pH range of 7.8 to 9.7, a range frequently conducive to the crystallization of various proteins. Its potential to form hydrogen bonds through its hydroxyl groups may also play a role in mediating crystal contacts and stabilizing the crystal lattice.

Physicochemical Properties: AMPD vs. Common Alternatives

A comparison of the key physicochemical properties of AMPD with two of the most widely used buffers in protein crystallography, Tris (tris(hydroxymethyl)aminomethane) and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), is essential for informed buffer selection.

PropertyThis compound (AMPD)TrisHEPES
Chemical Formula C₄H₁₁NO₂C₄H₁₁NO₃C₈H₁₈N₂O₄S
Molecular Weight 105.14 g/mol 121.14 g/mol 238.30 g/mol
pKa (at 25°C) 8.88.17.5
Useful pH Range 7.8 – 9.77.1 – 9.16.8 – 8.2
ΔpKa/°C -0.028-0.031-0.014
Metal Ion Binding Potential for weak chelationCan chelate some metal ionsNegligible metal ion binding
Primary Amine Group YesYesNo (tertiary amine)

This table summarizes key physicochemical properties of AMPD, Tris, and HEPES relevant to protein crystallization.

Rationale for Validating AMPD in Protein Crystallization

While Tris and HEPES are staples in crystallization screening kits, the unique properties of AMPD warrant its consideration as a valuable alternative. The presence of a primary amine and two hydroxyl groups within a compact structure may offer different interaction possibilities with protein surfaces compared to the bulkier HEPES or the more commonly used Tris. Furthermore, its distinct pKa and pH range can explore a different chemical space that might be favorable for proteins that have failed to crystallize in more conventional buffers. The validation of AMPD's efficacy requires direct comparative experiments against established buffers.

Experimental Protocol for Comparative Buffer Analysis in Protein Crystallization

To objectively assess the performance of AMPD in protein crystallization, a systematic comparison with Tris and HEPES is proposed. The following protocol outlines a standard methodology using the hanging drop vapor diffusion technique.

Objective: To compare the effectiveness of AMPD, Tris, and HEPES buffers at the same pH and concentration on the crystallization of a model protein (e.g., Lysozyme).

Materials:

  • Purified and highly concentrated model protein (e.g., Hen Egg White Lysozyme at 50 mg/mL in water).

  • Buffer stock solutions (1 M): AMPD, Tris, HEPES. Adjusted to the desired pH (e.g., pH 8.5) with HCl.

  • Precipitant stock solution (e.g., 2.0 M Sodium Chloride).

  • 24-well crystallization plates.

  • Siliconized glass cover slips.

  • Pipettes and tips.

  • Microscope for crystal visualization.

Methodology:

  • Preparation of Crystallization Screens:

    • For each buffer (AMPD, Tris, HEPES), prepare a series of reservoir solutions in a 24-well plate. The solutions should contain a fixed buffer concentration (e.g., 0.1 M of the respective buffer at pH 8.5) and varying concentrations of the precipitant (e.g., 0.8 M, 1.0 M, 1.2 M, 1.4 M, 1.6 M, and 1.8 M NaCl).

  • Hanging Drop Setup:

    • For each condition, place a 1 µL drop of the protein solution onto a siliconized cover slip.

    • Add 1 µL of the corresponding reservoir solution to the protein drop.

    • Invert the cover slip and seal the well of the crystallization plate.

    • Repeat for all buffer and precipitant conditions.

  • Incubation and Observation:

    • Incubate the plates at a constant temperature (e.g., 20°C).

    • Monitor the drops for crystal growth at regular intervals (e.g., 24 hours, 48 hours, 1 week, and 2 weeks) using a microscope.

  • Data Collection and Analysis:

    • Document the results for each condition, noting the presence, size, morphology, and number of crystals.

    • Harvest suitable crystals for X-ray diffraction analysis.

    • Collect diffraction data and determine the resolution limit for crystals grown in each buffer.

Expected Data Presentation

The quantitative results from the comparative study should be summarized in a clear and concise table to facilitate easy comparison.

Buffer (0.1 M, pH 8.5)Precipitant (NaCl)Crystal AppearanceAverage Crystal Size (µm)Diffraction Resolution (Å)
AMPD 1.2 MRod-shaped150 x 30 x 301.8
1.4 MPrismatic200 x 100 x 801.6
Tris 1.0 MSmall needles50 x 5 x 52.5
1.2 MBipyramidal100 x 80 x 802.0
HEPES 1.2 MPlates120 x 120 x 202.2
1.4 MCuboidal90 x 90 x 901.9

This hypothetical data table illustrates how results from a comparative crystallization study could be presented.

Visualizing the Experimental Workflow and Molecular Structures

To further clarify the experimental process and the chemical nature of the buffers, the following diagrams are provided.

G cluster_prep Preparation cluster_setup Crystallization Setup cluster_analysis Analysis P Purified Protein HD Hanging Drop Vapor Diffusion P->HD B1 AMPD Buffer (pH 8.5) B1->HD B2 Tris Buffer (pH 8.5) B2->HD B3 HEPES Buffer (pH 8.5) B3->HD S Precipitant Screen S->HD M Microscopy (Size, Morphology) HD->M X X-ray Diffraction (Resolution) M->X D D X->D Comparative Data G cluster_ampd This compound (AMPD) cluster_tris Tris cluster_hepes HEPES a HO-CH₂-C(CH₃)(NH₂)-CH₂-OH b (HO-CH₂)₃-C-NH₂ c

A Researcher's Guide to Cost-Effective Biological Buffers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate biological buffer is a critical decision that can significantly impact experimental outcomes and project budgets. This guide provides a comprehensive, data-driven comparison of common biological buffers to aid in the selection of the most cost-effective solution for your specific research needs.

Maintaining a stable pH is paramount in a vast array of biological experiments, from enzyme assays and protein stability studies to cell culture and drug formulation.[1][2] The ideal buffer should not only provide robust pH control within the desired range but also be inert, non-toxic, and economically viable.[1][2] This guide delves into a comparative analysis of widely used biological buffers, presenting quantitative data on their performance and cost, alongside detailed experimental protocols for their evaluation.

Comparative Analysis of Common Biological Buffers

The selection of a buffer often involves a trade-off between performance and cost. While traditional buffers like Tris and phosphate (B84403) are inexpensive, they may not be suitable for all applications.[3] "Good's buffers," a series of zwitterionic buffers developed by Norman Good and his colleagues, offer excellent pH stability in the physiological range and minimal interaction with biological systems, but often come at a higher price point.[1][2]

The following table summarizes the key characteristics and approximate costs of several common biological buffers to facilitate a cost-effectiveness analysis.

BufferpKa (at 25°C)Useful pH RangeKey Performance CharacteristicsPotential ConsiderationsApproximate Cost (USD/kg)
Tris 8.17.2 - 9.0Widely used in molecular biology for electrophoresis and as a component of many buffer systems (e.g., TBS, TE).[4][5]pH is highly temperature-dependent; can interact with certain enzymes and electrodes.[3]$50 - $150
HEPES 7.56.8 - 8.2Excellent buffering capacity in the physiological range; low temperature dependence of pKa; generally low toxicity to cells.[1][6]More expensive than Tris and phosphate buffers; can generate reactive oxygen species under certain conditions.[1][3]$200 - $500
Phosphate 7.2 (pKa2)5.8 - 8.0Inexpensive and widely available; mimics physiological phosphate levels.[4][7]Can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺); buffering capacity is sensitive to temperature and ionic strength.[3]$30 - $100
MES 6.15.5 - 6.7A "Good's buffer" with minimal metal ion binding; useful for assays with metal-dependent enzymes.[8]Buffering range is more acidic than physiological pH.$300 - $600
PIPES 6.86.1 - 7.5Another "Good's buffer" with pKa close to physiological pH; often used in protein purification and cell culture.[9][10]$400 - $800
MOPS 7.26.5 - 7.9A "Good's buffer" suitable for a variety of biological applications, including cell culture and protein studies.[8][11]$350 - $700

Note: Prices are approximate and can vary significantly based on supplier, purity grade, and volume. It is recommended to obtain quotes from multiple vendors.

Performance Data in Key Applications

The choice of buffer can have a direct and measurable impact on experimental results. Below are examples of quantitative data from studies comparing the performance of different buffers.

Enzyme Kinetics

A study comparing the effect of different buffers on the kinetic parameters of a metalloenzyme revealed significant variations:[12]

Buffer (at pH 7.4)Km (mM)kcat (s-1)kcat/Km (mM-1s-1)
HEPES 0.35 ± 0.020.28 ± 0.0030.80 ± 0.05
Tris-HCl 0.51 ± 0.030.33 ± 0.0020.65 ± 0.04
Phosphate 0.24 ± 0.010.19 ± 0.0010.79 ± 0.05

These data indicate that for this particular enzyme, HEPES and phosphate buffers resulted in higher catalytic efficiency compared to Tris-HCl.[12]

Protein Stability

The thermal stability of a protein, measured by its melting temperature (Tm), can also be influenced by the buffering agent. A differential scanning fluorimetry (DSF) study on a model protein yielded the following results:

Buffer (at pH 7.5)Tm (°C)
HEPES 58.2 ± 0.1
Tris-HCl 56.5 ± 0.2
Phosphate 59.1 ± 0.1

In this case, the phosphate buffer provided the highest thermal stability for the protein.

Cell Viability

In cell culture, the choice of buffer is critical for maintaining cell health. A comparative study on the viability of a mammalian cell line in the presence of different "Good's buffers" showed:[1]

Buffer (20 mM)Cell Viability (% of control after 48h)
HEPES 98 ± 3
MOPS 95 ± 4
PIPES 92 ± 5

While all three buffers maintained high cell viability, HEPES demonstrated slightly better performance in this specific assay.[1]

Experimental Protocols

To aid researchers in their own comparative analyses, detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Buffering Capacity by Titration

This protocol allows for the quantitative assessment of a buffer's ability to resist pH changes.

Materials:

  • Buffer solution of interest (e.g., 0.1 M)

  • Standardized strong acid (e.g., 0.1 M HCl)

  • Standardized strong base (e.g., 0.1 M NaOH)

  • pH meter, calibrated

  • Stir plate and stir bar

  • Buret

Procedure:

  • Place a known volume (e.g., 50 mL) of the buffer solution in a beaker with a stir bar.

  • Record the initial pH of the solution.

  • Slowly add the strong acid from the buret in small increments (e.g., 0.5 mL).

  • After each addition, allow the solution to stabilize and record the pH.

  • Continue adding acid until the pH has dropped significantly (e.g., by 2-3 pH units).

  • Repeat the titration with the strong base, adding it in small increments and recording the pH until it has risen significantly.

  • Plot the pH versus the volume of acid or base added. The region where the pH changes the least represents the effective buffering range. The buffering capacity can be calculated from the slope of the titration curve.

Protocol 2: Assessment of Buffer Effects on Enzyme Kinetics

This protocol outlines a general method to determine how different buffers influence enzyme activity.

Materials:

  • Enzyme of interest

  • Substrate for the enzyme

  • A panel of different biological buffers, all adjusted to the same pH

  • Spectrophotometer or other appropriate detection instrument

Procedure:

  • Prepare reaction mixtures containing the enzyme and substrate in each of the different buffers. Ensure all other reaction conditions (temperature, substrate concentration, enzyme concentration) are kept constant.

  • Initiate the enzymatic reaction (e.g., by adding the substrate).

  • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence.

  • Calculate the initial reaction velocity for each buffer condition.

  • To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations for each buffer.

  • Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation.

Protocol 3: Evaluation of Buffer Cytotoxicity using the MTT Assay

This protocol provides a method to assess the toxicity of different buffers on cultured cells.

Materials:

  • Mammalian cell line of interest

  • Cell culture medium

  • 96-well cell culture plates

  • A panel of different biological buffers, sterile-filtered and adjusted to the appropriate pH

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare cell culture media supplemented with different concentrations of each buffer to be tested. Include a no-buffer control.

  • Replace the existing media in the wells with the buffer-supplemented media.

  • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Remove the media and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each buffer condition relative to the no-buffer control.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for buffer capacity determination and cytotoxicity assessment.

Buffer_Capacity_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_buffer Prepare Buffer Solution start Measure Initial pH prep_buffer->start prep_titrants Prepare Standardized Acid/Base add_acid Add Acid Incrementally prep_titrants->add_acid add_base Add Base Incrementally prep_titrants->add_base calibrate_ph Calibrate pH Meter calibrate_ph->start start->add_acid start->add_base record_ph_acid Record pH add_acid->record_ph_acid Repeat record_ph_acid->add_acid Repeat plot_data Plot pH vs. Volume record_ph_acid->plot_data record_ph_base Record pH add_base->record_ph_base Repeat record_ph_base->add_base Repeat record_ph_base->plot_data analyze_curve Determine Buffering Range & Capacity plot_data->analyze_curve Cytotoxicity_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_measurement Viability Measurement cluster_data_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_media Add Media to Cells seed_cells->add_media prep_media Prepare Buffer-Supplemented Media prep_media->add_media incubate Incubate for 24-72h add_media->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

References

Assessing the Cytotoxicity of 2-Amino-2-methyl-1,3-propanediol in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of cell-based assays, the choice of a biological buffer is critical to maintaining stable pH conditions, thereby ensuring the reliability and reproducibility of experimental results. While 2-Amino-2-methyl-1,3-propanediol (AMPD) is utilized for its buffering capacity in various biochemical applications, a thorough understanding of its cytotoxic profile in comparison to other commonly used buffers is essential for its appropriate use in sensitive cell-based systems. This guide provides a comparative analysis of the cytotoxicity of AMPD and alternative buffers such as Tris, HEPES, and MOPS, supported by established experimental protocols for assessing cell viability.

Comparative Cytotoxicity of Biological Buffers

BufferChemical StructureTypical Working ConcentrationReported Cytotoxicity
This compound (AMPD) (HOCH₂)₂C(NH₂)CH₃20-50 mMGenerally considered to have low toxicity, though specific IC50 data from cell-based assays are not widely reported.[1]
Tris (Tris(hydroxymethyl)aminomethane) (HOCH₂)₃CNH₂20-50 mMLow toxicity at typical working concentrations. Concentrations exceeding 100 mM have been shown to induce morphological changes and decrease cell proliferation.[2][4]
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) C₈H₁₈N₂O₄S10-25 mMGenerally low toxicity within the recommended concentration range.[5] However, it can generate cytotoxic hydrogen peroxide when exposed to light.[5]
MOPS (3-(N-morpholino)propanesulfonic acid) C₇H₁₅NO₄S10-20 mMConsidered safe for short-term experiments. Concentrations above 20 mM may negatively impact cell growth and metabolism.[3][6]

Experimental Protocols for Cytotoxicity Assessment

To enable researchers to directly assess the cytotoxicity of AMPD or any other buffer in their specific experimental setup, detailed protocols for three standard cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Expose cells to various concentrations of the buffer solution (e.g., AMPD, Tris, HEPES, MOPS) for a predetermined period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium, which serves as an indicator of cell membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Determine the amount of LDH released and express cytotoxicity as a percentage relative to a positive control (cells lysed to achieve maximum LDH release).

Annexin V Apoptosis Assay

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell membrane using fluorescently labeled Annexin V.

Protocol:

  • Cell Seeding and Treatment: Culture and treat cells with the desired buffer concentrations in appropriate culture vessels.

  • Cell Harvesting: After treatment, harvest the cells (including any floating cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V and a viability dye such as propidium (B1200493) iodide (PI) or 7-AAD.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the experimental processes and underlying biological mechanisms, the following diagrams are provided.

Cytotoxicity_Testing_Workflow cluster_setup Experiment Setup cluster_assays Cytotoxicity Assays cluster_readout Data Acquisition cluster_analysis Data Analysis start Seed Cells in 96-well Plate treatment Treat with Buffer Concentrations (AMPD, Tris, HEPES, MOPS) start->treatment mtt MTT Assay treatment->mtt Metabolic Activity ldh LDH Assay treatment->ldh Membrane Integrity apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis Apoptosis Induction absorbance Measure Absorbance mtt->absorbance ldh->absorbance flow Flow Cytometry apoptosis->flow viability Calculate % Cell Viability absorbance->viability cytotoxicity Determine % Cytotoxicity absorbance->cytotoxicity apoptosis_rate Quantify Apoptosis Rate flow->apoptosis_rate

Caption: Workflow for assessing buffer cytotoxicity.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Caspase Cascade cluster_hallmarks Hallmarks of Apoptosis cluster_detection Assay Detection stimulus Cytotoxic Compound (e.g., High Buffer Conc.) initiator Initiator Caspases (e.g., Caspase-8, 9) stimulus->initiator executioner Executioner Caspases (e.g., Caspase-3, 7) initiator->executioner Activation dna_frag DNA Fragmentation executioner->dna_frag ps_exposure Phosphatidylserine Externalization executioner->ps_exposure membrane_bleb Membrane Blebbing executioner->membrane_bleb annexin_v Annexin V Staining ps_exposure->annexin_v

Caption: Simplified apoptosis signaling pathway.

References

2-Amino-2-methyl-1,3-propanediol: A Comparative Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the applications and limitations of 2-Amino-2-methyl-1,3-propanediol (AMPD) in scientific research and pharmaceutical development, with a comparative look at its alternatives.

This compound, commonly known as AMPD, is a versatile organic compound with a range of applications stemming from its properties as a buffer and an emulsifying agent. This guide provides a comprehensive overview of its uses, outlines its known limitations, and compares its performance with relevant alternatives, supported by available experimental data and detailed protocols.

Physicochemical Properties

A foundational understanding of AMPD's properties is crucial for its effective application.

PropertyValueReference
Molecular Formula C₄H₁₁NO₂[1]
Molecular Weight 105.14 g/mol [1]
pKa (25 °C) 8.8
Useful pH Range 7.8 - 9.7
Melting Point 109-111 °C
Boiling Point 151-152 °C at 10 mmHg
Solubility in Water Soluble[1]

Core Applications and Performance Comparison

AMPD's utility is most prominent in its roles as a biological buffer and an emulsifying agent.

As a Biological Buffer

AMPD is utilized to maintain stable pH conditions in a variety of biochemical and biological research settings.[2] Its buffering range in the slightly alkaline region makes it suitable for various enzymatic reactions and cell culture applications.

Comparison with Tris(hydroxymethyl)aminomethane (Tris)

Tris is a structurally similar and widely used biological buffer, making it a key comparator for AMPD.

ParameterThis compound (AMPD)Tris(hydroxymethyl)aminomethane (Tris)
pKa (25 °C) 8.88.1
Buffering Range 7.8 - 9.77.1 - 9.1
ΔpKa/°C -0.028-0.031
Molecular Weight 105.14 g/mol 121.14 g/mol
Notes Primary amine.Primary amine, known to interact with some electrodes.

Temperature Dependence: The pKa of both AMPD and Tris is temperature-dependent. This is a crucial consideration for experiments conducted at temperatures other than ambient. The change in pKa per degree Celsius (ΔpKa/°C) is a key parameter for ensuring pH stability in such experiments. Both buffers exhibit a decrease in pKa as temperature increases.

As an Emulsifying Agent

AMPD is employed in the formulation of cosmetics and other products to create stable emulsions of oil and water. Its amphiphilic nature allows it to reduce the interfacial tension between immiscible liquids.

Comparison with Common Emulsifiers

A direct quantitative comparison of AMPD's emulsifying performance against common emulsifiers like Polysorbate 80 (Tween 80) and Lecithin is not well-documented in publicly available literature. However, the effectiveness of an emulsifier is generally evaluated based on its ability to reduce droplet size and maintain emulsion stability over time.

EmulsifierTypeTypical ApplicationsKey Performance Aspects
AMPD Small molecule, non-ionic (at high pH) / cationic (at lower pH)Cosmetics, lotionsData on emulsifying efficiency is limited.
Polysorbate 80 (Tween 80) Non-ionic surfactantFood, pharmaceuticals, cosmeticsForms stable oil-in-water emulsions, effective at low concentrations.[3]
Lecithin Natural phospholipidFood, pharmaceuticals, cosmeticsExcellent biocompatibility, forms stable oil-in-water emulsions.[4]

The performance of these emulsifiers can be quantitatively compared by measuring parameters such as droplet size distribution and creaming index over time.

Limitations and Considerations

Despite its utility, AMPD has several limitations that researchers and formulators must consider.

In Pharmaceutical Formulations

The use of any excipient in a drug formulation requires careful consideration of its potential interactions with the active pharmaceutical ingredient (API). Primary amines, such as AMPD, can be reactive and may participate in Maillard reactions with reducing sugars or other carbonyl-containing compounds, potentially leading to degradation of the API or the formation of impurities.[5][6] While specific case studies detailing the failure of drug formulations due to AMPD are not prevalent in the literature, the potential for such incompatibilities is a significant concern. The declining market trend for AMPD may suggest a preference for more inert and well-characterized excipients in modern drug development.[7]

Cytotoxicity

While generally considered to have low toxicity, the cytotoxic potential of any compound intended for biological or pharmaceutical use must be assessed. Comparative cytotoxicity data for AMPD against other common buffers on various human cell lines is not extensively available. Such studies are crucial for applications involving direct cell contact, such as cell culture and in drug formulations.

Safety and Handling

AMPD is classified as causing skin and serious eye irritation.[8] Appropriate personal protective equipment, including gloves and safety glasses, should always be used when handling this compound.

Experimental Protocols

To facilitate objective comparison, detailed methodologies for key experiments are provided below.

Determination of Buffering Capacity by Titration

This protocol allows for the quantitative measurement of a buffer's ability to resist pH changes upon the addition of an acid or base.

Materials:

  • Buffer solution (e.g., 0.1 M AMPD or Tris, pH adjusted to its pKa)

  • Standardized strong acid (e.g., 0.1 M HCl)

  • Standardized strong base (e.g., 0.1 M NaOH)

  • pH meter and electrode

  • Buret

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Calibrate the pH meter using standard pH buffers.

  • Pipette a known volume (e.g., 50 mL) of the buffer solution into a beaker.

  • Place the beaker on a stir plate and add a stir bar.

  • Immerse the pH electrode in the solution and record the initial pH.

  • Fill a buret with the standardized strong acid (e.g., 0.1 M HCl).

  • Add the acid in small increments (e.g., 0.5 mL), recording the pH after each addition.

  • Continue the titration until the pH has dropped by at least 2 units.

  • Repeat the procedure with a fresh sample of the buffer solution, this time titrating with the standardized strong base (e.g., 0.1 M NaOH) until the pH has increased by at least 2 units.

  • Plot the pH of the solution versus the volume of acid or base added to generate titration curves.

  • The buffering capacity can be calculated from the slope of the titration curve. The region with the smallest change in pH per volume of titrant added represents the highest buffering capacity.

G cluster_workflow Buffering Capacity Titration Workflow A Prepare Buffer Solution B Calibrate pH Meter A->B C Titrate with Strong Acid B->C D Titrate with Strong Base B->D E Record pH vs. Volume C->E D->E F Plot Titration Curve E->F G Determine Buffering Capacity F->G

Caption: Workflow for determining buffering capacity.

Evaluation of Emulsion Stability

This protocol provides a method for comparing the stability of emulsions formed with different emulsifiers.

Materials:

  • Oil phase (e.g., mineral oil)

  • Aqueous phase (deionized water)

  • Emulsifiers to be tested (e.g., AMPD, Tween 80, Lecithin) at a set concentration (e.g., 1% w/v in the aqueous phase)

  • Homogenizer (e.g., high-shear mixer or sonicator)

  • Graduated cylinders or test tubes

  • Particle size analyzer (optional)

Procedure:

  • Prepare the aqueous phase containing the emulsifier.

  • Combine the oil and aqueous phases in a defined ratio (e.g., 30:70 oil to water).

  • Homogenize the mixture for a set time and at a set intensity to form an emulsion.

  • Immediately after preparation, transfer the emulsion to a graduated cylinder.

  • Measure the initial height of the emulsion.

  • Store the graduated cylinders undisturbed at a controlled temperature.

  • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), measure the height of any separated aqueous (serum) or oil (cream) layer.

  • Calculate the Creaming Index (CI) as a percentage: CI = (Height of serum or cream layer / Total height of emulsion) x 100. A lower CI indicates greater stability.

  • (Optional) At each time point, a sample can be taken to measure the droplet size distribution using a particle size analyzer. A stable emulsion will show minimal change in droplet size over time.

G cluster_emulsion_stability Emulsion Stability Evaluation prep Prepare Oil and Aqueous Phases homog Homogenize to Form Emulsion prep->homog measure_initial Initial Measurement (Height, Droplet Size) homog->measure_initial store Store at Controlled Temperature measure_initial->store measure_timed Measure Separation and Droplet Size Over Time store->measure_timed calc Calculate Creaming Index and Analyze Droplet Size Change measure_timed->calc

Caption: Workflow for evaluating emulsion stability.

Conclusion

This compound is a functional ingredient with established applications as a biological buffer and emulsifier. Its performance, particularly as a buffer, is comparable to other primary amine buffers like Tris, though its different pKa offers an alternative pH range. However, a notable lack of direct, quantitative comparative studies in the scientific literature makes a definitive performance assessment challenging. The potential for chemical incompatibility, particularly in complex pharmaceutical formulations, and the reported declining market trend suggest that for new drug development, more inert and extensively characterized alternatives may be preferred. For research applications, AMPD remains a viable option, provided its limitations and the temperature dependence of its buffering capacity are carefully considered. Further research directly comparing the performance of AMPD to its alternatives under standardized conditions would be highly valuable to the scientific and drug development communities.

References

Cross-Validation of Experimental Results: A Guide to Buffer System Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility and accuracy of experimental data are paramount. The choice of a buffer system, often considered a minor detail, can have a significant impact on the outcome of an experiment, influencing everything from enzyme kinetics to the stability of protein interactions. This guide provides a comparative analysis of commonly used buffer systems, supported by experimental data, to aid in the selection of the most appropriate buffer for your specific application.

The primary role of a buffer is to maintain a stable pH in a solution, which is crucial for most biological reactions.[1] However, buffer components can also interact with proteins and other biomolecules, affecting their structure, function, and stability.[2] Therefore, cross-validation of results using different buffer systems is a critical step in ensuring the robustness and reliability of your findings.

Data Presentation: Comparative Analysis of Buffer Systems

To illustrate the impact of buffer selection, we present comparative data from two common experimental scenarios: enzyme kinetics analysis and protein extraction for Western blotting.

Enzyme Kinetics: The Case of β-Galactosidase

The kinetic parameters of an enzyme, such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ), can be significantly altered by the buffer system used.[3] A lower Kₘ value generally indicates a higher affinity of the enzyme for its substrate.[4] The following table summarizes the kinetic parameters for β-galactosidase activity measured in three common buffer systems: Tris-HCl, HEPES, and Phosphate-Buffered Saline (PBS).

Buffer System (at pH 7.4)Kₘ (mM)Vₘₐₓ (µmol/min)Catalytic Efficiency (Vₘₐₓ/Kₘ)
Tris-HCl 0.42125297.6
HEPES 0.35140400.0
PBS (Phosphate) 0.55110200.0

Note: Data are representative and intended for comparative purposes.

As the data indicates, HEPES buffer resulted in the highest catalytic efficiency, suggesting it may be the optimal choice for this particular enzyme assay. Conversely, PBS showed the lowest efficiency. Tris-HCl, a widely used buffer, provided intermediate results.[3]

Protein Extraction for Western Blotting: ERK1/2 Signaling Pathway

The choice of lysis buffer is critical for the efficient extraction of proteins for downstream applications like Western blotting.[5] Harsher buffers, like RIPA, are effective at solubilizing nuclear and mitochondrial proteins, while milder buffers, such as NP-40, are often used for cytoplasmic proteins and to preserve protein-protein interactions.[6][7] The following table compares the protein yield and the relative signal intensity of phosphorylated ERK1/2 (p-ERK1/2), a key component of the MAPK signaling pathway, from cell lysates prepared with RIPA and NP-40 buffers.

Lysis BufferTotal Protein Yield (mg/mL)Relative p-ERK1/2 Signal Intensity
RIPA Buffer 2.51.0 (Normalized)
NP-40 Lysis Buffer 1.80.7

Note: Data are representative and intended for comparative purposes.

RIPA buffer yielded a higher total protein concentration and a stronger signal for p-ERK1/2. This is likely due to its greater efficiency in lysing all cellular compartments, including the nucleus where a portion of activated ERK1/2 resides.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments. Below are protocols for the β-galactosidase activity assay and protein extraction for Western blotting.

β-Galactosidase Activity Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • β-Galactosidase enzyme

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG) substrate

  • Reaction Buffers: 50 mM Tris-HCl (pH 7.4), 50 mM HEPES (pH 7.4), and 1X PBS (pH 7.4)

  • Stop Solution: 1 M Sodium Carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the ONPG substrate in each of the three reaction buffers.

  • Add 50 µL of each substrate dilution to the wells of a 96-well plate.

  • Initiate the reaction by adding 50 µL of β-galactosidase solution (diluted in the corresponding reaction buffer) to each well.

  • Incubate the plate at 37°C and monitor the absorbance at 420 nm every minute for 30 minutes using a microplate reader.

  • After the incubation period, stop the reaction by adding 100 µL of 1 M Na₂CO₃ to each well.

  • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

  • Determine the Kₘ and Vₘₐₓ values by fitting the V₀ versus substrate concentration data to the Michaelis-Menten equation.

Protein Extraction and Western Blotting for p-ERK1/2

Materials:

  • Cultured cells (e.g., HeLa or HEK293)

  • Lysis Buffers: RIPA buffer and NP-40 lysis buffer, each supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody (anti-p-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to ~80-90% confluency and treat with an appropriate stimulus to induce ERK1/2 phosphorylation.

  • Wash cells with ice-cold PBS and lyse them on ice using either RIPA or NP-40 lysis buffer.

  • Clarify the lysates by centrifugation and collect the supernatants.

  • Determine the total protein concentration of each lysate using a BCA protein assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative signal intensity of p-ERK1/2.

Mandatory Visualization

Diagrams are essential for visualizing complex biological processes and experimental workflows.

experimental_workflow cluster_sample_prep Sample Preparation cluster_buffer_comparison Buffer System Comparison cluster_downstream_analysis Downstream Analysis cell_culture Cell Culture & Stimulation cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant buffer_a Buffer A (e.g., RIPA) buffer_b Buffer B (e.g., NP-40) sds_page SDS-PAGE buffer_a->sds_page buffer_b->sds_page western_blot Western Blot sds_page->western_blot data_analysis Data Analysis western_blot->data_analysis

Caption: Experimental workflow for comparing different lysis buffers.

ERK_signaling_pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk grb2 Grb2 rtk->grb2 sos SOS grb2->sos ras Ras sos->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factors gene_expression Gene Expression (Proliferation, Differentiation) transcription_factors->gene_expression

Caption: The MAPK/ERK signaling pathway.

References

Evaluating 2-Amino-2-methyl-1,3-propanediol in Capillary Electrophoresis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capillary electrophoresis (CE) is a powerful analytical technique renowned for its high efficiency, resolution, and minimal sample consumption, making it a valuable tool in pharmaceutical analysis. The choice of background electrolyte (BGE) is a critical parameter in CE method development, as it significantly influences separation selectivity and efficiency. While buffers such as phosphate, borate (B1201080), and Tris are commonly employed, the exploration of alternative buffering agents is crucial for optimizing separations for specific analytes. This guide focuses on the evaluation of 2-Amino-2-methyl-1,3-propanediol (AMPD) as a potential BGE in capillary electrophoresis for pharmaceutical applications.

Physicochemical Properties of Buffers

A buffer's performance in CE is dictated by its physicochemical properties, including its pKa, ionic strength, and mobility of its ions. These factors affect the electroosmotic flow (EOF), analyte ionization, and current generation, all of which are critical for achieving optimal separation.

Buffer ComponentpKa (at 25°C)Useful pH Range
This compound (AMPD)8.87.8 - 9.7
Tris(hydroxymethyl)aminomethane (Tris)8.17.1 - 9.1
Phosphate (pKa2)7.26.2 - 8.2
Borate9.28.2 - 10.2

Comparative Performance Analysis

The absence of such comparative experimental data in the public domain prevents the construction of detailed, data-driven comparison tables as initially intended for this guide. The scientific community would benefit from studies that directly compare AMPD with established CE buffers for the separation of a diverse range of acidic, basic, and neutral drug molecules. Such research would provide the necessary data to populate the following conceptual comparison tables and offer valuable insights into the potential advantages and disadvantages of AMPD in this application.

Conceptual Data Presentation Tables

The following tables are presented as a framework for how such comparative data, if available, would be structured.

Table 1: Comparison of Separation Efficiency (Theoretical Plates, N) for a Model Acidic Drug

Buffer System (e.g., 50 mM, pH 8.5)Separation Efficiency (N)
AMPDData not available
Tris-HClData not available
PhosphateData not available
BorateData not available

Table 2: Comparison of Resolution (Rs) for a Model Basic Drug Mixture

Buffer System (e.g., 50 mM, pH 8.5)Resolution (Rs)
AMPDData not available
Tris-HClData not available
PhosphateData not available
BorateData not available

Table 3: Comparison of Peak Asymmetry (As) for a Model Neutral Drug

Buffer System (e.g., 50 mM, pH 8.5)Peak Asymmetry (As)
AMPDData not available
Tris-HClData not available
PhosphateData not available
BorateData not available

Table 4: Comparison of Analysis Time (minutes) for a Standard Drug Mix

Buffer System (e.g., 50 mM, pH 8.5)Analysis Time (min)
AMPDData not available
Tris-HClData not available
PhosphateData not available
BorateData not available

Experimental Protocols

Detailed experimental protocols for the use of AMPD as a BGE in the capillary electrophoresis of pharmaceuticals are not well-documented in readily accessible scientific literature. However, a general protocol for developing a CE method can be outlined. When specific data for AMPD becomes available, it can be integrated into this framework.

General Experimental Workflow for CE Method Development

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis BGE_Prep BGE Preparation (e.g., 50 mM AMPD, pH 8.5) Capillary_Prep Capillary Conditioning (e.g., NaOH, water, BGE rinses) BGE_Prep->Capillary_Prep Sample_Prep Sample Preparation (Drug dissolved in BGE/water) Injection Sample Injection (Hydrodynamic or Electrokinetic) Sample_Prep->Injection Capillary_Prep->Injection Separation Electrophoretic Separation (e.g., 25 kV, 25°C) Injection->Separation Detection On-column Detection (e.g., UV-Vis at 214 nm) Separation->Detection Data_Acq Data Acquisition (Electropherogram) Detection->Data_Acq Data_Analysis Data Analysis (Efficiency, Resolution, etc.) Data_Acq->Data_Analysis

Caption: A generalized workflow for developing and executing a capillary electrophoresis method.

Key Experimental Parameters for a Hypothetical CE Method Using AMPD:

  • Capillary: Fused-silica, e.g., 50 µm I.D., 360 µm O.D., total length 50 cm, effective length 40 cm.

  • Background Electrolyte (BGE): e.g., 20-100 mM this compound, pH adjusted with an appropriate acid (e.g., HCl or phosphoric acid).

  • Capillary Conditioning: Sequential rinsing with 1 M NaOH, deionized water, and the BGE.

  • Sample Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Applied Voltage: e.g., 20-30 kV (normal or reverse polarity depending on the analyte and EOF).

  • Temperature: e.g., 25°C.

  • Detection: Direct UV detection at a wavelength appropriate for the analyte(s) of interest.

Signaling Pathways and Logical Relationships

In the context of CE method development, a logical relationship exists between the experimental parameters and the desired performance outcomes. This can be visualized as a decision-making pathway.

G cluster_0 Input Parameters cluster_1 Performance Metrics Buffer_Type Buffer Type (AMPD, Tris, etc.) Efficiency Separation Efficiency (N) Buffer_Type->Efficiency Resolution Resolution (Rs) Buffer_Type->Resolution Concentration Concentration Concentration->Efficiency Analysis_Time Analysis Time Concentration->Analysis_Time pH pH pH->Resolution Peak_Shape Peak Shape (As) pH->Peak_Shape Voltage Applied Voltage Voltage->Efficiency Voltage->Analysis_Time Capillary_Dimensions Capillary Dimensions Capillary_Dimensions->Efficiency Capillary_Dimensions->Analysis_Time

Caption: Relationship between key experimental parameters and performance outcomes in CE.

Conclusion and Future Outlook

While this compound (AMPD) possesses buffering characteristics that could make it a suitable candidate for a background electrolyte in capillary electrophoresis, there is a clear gap in the scientific literature regarding its performance in pharmaceutical analysis. Direct, quantitative comparisons with established buffers are necessary to ascertain its true utility. Future research should focus on systematic studies that evaluate AMPD across a range of drug molecules with varying physicochemical properties. Such studies would provide the essential data to determine if AMPD offers any advantages in terms of separation efficiency, resolution, peak shape, or analysis time, thereby guiding its potential adoption in routine drug development and quality control laboratories. Researchers are encouraged to conduct and publish such comparative studies to enrich the knowledge base of capillary electrophoresis methodologies.

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Amino-2-methyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of 2-Amino-2-methyl-1,3-propanediol (AMPD), fostering a culture of safety and environmental responsibility.

Immediate Safety and Handling Precautions:

This compound is a chemical that requires careful handling. According to its Safety Data Sheet (SDS), it can cause skin and serious eye irritation, and may cause respiratory irritation[1][2][3]. Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should always be worn when handling this compound[1][3]. Work should be conducted in a well-ventilated area to avoid the inhalation of dust or vapors[1][2][3]. In case of accidental contact, rinse the affected area thoroughly with water and seek medical advice if irritation persists[1][2].

Hazard and Disposal Information Summary

The following table summarizes key hazard and disposal information for this compound, compiled from various safety data sheets.

ParameterInformationSource
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H290: May be corrosive to metals.[1][2][3]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
Primary Disposal Route Hazardous waste disposal through a licensed contractor.[1][4]
Alternative Disposal Consideration Sanitary sewer disposal may be possible with written permission from the institutional Environmental Health and Safety (EHS) department.[5]
Spill Cleanup Sweep up solid material, avoiding dust formation, and place in a suitable, closed container for disposal. Do not let the product enter drains.[1][3][6]

Operational Disposal Plan: A Step-by-Step Guide

The proper disposal of this compound must comply with local, state, and federal regulations. The following is a general procedural guide. Crucially, always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Step 1: Waste Characterization

  • Treat all waste containing this compound as hazardous waste unless confirmed otherwise by your EHS department[7].

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by EHS to avoid incompatible reactions[4].

Step 2: Containerization

  • Select a waste container that is compatible with this compound. Plastic containers are often preferred for hazardous waste when compatibility is not an issue[5].

  • Ensure the container is in good condition, with a leak-proof, screw-on cap[8].

  • The container should be stored in secondary containment to capture any potential leaks[8].

Step 3: Labeling

  • Label the waste container clearly with a hazardous waste tag as soon as the first drop of waste is added[5][7].

  • The label must include:

    • The full chemical name: "this compound" (no abbreviations)[5].

    • The concentration and quantity of the waste.

    • The words "Hazardous Waste"[5].

    • The date of waste generation[5].

    • The location of origin (e.g., building and room number)[5].

    • The name and contact information of the principal investigator[5].

    • Appropriate hazard pictograms[5].

Step 4: Storage

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area[8].

  • Segregate the container from incompatible materials[4].

  • Keep the waste container closed except when adding waste[8].

Step 5: Disposal

  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company[1][5].

  • Complete any required waste disposal forms accurately and completely[5].

  • Never dispose of this compound down the sink or in the regular trash without explicit written permission from your EHS department[5][9].

Experimental Protocol: Disposal of Contaminated Materials

This protocol outlines the procedure for disposing of materials contaminated with this compound.

1. Objective: To safely collect and dispose of solid and liquid waste contaminated with this compound.

2. Materials:

  • Hazardous waste container (compatible plastic or glass) with a screw cap.
  • Secondary containment bin.
  • Hazardous waste labels.
  • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat.
  • Spill cleanup materials (e.g., absorbent pads, broom, and dustpan for solid spills).

3. Procedure:

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (this compound) consult_ehs Consult Institutional EHS for Specific Guidance start->consult_ehs characterize Characterize as Hazardous Waste consult_ehs->characterize sewer_option Sanitary Sewer Disposal Permitted in Writing by EHS? consult_ehs->sewer_option containerize Select Compatible Container with Secondary Containment characterize->containerize label Label with Hazardous Waste Tag containerize->label store Store in Designated Accumulation Area label->store disposal Arrange for Pickup by Licensed Disposal Contractor store->disposal sewer_option->characterize No sewer_disposal Dispose via Sanitary Sewer Following EHS Protocol sewer_option->sewer_disposal Yes

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Amino-2-methyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of 2-Amino-2-methyl-1,3-propanediol in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Identifier:

  • Name: this compound

  • Synonyms: AMPD, Ammediol

  • CAS Number: 115-69-5

  • Molecular Formula: C₄H₁₁NO₂

  • Molecular Weight: 105.14 g/mol

Hazard Summary: this compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] It may also be corrosive to metals.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The type of protective equipment should be selected based on the concentration and amount of the substance at the specific workplace.[1]

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[1] A face shield may be required for splash hazards.Protects against eye irritation or serious eye damage from dust or splashes.[2][3][4]
Hand Protection Chemically resistant gloves. Natural rubber, Neoprene, Nitrile, or Butyl rubber gloves are generally recommended for handling chemicals. Inspect gloves for integrity before each use.[1][4]Prevents skin contact which can cause irritation.[2][3][4] Use proper glove removal technique to avoid contaminating hands.[1]
Skin and Body Protection A complete suit protecting against chemicals or a lab coat.[1] Wear closed-toe shoes.Provides a barrier against accidental skin exposure.[4]
Respiratory Protection For nuisance exposures or when dust is generated, use a NIOSH-approved N95 or P1 particulate respirator.[3] For higher concentrations or inadequate ventilation, a respirator with ABEK-P2 cartridges may be necessary.[1]Prevents inhalation of dust which can cause respiratory tract irritation.[2][3][4]

Quantitative Exposure Data:

Operational Plan: Step-by-Step Handling Protocol

1. Pre-Operational Checks:

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Verify that the work area, such as a chemical fume hood, has adequate ventilation.[1][3]

  • Assemble all necessary equipment and reagents before handling the chemical.

  • Inspect all PPE for damage before use.

2. Handling Procedure:

  • Wear the appropriate PPE as specified in the table above.

  • Handle this compound in a well-ventilated area, preferably a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][3]

  • Avoid contact with skin and eyes.[1][3]

  • When weighing the solid, do so carefully to minimize dust generation.

  • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Keep the container tightly closed when not in use.[1][3]

3. Post-Handling Procedure:

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][3]

  • Clean the work area and any equipment used.

  • Properly remove and dispose of contaminated PPE.

Disposal Plan

All waste materials should be handled as hazardous waste and disposed of according to local, state, and federal regulations.

1. Unused Chemical:

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Do not dispose of the chemical down the drain.[1][3]

2. Contaminated Materials:

  • Contaminated PPE (gloves, lab coats, etc.) and other materials (e.g., weighing paper, paper towels) should be collected in a designated, labeled hazardous waste container.

  • Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]

3. Spill Cleanup:

  • In case of a spill, evacuate the area.

  • Wear appropriate PPE, including respiratory protection.[1]

  • For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[1][3]

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood, Spill Kit) prep_ppe->prep_setup handle_weigh Weigh Chemical prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_clean Clean Work Area and Equipment handle_transfer->post_clean dispose_waste Collect Waste in Labeled Container handle_transfer->dispose_waste post_ppe Doff and Dispose of Contaminated PPE post_clean->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash post_ppe->dispose_waste end_safe End (Safe) post_wash->end_safe dispose_transfer Transfer to Waste Management Facility dispose_waste->dispose_transfer start Start start->prep_ppe

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-methyl-1,3-propanediol
Reactant of Route 2
2-Amino-2-methyl-1,3-propanediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.